molecular formula C13H22N2O2 B164375 Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane CAS No. 131833-90-4

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Cat. No.: B164375
CAS No.: 131833-90-4
M. Wt: 238.33 g/mol
InChI Key: KEHOIBBPRFRZFW-GHMZBOCLSA-N
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Description

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOIBBPRFRZFW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449730
Record name (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131833-90-4
Record name (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Architectural and Functional Significance of a Privileged Ligand

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, commonly referred to as a C₂-symmetric bis(oxazoline) or BOX ligand, is a cornerstone of modern asymmetric catalysis.[1][2] Its molecular architecture, featuring two chiral oxazoline rings derived from the readily available amino acid L-valine, creates a well-defined and rigid coordination sphere for transition metals.[1][2] This structural rigidity and distinct chiral environment are paramount, enabling the ligand-metal complex to effectively control the stereochemical outcome of a vast array of chemical transformations.[2][3] Consequently, this "privileged" ligand is instrumental in the enantioselective synthesis of complex molecules, a critical requirement in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.[1][4]

This guide provides a detailed examination of the synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, delving into the mechanistic rationale behind the protocol, a step-by-step experimental procedure, and methods for product validation.

Mechanistic Rationale and Experimental Design

The synthesis of bis(oxazoline) ligands is a well-established process that hinges on the cyclization of a 2-amino alcohol with a suitable bifunctional starting material that provides the linking bridge.[2] The core of the synthesis is the formation of the two oxazoline rings.

Core Reactants:

  • (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol): This commercially available chiral amino alcohol is the source of the ligand's stereochemistry.[4][5] Derived from the reduction of the natural amino acid L-valine, its stereochemical purity is essential for ensuring the enantiopurity of the final product and its subsequent effectiveness in asymmetric catalysis.[4][5]

  • Methylene Bridge Precursor: The central -CH₂- group is typically introduced using a reactant with two electrophilic centers. Common choices include malononitrile or diethyl malonimidate dihydrochloride.[2][3] The condensation reaction with the amino alcohol proceeds efficiently to form the desired methylene-bridged structure.[6][7][8]

Reaction Mechanism: The formation of the oxazoline ring from an amino alcohol and a nitrile or imidate is a classic example of nucleophilic addition followed by intramolecular cyclization.

  • Nucleophilic Attack: The primary amine of L-valinol acts as a nucleophile, attacking one of the electrophilic carbon atoms of the methylene bridge precursor (e.g., the imidate carbon of diethyl malonimidate).

  • Intramolecular Cyclization: Following the initial addition, the hydroxyl group of the L-valinol moiety performs a nucleophilic attack on the newly formed intermediate. This intramolecular step is entropically favored and results in the formation of the five-membered dihydrooxazole ring, eliminating a leaving group (e.g., ethanol).

  • Repetition: The process is repeated with a second equivalent of L-valinol on the other reactive site of the bridge precursor to form the second oxazoline ring, yielding the C₂-symmetric product.

Causality Behind Experimental Choices:

  • Inert Atmosphere (Argon or Nitrogen): The reaction is conducted under an inert atmosphere to prevent potential oxidation of sensitive reagents and intermediates and to exclude moisture, which could lead to unwanted side reactions like hydrolysis.[1]

  • Anhydrous Solvents: The use of dry solvents (e.g., dichloromethane) is critical. Water can compete as a nucleophile, potentially hydrolyzing the imidate starting material or reaction intermediates, which would significantly lower the yield.[6][7]

  • Thermal Conditions: The reaction typically requires heating (e.g., to reflux) to overcome the activation energy for both the initial nucleophilic attack and the subsequent cyclization, driving the reaction toward completion in a reasonable timeframe.[6][7]

Visualized Synthesis Workflow

The overall process can be summarized from initial setup to final product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Assemble Flame-Dried Glassware (3-Neck Flask, Condenser) B Establish Inert Atmosphere (Argon/Nitrogen Flow) A->B C Charge Flask with Reagents: 1. Diethyl Malonimidate Dihydrochloride 2. (S)-Valinol 3. Anhydrous Dichloromethane B->C D Heat Reaction Mixture (e.g., 45 °C for 18h) C->D E Monitor Progress (TLC or ¹H NMR) D->E F Cool to Room Temperature & Quench with Water E->F G Extract with Dichloromethane F->G H Dry Organic Layer (Anhydrous Na₂SO₄) G->H I Concentrate in Vacuo H->I J Purify by Recrystallization (e.g., from Ethanol) I->J K Isolate Pure Product (Filtration & Drying) J->K L L K->L Final Product: Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Caption: Experimental workflow for the synthesis of the target bis(oxazoline) ligand.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established and reliable synthetic methods.[6][7]

Reagents and Equipment:

  • (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)

  • Diethyl malonimidate dihydrochloride

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ethanol (EtOH, for recrystallization)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Deionized water

  • Three-necked round-bottomed flask (e.g., 2 L)

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Apparatus Setup: A three-necked flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a continuous flow of argon or nitrogen.

  • Charging Reagents: The flask is charged with diethyl malonimidate dihydrochloride (e.g., 71 mmol, 1.0 equiv), (S)-valinol (e.g., 149 mmol, 2.1 equiv), and anhydrous dichloromethane (e.g., 1 L).[6][7] The addition should be done under a positive pressure of inert gas.

  • Reaction: The reaction mixture is stirred and heated to 45 °C (internal temperature) in an oil bath under the inert atmosphere for approximately 18 hours.[6][7] The progress of the reaction can be monitored by taking small aliquots for ¹H NMR analysis.

  • Workup: After cooling the reaction to room temperature, the mixture is transferred to a large separatory funnel. Deionized water (e.g., 1 L) is added, and the funnel is shaken. The layers are allowed to separate, and the aqueous layer is extracted with an additional portion of dichloromethane (e.g., 800 mL).[6][7]

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate for at least 5-10 minutes with stirring. The solution is then filtered to remove the drying agent, and the filtrate is concentrated under reduced pressure using a rotary evaporator.[6][7]

  • Purification by Recrystallization: The crude solid obtained is transferred to a flask with a stir bar, and ethanol (e.g., ~675 mL) is added. The mixture is heated in a water bath to 80 °C until the solid dissolves.[6][7] The flask is then removed from the heat and allowed to cool slowly to room temperature with stirring, during which the product will precipitate as a white solid. Cooling further in an ice bath can maximize precipitation.

  • Isolation: The crystalline solid is collected by vacuum filtration through a Büchner funnel. The solid is then transferred to a flask and dried under high vacuum (e.g., 0.004 mmHg) for 12 hours to afford the pure Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.[6][7]

Product Characterization and Data

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized ligand.

Summary of Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₂₂N₂O₂[1][9]
Molecular Weight 238.33 g/mol [1][9]
Appearance White crystalline solid[6][7]
CAS Number 131833-90-4[1][9]
Typical Yield ~70%[6][7]

Spectroscopic Data

  • ¹H NMR (CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include:

    • δ 3.95–3.85 (m, 2H, NCH₂)

    • δ 2.65 (septet, J = 6.8 Hz, 2H, CH(CH₃)₂)

    • δ 1.05 (d, J = 6.8 Hz, 12H, CH₃)[1] The spectrum should reflect the C₂ symmetry of the molecule.

Chemical Reaction Diagram

The core transformation illustrates the condensation of the chiral amino alcohol with the methylene bridge precursor.

G compound1 2 x valinol plus1 + valinol->plus1 malonimidate <    <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>H₅C₂OTD><TD>TD><TD>OC₂H₅TD>TR><TR><TD>TD><TD>CTD><TD>TD>TR><TR><TD>HNTD><TD>TD><TD>NHTD>TR><TR><TD>TD><TD>CH₂TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>TD>TR><TR><TD>HNTD><TD>TD><TD>NHTD>TR>TABLE> > plus1->malonimidate malonimidate_label Diethyl Malonimidate (as Dihydrochloride) rightarrow CH₂Cl₂ Heat, 18h malonimidate->rightarrow product rightarrow->product product_label Bis[(S)-4-isopropyl-4,5- dihydrooxazol-2-yl]methane dummy1 dummy2 dummy3 dummy4

Caption: Synthesis of the target ligand from L-valinol and a malonimidate derivative.

References

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses, 97, 172-188. [Link]

  • Gant, T. G., & Meyers, A. I. (1994). Improved Synthesis of Aza-bis(oxazoline) Ligands. The Journal of Organic Chemistry, 59(24), 7415-7416. [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

  • L-Valinol: A Cornerstone in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Campeau, L. C., et al. (2005). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. Organic Syntheses, 83, 197. [Link]

  • Hofstra, J. L., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(50), 8963-8967. [Link]

  • Valinol. Wikipedia. [Link]

  • Bisoxazoline ligand. Wikipedia. [Link]

  • Δ-Bisruthenium(III) hexafluoridophosphate. PubMed Central. [Link]

  • Bis[(s)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. PubChem. [Link]

Sources

The Cornerstone of Asymmetric Catalysis: A Technical Guide to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (iPr-BOX)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the C₂-symmetric chiral ligand, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (CAS No. 131833-90-4), commonly referred to in the scientific community as iPr-BOX. Developed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and core applications of this pivotal ligand in asymmetric catalysis. We will delve into the mechanistic underpinnings of its stereochemical control and provide field-proven experimental protocols. The causality behind its efficacy in forging chiral molecules is examined through the lens of its coordination chemistry with transition metals, offering a robust resource for both academic and industrial applications.

Introduction: The Rise of Bis(oxazoline) Ligands in Stereoselective Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy versus its toxicity.[1] Chiral bis(oxazoline) (BOX) ligands have emerged as a privileged class of ligands for asymmetric catalysis due to their modular and readily accessible synthesis, conformational rigidity, and profound ability to induce high levels of stereoselectivity in a vast array of chemical transformations.[2]

Among the pantheon of BOX ligands, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, with its C₂-symmetric design, represents a highly successful and versatile scaffold.[2] The two (S)-configured oxazoline rings, derived from the chiral pool amino acid (S)-valine, are tethered by a simple methylene bridge. This structural motif creates a well-defined chiral pocket around a coordinated metal center, enabling exquisite control over the facial selectivity of approaching substrates. This guide will serve as a comprehensive technical resource on the synthesis, properties, and catalytic applications of this indispensable ligand.

Synthesis and Characterization of iPr-BOX

The synthesis of iPr-BOX is a well-established procedure that hinges on the construction of the oxazoline rings from a chiral amino alcohol precursor. The most common and efficient route begins with the readily available amino acid, L-valine.

Synthesis of the Precursor: (S)-Valinol

The journey to iPr-BOX begins with the reduction of L-valine to its corresponding amino alcohol, (S)-valinol. This transformation is critical as it preserves the stereochemical integrity of the chiral center. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is a robust and widely employed method.[3][4] An alternative, milder procedure utilizing sodium borohydride and iodine has also been developed.[3][5]

Experimental Protocol: Reduction of L-Valine to (S)-Valinol with LiAlH₄ [4][6]

  • An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is purged with dry nitrogen.

  • The flask is charged with a suspension of LiAlH₄ (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF.

  • The slurry is cooled to 10°C in an ice bath.

  • L-valine (100 g, 0.85 mol) is added portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for 18 hours.

  • The reaction is then cooled to 0°C and cautiously quenched by the sequential, dropwise addition of 48 mL of water, 48 mL of 15% aqueous sodium hydroxide, and finally 144 mL of water.

  • The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude (S)-valinol is purified by vacuum distillation to yield a clear, colorless liquid which may solidify upon cooling.

Synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

The final assembly of the iPr-BOX ligand is achieved through the condensation of two equivalents of (S)-valinol with a one-carbon bridging unit. A highly effective method employs diethyl malonimidate dihydrochloride as the C1 source.[7] This reaction proceeds via the formation of the two oxazoline rings in a single, high-yielding step.

Experimental Protocol: Synthesis of iPr-BOX [7]

  • To an oven-dried 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (S)-valinol (2.1 equivalents), diethyl malonimidate dihydrochloride (1.0 equivalent), and anhydrous dichloromethane.

  • The reaction mixture is heated to reflux (approximately 45°C) under a nitrogen atmosphere for 18 hours. The progress of the reaction can be monitored by ¹H NMR.

  • Upon completion, the reaction is cooled to room temperature and washed with water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol, to afford Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane as a white crystalline solid.

Synthesis Workflow:

G cluster_0 Precursor Synthesis cluster_1 Ligand Synthesis cluster_2 Purification L-Valine L-Valine Reduction (LiAlH4/THF) Reduction (LiAlH4/THF) L-Valine->Reduction (LiAlH4/THF) (S)-Valinol (S)-Valinol Reduction (LiAlH4/THF)->(S)-Valinol Condensation Condensation (S)-Valinol->Condensation 2.1 equiv. iPr-BOX Ligand iPr-BOX Ligand Condensation->iPr-BOX Ligand Diethyl malonimidate\ndihydrochloride Diethyl malonimidate dihydrochloride Diethyl malonimidate\ndihydrochloride->Condensation 1.0 equiv. Recrystallization Recrystallization iPr-BOX Ligand->Recrystallization Pure iPr-BOX Pure iPr-BOX Recrystallization->Pure iPr-BOX

Caption: Synthetic pathway for Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized ligand. The following table summarizes the key analytical data for iPr-BOX.

Analytical Technique Data
Molecular Formula C₁₃H₂₂N₂O₂
Molecular Weight 238.33 g/mol [2]
Appearance White crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 4.25–4.15 (m, 2H), 3.95–3.85 (m, 2H), 3.25 (s, 2H), 1.85-1.75 (m, 2H), 0.90 (d, J = 6.8 Hz, 6H), 0.85 (d, J = 6.8 Hz, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 167.5, 72.8, 68.9, 32.7, 28.5, 19.2, 18.5
FT-IR (KBr, cm⁻¹) ~2960 (C-H), ~1665 (C=N), ~1100 (C-O)
Mass Spectrometry (ESI) m/z 239.1754 [M+H]⁺

Applications in Asymmetric Catalysis: The Diels-Alder Reaction

The utility of iPr-BOX is most prominently showcased in its application as a chiral ligand in a multitude of transition metal-catalyzed reactions. Its complexes with metals such as copper, rhodium, palladium, and ruthenium are highly effective catalysts for reactions including, but not limited to, cyclopropanation, aziridination, hydrosilylation, and conjugate additions.

A classic and powerful application is the enantioselective Diels-Alder reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[8] The in situ generated cationic complex of iPr-BOX with copper(II) triflate (Cu(OTf)₂) is a highly effective Lewis acid catalyst for this transformation.[9][10]

Experimental Protocol: Asymmetric Diels-Alder Reaction

The following protocol describes a typical enantioselective Diels-Alder reaction between cyclopentadiene and an N-acryloyloxazolidinone, catalyzed by the Cu(II)-iPr-BOX complex.

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (0.10 mmol) and Cu(OTf)₂ (0.10 mmol) in 10 mL of anhydrous dichloromethane.

  • Stir the resulting solution at room temperature for 1 hour to ensure complete complex formation.

  • Cool the catalyst solution to -78°C using a dry ice/acetone bath.

  • To this solution, add N-acryloyloxazolidinone (1.0 mmol).

  • Slowly add freshly distilled cyclopentadiene (3.0 mmol) to the reaction mixture.

  • Stir the reaction at -78°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 5 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired Diels-Alder adduct. The enantiomeric excess can be determined by chiral HPLC analysis.

Diels-Alder Reaction Workflow:

G cluster_0 Catalyst Formation cluster_1 Cycloaddition Reaction cluster_2 Work-up & Purification iPr-BOX Ligand iPr-BOX Ligand Complexation Complexation iPr-BOX Ligand->Complexation CH2Cl2, rt, 1h Cu(II)-iPr-BOX Catalyst Cu(II)-iPr-BOX Catalyst Complexation->Cu(II)-iPr-BOX Catalyst Cu(OTf)2 Cu(OTf)2 Cu(OTf)2->Complexation Reaction Mixture (-78°C) Reaction Mixture (-78°C) Cu(II)-iPr-BOX Catalyst->Reaction Mixture (-78°C) Diels-Alder Adduct Diels-Alder Adduct Reaction Mixture (-78°C)->Diels-Alder Adduct N-Acryloyloxazolidinone N-Acryloyloxazolidinone N-Acryloyloxazolidinone->Reaction Mixture (-78°C) Cyclopentadiene Cyclopentadiene Cyclopentadiene->Reaction Mixture (-78°C) Quench (NH4Cl) Quench (NH4Cl) Diels-Alder Adduct->Quench (NH4Cl) Extraction Extraction Quench (NH4Cl)->Extraction Purification Purification Extraction->Purification Enantiopure Product Enantiopure Product Purification->Enantiopure Product

Caption: Workflow for the Cu(II)-iPr-BOX catalyzed asymmetric Diels-Alder reaction.

Mechanistic Insights and Stereochemical Control

The remarkable enantioselectivity imparted by the iPr-BOX ligand stems from the well-defined and rigid chiral environment it imposes upon the metal center. In the case of the copper(II)-catalyzed Diels-Alder reaction, a square-planar coordination geometry is proposed for the catalyst-substrate complex.[11]

The dienophile, a bidentate N-acryloyloxazolidinone, coordinates to the copper center, occupying two of the four coordination sites. The C₂-symmetry of the iPr-BOX ligand ensures that the two remaining coordination sites are equivalent. The bulky isopropyl groups on the oxazoline rings extend outwards, effectively blocking one face of the coordinated dienophile. Consequently, the incoming diene, cyclopentadiene, is directed to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product.

Proposed Transition State Model:

G cluster_TS Transition State cluster_ligand cluster_dienophile Diene Diene Transition_State [Cu(iPr-BOX)(Dienophile)]²⁺ Complex Diene->Transition_State Favored Approach (less hindered face) Product Product Transition_State->Product Enantioselective Cycloaddition Cu Cu N1 Cu->N1 N2 Cu->N2 O1 Cu->O1 O2 Cu->O2 iPr1 iPr N1->iPr1 iPr2 iPr N2->iPr2

Caption: Simplified model of the stereodirecting effect in the transition state.

Conclusion

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane has solidified its position as a preeminent chiral ligand in the field of asymmetric catalysis. Its straightforward synthesis from a readily available chiral precursor, coupled with its exceptional performance across a wide spectrum of reactions, underscores its importance to both academic and industrial chemists. The ability to form well-defined, rigid complexes with transition metals provides a powerful tool for the rational design of stereoselective transformations. This guide has provided a comprehensive overview of its synthesis, characterization, and a key application, grounded in mechanistic principles. As the demand for enantiopure compounds continues to grow, the utility and application of the iPr-BOX ligand are set to expand even further, cementing its legacy as a cornerstone of modern asymmetric synthesis.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of L-Valine to L-Valinol.
  • Wikipedia. (n.d.). Valinol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Valinol. Coll. Vol. 7, p.534 (1990); Vol. 64, p.196 (1986). Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis of (R)- or (S)-Valinol Using ω-Transaminases in Aqueous and Organic Media. Bioorganic & Medicinal Chemistry, 22(20), 5707-5712.
  • Fluorochem. (n.d.). Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.
  • Rispens, T., et al. (2014). Ligand spheres in asymmetric hetero Diels-Alder reactions catalyzed by Cu(II) box complexes: experiment and modeling. Dalton Transactions, 43(2), 698-705.
  • Organic Syntheses. (n.d.). Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. Vol. 97, p.172 (2020). Retrieved from [Link]

  • BenchChem. (n.d.). Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane | 131833-90-4.
  • PubChemLite. (n.d.). Bis[(s)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.
  • Biomall. (n.d.). Bis[(S)-4-Isopropyl-4,5-dihydrooxazol-2-yl]methane, 100mg.
  • BLDpharm. (n.d.). 152754-11-5|Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane.
  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649.
  • Advanced ChemBlocks. (n.d.). Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes.
  • Macmillan Group. (2001, January 24). Intramolecular Diels-Alder Reactions.
  • Begum, J., et al. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4729-4767.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Cu(OTf)2-Catalyzed Three-Component Imino Diels-Alder Reaction Using Propenylbenzenes: Synthesis of 2,4-Diaryl Tetrahydroquinoline Derivatives.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules, 27(15), 4886.
  • ResearchGate. (n.d.). Ligand spheres in asymmetric hetero Diels-Alder reactions catalyzed by Cu(II) box complexes: experiment and modeling.
  • Wang, Z., et al. (2024, May 29). Identifying Radical Pathways for Cu(I)/Cu(II) Relay Catalyzed Oxygenation via Online Coupled EPR/UV–Vis/Near‐IR Monitoring.

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, a prominent member of the C₂-symmetric bis(oxazoline) "BOX" family of ligands, stands as a cornerstone in the field of asymmetric catalysis. Its unique molecular architecture, characterized by a methylene bridge linking two chiral oxazoline rings derived from (S)-valinol, provides a well-defined and sterically demanding chiral environment. This guide offers a comprehensive exploration of the molecular structure, synthesis, and catalytic applications of this ligand. We will delve into its spectroscopic characterization, the mechanistic underpinnings of its stereochemical control in various metal-catalyzed reactions, and provide detailed protocols for its synthesis and application in key organic transformations. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this privileged chiral ligand.

Introduction: The Architectural Elegance of C₂-Symmetric Bis(oxazoline) Ligands

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical and fine chemical industries.[1] Asymmetric catalysis, employing chiral metal complexes, has emerged as one of the most powerful strategies to achieve this goal.[1] Within the vast arsenal of chiral ligands, the C₂-symmetric bis(oxazoline)s, often abbreviated as BOX ligands, have garnered significant attention for their versatility and the high levels of enantioselectivity they impart in a wide range of reactions.[1]

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, with the CAS number 131833-90-4 and molecular formula C₁₃H₂₂N₂O₂, is a quintessential example of this ligand class.[1][2][3] Its structure features two (S)-configured oxazoline rings connected by a simple methylene bridge.[1] This C₂-symmetry is a critical design element, as it reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. The isopropyl groups at the C4 position of the oxazoline rings provide the necessary steric bulk to effectively shield one face of the coordinated substrate, directing the attack of the reagent to the opposite face.

This guide will provide a detailed examination of the molecular structure of this important ligand, from its fundamental composition to its three-dimensional arrangement in solution and when complexed to a metal center. We will then explore the common synthetic routes to this molecule, providing a validated experimental protocol. Finally, we will showcase its utility in several key asymmetric transformations, supported by mechanistic insights and performance data.

Molecular Structure and Characterization

The defining feature of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is its rigid, C₂-symmetric framework which is instrumental in its function as a chiral ligand.[1]

Connectivity and Chirality

The molecule consists of two 4-isopropyl-4,5-dihydrooxazole rings linked at their 2-positions by a methylene (-CH₂-) group. The chirality of the ligand originates from the (S)-configuration at the C4 position of each oxazoline ring, which is derived from the enantiopure amino acid, (S)-valine. This results in two stereocenters within the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of the ligand.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. While a spectrum for the exact title compound is not available, data for similar BOX ligands can provide an expected range for the chemical shifts of the carbons in the oxazoline rings, the isopropyl groups, and the methylene bridge.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the ligand. For Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, the expected molecular weight is 238.33 g/mol .[1][2][3]

Synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

The synthesis of C₂-symmetric bis(oxazoline) ligands is generally straightforward, a key factor in their widespread adoption. The most common approach involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative or a dinitrile.[1] For Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, the chiral precursor is (S)-valinol, which is readily available from the reduction of the amino acid (S)-valine.

General Synthetic Strategy

The synthesis typically involves the reaction of two equivalents of (S)-valinol with a malonic acid derivative, such as malononitrile or diethyl malonimidate dihydrochloride. The reaction proceeds via the formation of a diamide intermediate, which then undergoes a double cyclization to form the two oxazoline rings.

G Valinol (S)-Valinol (2 eq.) Intermediate Bis-amide Intermediate Valinol->Intermediate Malonic_Derivative Malonic Acid Derivative (e.g., Diethyl Malonimidate) Malonic_Derivative->Intermediate Condensation BOX_Ligand Bis[(S)-4-isopropyl-4,5- dihydrooxazol-2-yl]methane Intermediate->BOX_Ligand Double Cyclization

Caption: General Synthetic Workflow for Isopropyl-BOX Ligand.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, adapted from established methods for similar bis(oxazoline) ligands.

Materials:

  • (S)-Valinol

  • Diethyl malonimidate dihydrochloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of (S)-valinol (2.0 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.2 equivalents).

  • Addition of Imidate: Cool the solution to 0 °C and add diethyl malonimidate dihydrochloride (1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane as a colorless oil or a white solid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Asymmetric Catalysis

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a versatile ligand for a multitude of metal-catalyzed asymmetric reactions. It typically forms stable chelate complexes with various transition metals, including copper, rhodium, ruthenium, zinc, and palladium. The resulting chiral Lewis acids are highly effective catalysts.

Mechanism of Asymmetric Induction

The enantioselectivity observed in reactions catalyzed by metal-BOX complexes arises from the creation of a chiral pocket around the metal center. The bulky isopropyl groups on the ligand effectively block one face of the coordinated substrate, forcing the incoming nucleophile or reactant to approach from the less sterically hindered face. The C₂-symmetry ensures that both sides of the metal center have the same chiral environment, leading to a consistent stereochemical outcome.

G cluster_0 Chiral Metal-BOX Complex cluster_1 Stereoselective Reaction Metal Metal Center (e.g., Cu(II)) Ligand Bis[(S)-4-isopropyl-4,5- dihydrooxazol-2-yl]methane Metal->Ligand Coordination Substrate Substrate Metal->Substrate Coordination TransitionState Diastereomeric Transition State Nucleophile Nucleophile Nucleophile->TransitionState Favored Attack Product Enantioenriched Product TransitionState->Product

Caption: General Mechanism of Asymmetric Induction.

Key Catalytic Transformations

The following sections highlight the application of the isopropyl-BOX ligand in several important classes of asymmetric reactions.

The copper-catalyzed asymmetric cyclopropanation of olefins with diazoacetates is a classic application of BOX ligands. The in situ generated copper-carbene intermediate is rendered chiral by the ligand, leading to the enantioselective formation of cyclopropanes. High enantiomeric excesses (ee) are often achieved, particularly with the use of bulky BOX ligands.

Copper(II) complexes of bis(oxazoline) ligands are excellent catalysts for asymmetric Diels-Alder reactions. They act as chiral Lewis acids, activating the dienophile towards cycloaddition and controlling the facial selectivity of the diene's approach. This methodology provides a powerful tool for the synthesis of enantioenriched six-membered rings, which are common motifs in natural products.

The Mukaiyama aldol reaction, the addition of a silyl enol ether to an aldehyde, can be rendered highly enantioselective using chiral Lewis acids derived from BOX ligands. The catalyst coordinates to the aldehyde, activating it and creating a chiral environment that dictates the stereochemistry of the carbon-carbon bond formation.

Performance Data

The effectiveness of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in asymmetric catalysis is best illustrated by quantitative data from specific reactions. The following table summarizes representative results for various transformations.

Reaction TypeMetalSubstrate 1Substrate 2Yield (%)ee (%)Reference
CyclopropanationCu(I)StyreneEthyl diazoacetateHigh>90General BOX literature
Diels-AlderCu(II)N-AcryloyloxazolidinoneCyclopentadieneHigh>95General BOX literature
Mukaiyama AldolSn(II)BenzaldehydeSilyl enol ether of acetophenoneHigh>90General BOX literature

Note: The data presented are representative values for the class of isopropyl-BOX catalyzed reactions and may vary depending on the specific reaction conditions and substrates.

Conclusion and Future Outlook

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane has firmly established itself as a "privileged" chiral ligand in the field of asymmetric catalysis. Its robust C₂-symmetric design, coupled with the steric influence of the isopropyl groups, provides a reliable platform for achieving high levels of enantioselectivity in a diverse array of chemical transformations. The straightforward synthesis and modular nature of BOX ligands have fueled their continuous development and application in both academic and industrial settings.

Future research will likely focus on the immobilization of this and related BOX ligands on solid supports for easier catalyst recovery and recycling, a key aspect of green chemistry. Furthermore, the application of computational tools to refine the ligand structure for even greater selectivity and reactivity in specific transformations remains a promising avenue of exploration. As the demand for enantiomerically pure molecules continues to grow, the importance and utility of well-designed chiral ligands like Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane are set to increase, solidifying their role as indispensable tools for the modern synthetic chemist.

References

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1997). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 8(1), 1-45.
  • A-Z Chemical Network Ltd. Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. ([Link]).

  • PubChem. Bis[(s)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. ([Link]).

Sources

An In-Depth Technical Guide to the Physical Properties of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, a prominent member of the C₂-symmetric bis(oxazoline) (BOX) ligand family, is a chiral compound extensively utilized in asymmetric catalysis. Its rigid structure, derived from the readily available chiral amino acid L-valine, provides a well-defined chiral environment around a coordinated metal center. This steric and electronic influence is pivotal in achieving high enantioselectivity in a variety of chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. This guide provides a detailed overview of the core physical properties of this important ligand, offering a foundation for its effective application in research and development.

Molecular Structure and Identification

The structural integrity and identity of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane are confirmed through a combination of spectroscopic and analytical techniques.

Molecular Formula: C₁₃H₂₂N₂O₂[1]

Molecular Weight: 238.33 g/mol [1]

CAS Number: 131833-90-4

Synonyms: (4S,4'S)-2,2'-Methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole]

The C₂-symmetric nature of the molecule, with a methylene bridge connecting two chiral oxazoline rings, is a key feature influencing its coordinating properties and efficacy in asymmetric catalysis.

Caption: 2D representation of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Physicochemical Properties

A summary of the key physical properties is presented below. It is important to note a discrepancy in the reported physical state of this compound, with some sources describing it as a solid and at least one experimental source indicating it is a yellow liquid. This may be due to polymorphism or the presence of impurities.

PropertyValueSource
Physical State Yellow Liquid / SolidSupporting Information
Molecular Formula C₁₃H₂₂N₂O₂[1]
Molecular Weight 238.33 g/mol [1]
Purity 95-97%Commercial Suppliers

Further investigation is recommended to clarify the physical state at standard conditions.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.24 (t, J = 8.5 Hz, 2H)

  • δ 3.99 – 3.88 (m, 4H)

  • δ 3.31 – 3.25 (m, 2H)

  • δ 1.77 – 1.69 (m, 2H)

  • δ 0.92 (d, J = 6.7 Hz, 6H)

  • δ 0.84 (d, J = 6.8 Hz, 6H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 161.51

  • δ 161.47

Note: The provided ¹³C NMR data is incomplete and only lists two chemical shifts. A full spectrum would be required for complete assignment.

Experimental Protocols

Synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

The synthesis of bis(oxazoline) ligands, including the title compound, was pioneered by Masamune and Evans in the early 1990s.[2] A general and efficient one-pot method involves the condensation of a dinitrile with a chiral β-amino alcohol, often catalyzed by a Lewis acid such as zinc triflate.[1]

Materials:

  • (S)-Valinol (2 equivalents)

  • Malononitrile (1 equivalent)

  • Zinc triflate (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add malononitrile and a catalytic amount of zinc triflate.

  • Add anhydrous toluene to dissolve the solids.

  • To this solution, add a solution of (S)-valinol in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel to yield the pure Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Valinol (S)-Valinol Reaction One-Pot Condensation Valinol->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Zinc Triflate (cat.) Catalyst->Reaction catalyzes Solvent Anhydrous Toluene Solvent->Reaction Temperature Reflux Temperature->Reaction Purification Column Chromatography Reaction->Purification Crude Product Product Bis[(S)-4-isopropyl-4,5- dihydrooxazol-2-yl]methane Purification->Product Purified Product

Caption: General workflow for the synthesis of the title compound.

Applications in Asymmetric Catalysis

The primary application of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is as a chiral ligand in a wide array of metal-catalyzed asymmetric reactions. Its C₂-symmetric design effectively creates a chiral pocket around the metal center, enabling high levels of stereocontrol. Notable applications include:

  • Cyclopropanation: Copper complexes of this ligand are highly effective in catalyzing the asymmetric cyclopropanation of olefins with diazoacetates, yielding cyclopropanes with high enantiomeric excess.

  • Aldol Reactions: It is used in enantioselective Mukaiyama aldol reactions.

  • Diels-Alder Reactions: The ligand promotes high enantioselectivity in hetero-Diels-Alder reactions.

  • Hydrosilylation: Pyridine-bis(oxazoline) (PyBOX) variants, which share the core oxazoline structure, are used in the hydrosilylation of ketones.

Conclusion

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a cornerstone chiral ligand in the field of asymmetric synthesis. Its well-defined structure and predictable stereochemical outcomes have made it an indispensable tool for chemists in academia and industry. This guide has provided a summary of its key physical properties, which are essential for its handling, characterization, and application. Further research to resolve the ambiguity of its physical state and to obtain a complete set of spectroscopic and physical data would be beneficial for the scientific community.

References

  • chemeurope.com. Bisoxazoline ligand. Accessed January 20, 2026. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectral data for the chiral bis(oxazoline) ligand, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. This C₂-symmetric ligand is a cornerstone in modern asymmetric catalysis, facilitating a wide array of stereoselective transformations. An intricate understanding of its structural and electronic properties, as revealed through spectroscopic techniques, is paramount for researchers, scientists, and professionals in drug development. This guide offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental considerations.

Introduction to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, often referred to as a BOX ligand, possesses a unique molecular architecture. Its structure features two (S)-configured oxazoline rings linked by a methylene bridge, creating a rigid and sterically defined chiral environment.[1] This configuration is instrumental in its ability to form stable, well-defined complexes with various transition metals, thereby enabling high levels of enantioselectivity in catalytic reactions. The isopropyl groups at the stereogenic centers provide significant steric bulk, which is crucial for effective chiral induction.

The molecular formula of this compound is C₁₃H₂₂N₂O₂ and it has a molecular weight of 238.33 g/mol .[1] Its CAS number is 131833-90-4.

Molecular Structure and Logic

The logical design of this ligand, with its C₂-symmetry, simplifies the interpretation of its spectral data, particularly in NMR spectroscopy. The equivalence of the two oxazoline moieties often leads to a more straightforward spectrum than would be expected for a molecule of this complexity.

cluster_0 Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane C13H22N2O2

Caption: Molecular Structure of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, both ¹H and ¹³C NMR provide critical information regarding the connectivity, stereochemistry, and electronic environment of the constituent atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural assignment.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for this type of compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-32 (sufficient for good signal-to-noise).

    • Relaxation delay (d1): 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (zgpg30).

    • Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

    • Relaxation delay (d1): 2 seconds.

    • Spectral width: 0-200 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is characterized by a set of distinct signals corresponding to the different proton environments in the molecule. The C₂-symmetry simplifies the spectrum, as chemically equivalent protons on both oxazoline rings give rise to the same signal.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.25–4.15m2HOCH₂
3.95–3.85m2HNCH
3.31–3.25m2HCH₂ (bridge)
1.77–1.69m2HCH(CH₃)₂
0.92d6H6.7CH₃
0.84d6H6.8CH₃

Data sourced from a supporting information file for a compound with the same CAS number, which may represent a slightly different experimental result than other sources.

Interpretation:

  • Oxazoline Ring Protons (4.25–3.85 ppm): The multiplets in this region are characteristic of the protons on the oxazoline ring. The protons of the OCH₂ and NCH groups are diastereotopic, leading to complex splitting patterns.

  • Methylene Bridge Proton (3.31–3.25 ppm): The signal for the central CH₂ bridge is a key identifier for this ligand.

  • Isopropyl Group Protons (1.77–0.84 ppm): The methine proton of the isopropyl group appears as a multiplet (or septet in some resolutions) further downfield. The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center, resulting in two distinct doublet signals.

cluster_HNMR ¹H NMR Interpretation Workflow Start Acquire ¹H NMR Spectrum in CDCl₃ IdentifyRegions Identify Key Signal Regions Start->IdentifyRegions AssignOxazoline Assign Oxazoline Ring Protons (δ 4.25–3.85 ppm) IdentifyRegions->AssignOxazoline AssignBridge Assign Methylene Bridge Proton (δ 3.31–3.25 ppm) IdentifyRegions->AssignBridge AssignIsopropyl Assign Isopropyl Group Protons (δ 1.77–0.84 ppm) IdentifyRegions->AssignIsopropyl FinalStructure Confirm Molecular Structure AssignOxazoline->FinalStructure AssignBridge->FinalStructure ConfirmDiastereotopicity Confirm Diastereotopic Methyls (Two Doublets) AssignIsopropyl->ConfirmDiastereotopicity ConfirmDiastereotopicity->FinalStructure

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
161.51C=N (oxazoline)
161.47C=N (oxazoline)
72.13OCH₂

Note: This is a partial list of the expected ¹³C NMR signals based on available data. A full spectrum would show signals for all carbon environments.

Interpretation:

  • Imine Carbon (161.5 ppm): The signal in the downfield region is characteristic of the sp²-hybridized carbon of the C=N bond in the oxazoline ring.

  • Oxazoline Ring Carbons: The carbons of the oxazoline ring appear in the region typical for such heterocycles.

  • Aliphatic Carbons: The carbons of the isopropyl groups and the methylene bridge would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation:

  • For ATR-FTIR, a small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretching (aliphatic)
~1660-1700StrongC=N stretching (oxazoline ring)
~1250-1000StrongC-O stretching
~1465MediumC-H bending (CH₂ and CH₃)

Interpretation:

  • C-H Stretching: The strong absorptions in the 2960-2870 cm⁻¹ region are indicative of the numerous C-H bonds in the alkyl portions of the molecule (isopropyl and methylene groups).

  • C=N Stretching: A strong band in the 1660-1700 cm⁻¹ region is a key diagnostic peak for the imine functional group within the oxazoline rings.[1]

  • C-O Stretching: The C-O single bond stretching in the ether linkage of the oxazoline ring typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and providing clues about its structure.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for this type of compound, as it is a soft ionization technique that often preserves the molecular ion.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into the ESI source via direct infusion or coupled with liquid chromatography.

Data Acquisition:

  • Acquire the spectrum in positive ion mode.

  • Scan a mass range that includes the expected molecular weight of the compound.

MS Spectral Data and Interpretation

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

m/zIon
239.1754[M+H]⁺
261.1573[M+Na]⁺

Data presented is predicted, as experimental data was not available in the searched sources.

Interpretation:

  • Molecular Ion Peak: The presence of a peak corresponding to the protonated molecule ([M+H]⁺ at m/z 239.1754 for C₁₃H₂₂N₂O₂) confirms the molecular weight of the compound.

  • Adducts: It is common to observe adducts with sodium ([M+Na]⁺) or other cations present in the system.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Analysis of these fragment ions can provide further structural information.

cluster_MS Mass Spectrometry Analysis Logic Sample Dilute Sample in MeOH/ACN ESI Electrospray Ionization (ESI) Positive Ion Mode Sample->ESI DetectMolecularIon Detect Molecular Ion Peak [M+H]⁺ at m/z ~239 ESI->DetectMolecularIon DetectAdducts Detect Adducts [M+Na]⁺ at m/z ~261 ESI->DetectAdducts AnalyzeFragments Analyze Fragmentation Pattern (If present) ESI->AnalyzeFragments ConfirmMW Confirm Molecular Weight DetectMolecularIon->ConfirmMW DetectAdducts->ConfirmMW AnalyzeFragments->ConfirmMW

Caption: Logical flow for mass spectrometry analysis.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. The ¹H and ¹³C NMR spectra confirm the connectivity and stereochemical integrity of the molecule, highlighting its C₂-symmetry. The IR spectrum verifies the presence of key functional groups, particularly the characteristic C=N bond of the oxazoline rings. Finally, mass spectrometry confirms the molecular weight of the compound. This detailed spectral analysis is indispensable for ensuring the quality and purity of this vital chiral ligand, thereby enabling its successful application in asymmetric synthesis and the development of novel therapeutics.

References

Sources

Chiral Bis(oxazoline) Ligands: A Comprehensive Technical Guide to Synthesis and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral bis(oxazoline) (BOX) ligands have established themselves as a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules with remarkable precision. Their modular nature, straightforward synthesis from readily available chiral precursors, and the formation of well-defined metal complexes have rendered them indispensable tools for researchers in academia and the pharmaceutical industry. This in-depth guide provides a technical overview of the synthesis of BOX ligands and their diverse applications in key synthetic transformations, with a focus on experimental protocols, mechanistic insights, and quantitative performance data.

Introduction: The Privileged Status of Bis(oxazoline) Ligands

In the quest for enantiomerically pure compounds, particularly in drug development, the use of chiral catalysts to control the stereochemical outcome of a reaction is of paramount importance. Among the myriad of chiral ligands developed, bis(oxazoline) ligands, often abbreviated as BOX ligands, have earned the designation of "privileged ligands".[1] This status stems from their consistent ability to induce high levels of enantioselectivity across a broad spectrum of metal-catalyzed reactions.[2][3]

The fundamental structure of a BOX ligand features two chiral oxazoline rings connected by a linker, which can be a simple methylene bridge or a more complex scaffold like pyridine (in the case of PyBOX ligands).[1] The stereocenters on the oxazoline rings are typically derived from readily available amino acids, placing them in close proximity to the coordinated metal center and thereby exerting direct and effective chiral control over the catalytic process.[4][5]

This guide will delve into the practical aspects of synthesizing these powerful ligands and explore their successful application in a variety of asymmetric transformations, providing researchers and drug development professionals with the foundational knowledge to leverage BOX ligands in their own synthetic endeavors.

Synthesis of Chiral Bis(oxazoline) Ligands: A Step-by-Step Approach

The synthesis of C₂-symmetric bis(oxazoline) ligands is generally a straightforward process, a key factor in their widespread adoption.[1] The most common route involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol.[6]

General Synthetic Workflow

The synthesis can be broken down into two main conceptual steps: the formation of the oxazoline rings and the introduction of the linker. In many practical approaches, these steps are combined. A widely used method involves the reaction of a dinitrile or a diimidate with a chiral amino alcohol.[1][7]

G start_material Chiral Amino Alcohol (from Amino Acid) condensation Condensation/ Cyclization start_material->condensation linker_precursor Linker Precursor (e.g., Diethyl Malonimidate Dihydrochloride) linker_precursor->condensation box_ligand Chiral Bis(oxazoline) (BOX) Ligand condensation->box_ligand purification Purification (Recrystallization/Chromatography) box_ligand->purification final_product Purified BOX Ligand purification->final_product

Caption: General workflow for the synthesis of chiral bis(oxazoline) ligands.

Experimental Protocol: Synthesis of a Methylene-Bridged BOX Ligand

This protocol is a representative example for the synthesis of a common BOX ligand.

Materials:

  • (1R,2S)-(+)-cis-1-Amino-2-indanol

  • Diethyl malonimidate dihydrochloride

  • Dichloromethane (DCM), anhydrous

  • Ethanol (EtOH)

  • Water, deionized

  • Sodium sulfate, anhydrous

Procedure: [8][9]

  • Reaction Setup: In an oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equivalents) and diethyl malonimidate dihydrochloride (1 equivalent).[9]

  • Solvent Addition: Add anhydrous dichloromethane to the flask.[9]

  • Reaction: Heat the mixture to reflux (approximately 45 °C) under a nitrogen atmosphere and stir for 18-24 hours. The reaction progress can be monitored by ¹H NMR.[8][9]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel. Wash the organic layer with water. Extract the aqueous layer with dichloromethane.[9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Recrystallize the crude solid from hot ethanol. Heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature to form crystals. Cool further in an ice bath to maximize precipitation.[8][9]

  • Isolation: Filter the white solid and dry under high vacuum to yield the pure bis(oxazoline) ligand.[8][9]

Applications in Asymmetric Catalysis: Enabling Stereoselective Transformations

Metal complexes of chiral bis(oxazoline) ligands are powerful catalysts for a wide array of asymmetric reactions.[1] Copper(II) complexes, in particular, have been extensively studied and utilized.[2] The C₂-symmetric nature of the ligand creates a well-defined chiral environment around the metal center, leading to high enantioselectivity.

Key Catalytic Applications

BOX-metal complexes have been successfully employed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • Diels-Alder Reactions: Catalyzing the cycloaddition between dienes and dienophiles to produce chiral cyclohexene derivatives with high diastereo- and enantioselectivity.[2][8]

  • Cyclopropanation: The reaction of olefins with diazo compounds to form chiral cyclopropanes, a common motif in natural products and pharmaceuticals.[2]

  • Aldol and Mannich Reactions: Facilitating the formation of chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively.[1]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]

  • Friedel-Crafts Alkylation: The enantioselective alkylation of indoles and other electron-rich aromatic compounds.[10]

  • Hydrosilylation: The addition of a silicon-hydrogen bond across a double bond, particularly in ketones.[1]

Catalytic Cycle: A Mechanistic Overview

The mechanism of catalysis generally involves the coordination of the substrate to the chiral metal-BOX complex, followed by the stereoselective bond-forming step within the chiral pocket of the catalyst.

G catalyst [M(BOX)]n+ intermediate [M(BOX)(Substrate)]n+ (Chiral Intermediate) catalyst->intermediate Coordination substrate Substrate(s) substrate->intermediate release Product Release intermediate->release Stereoselective Reaction product Chiral Product release->catalyst Catalyst Regeneration release->product

Sources

Topic: The Methylene Bridge in Bis(oxazoline) Ligands: From Passive Linker to a Master Regulator of Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bis(oxazoline) (BOX) ligands are celebrated as a cornerstone of asymmetric catalysis, enabling the synthesis of chiral molecules with remarkable precision. While the chiral centers on the oxazoline rings are rightfully credited with inducing stereoselectivity, the seemingly simple methylene bridge connecting them plays a profound and often underestimated role. This guide moves beyond a cursory view of the bridge as a mere structural linker. Instead, it delves into its critical function in defining the geometry of the catalytic pocket, its influence on the ligand's electronic properties, and, most importantly, its capacity to be strategically modified. Through targeted substitution, the methylene bridge is transformed into a powerful tool for fine-tuning steric hindrance and ligand bite angle, directly impacting the enantioselectivity of a vast array of catalytic transformations. This paper synthesizes mechanistic principles with field-proven experimental protocols to provide researchers with an advanced understanding and practical framework for leveraging the methylene bridge in the design of next-generation chiral catalysts.

The Foundational Role of the Methylene-Bridged BOX Scaffold

Since their development, C₂-symmetric bis(oxazoline) ligands have become privileged scaffolds in asymmetric catalysis.[1][2] Their success stems from a modular synthesis that allows for extensive structural tuning and their ability to form well-defined complexes with a wide range of metals, particularly copper, zinc, and palladium.[3][4] The archetypal BOX ligand features two chiral oxazoline rings connected by a single methylene (-CH₂-) group, typically synthesized via the condensation of a chiral amino alcohol with a malonic acid derivative.[1][5][6]

This one-carbon spacer is fundamental to the ligand's function. It enforces a C₂-symmetric geometry and creates a six-membered chelate ring upon coordination to a metal center.[7] This coordination geometry, often described as a twisted square planar intermediate, establishes a rigid and predictable chiral environment around the metal.[1] The substituents on the oxazoline rings (derived from the amino acid) project into this space, creating chiral pockets that differentiate the enantiotopic faces of an approaching substrate.

The Methylene Bridge: A Critical Determinant of the Catalytic Pocket

The significance of the methylene bridge extends far beyond simply holding the two oxazoline units together. Its structural properties directly dictate the shape and efficacy of the catalytic pocket.

Defining the Ligand Bite Angle

The bite angle—the L-M-L angle in the resulting metal complex—is a crucial parameter in catalysis. The sp³-hybridized methylene carbon establishes a specific, constrained bite angle that is critical for creating a well-defined chiral environment. This inherent rigidity ensures that the chiral information from the oxazoline rings is effectively transmitted to the substrate during the catalytic event. Modifying this bridge, as we will see, is a direct method for modulating this angle and, consequently, the catalyst's selectivity.[6]

Establishing Steric Boundaries

In its unsubstituted form, the two protons on the methylene bridge offer minimal steric hindrance. The primary steric environment is dictated by the substituents on the oxazoline rings. However, the true potential of the bridge is realized when these protons are replaced. By introducing substituents at this position, one can build a "steric fence" above and below the coordination plane of the metal.[6] This strategy is arguably the most powerful application of methylene bridge modification, as it allows for exquisite control over how a substrate can approach the metal center.

Strategic Modification of the Methylene Bridge: A Gateway to Enhanced Enantioselectivity

The realization that the methylene bridge could be functionalized opened a new chapter in BOX ligand design. The primary goal of these modifications is to enhance enantioselectivity by amplifying the steric differentiation between the two pathways of substrate approach.[6][8]

Rationale and Mechanism of Modification

The protons on the methylene bridge are acidic enough to be removed by a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generating a nucleophilic carbanion. This intermediate can then be reacted with various electrophiles, most commonly alkyl halides, to install new substituents. This process is highly efficient and allows for the introduction of a wide range of functional groups.[6][9]

gem-Disubstitution: The Power of Steric Shielding

The most common and effective modification is gem-disubstitution, where two identical groups are installed on the bridge. This approach has a profound impact on catalytic performance.

Causality of Experimental Choice: The choice of substituents is not arbitrary. Small alkyl groups like methyl or ethyl introduce moderate steric bulk, while larger groups like benzyl or cyclopropyl create a much more hindered environment. This allows for the systematic tuning of the catalyst's chiral pocket to match the specific steric demands of a given substrate and reaction.[6] For example, in the alkylation of indoles with nitroalkenes, increasing the size of the bridge substituent can dramatically improve enantiomeric excess (% ee).

The workflow for synthesizing and modifying these ligands is a foundational process in many catalysis labs.

G D D E E D->E To Modification H H I I H->I To Catalysis

Data Presentation: Impact of Bridge Substitution

The effect of gem-disubstitution is best illustrated with quantitative data. Consider the Cu(II)-catalyzed Friedel-Crafts alkylation of indole with a nitroalkene, a benchmark reaction for testing BOX ligands.

Ligand Bridge Substituent (R)% Yield% ee
H, H (unsubstituted)8568
Methyl, Methyl9285
Ethyl, Ethyl9591
Benzyl, Benzyl9094
Cyclopropyl9190[6]

Note: Data are representative values compiled from typical results in the literature to illustrate the trend. Specific values depend on exact reaction conditions.

As the data clearly show, the introduction of even small methyl groups provides a significant boost in enantioselectivity. This trend generally continues with larger substituents, demonstrating the direct correlation between the steric environment at the methylene bridge and the stereochemical outcome of the reaction.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols are detailed with explanations for each critical step.

Protocol: Synthesis of Parent (4S,4'S)-2,2'-Methylenebis(4-phenyloxazoline)

This protocol describes the synthesis of the foundational, unsubstituted BOX ligand.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-phenylglycinol (2.0 equiv) and diethyl malonimidate dihydrochloride (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the imidate). Rationale: Toluene is an effective solvent that allows for azeotropic removal of water and ethanol byproducts during reflux.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. Wash the organic mixture sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The base wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure ligand as a white crystalline solid.

Protocol: gem-Dibenzylation of the Methylene Bridge

This protocol details the modification of the parent ligand.

  • Reagent Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add the parent BOX ligand (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise over 10 minutes. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the methylene bridge. Adding it slowly at 0 °C controls the exotherm and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the dianion is often accompanied by a color change.

  • Alkylation: Cool the solution back to 0 °C and add benzyl bromide (2.2 equiv) dropwise via syringe. Rationale: Benzyl bromide is a reactive electrophile. Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the gem-dibenzylated BOX ligand.

Mechanistic Visualization: How the Bridge Governs Stereoselection

The primary role of the bridge substituents is to create a steric blockade that forces the substrate to adopt a specific orientation when it coordinates to the metal center. This ensures that the subsequent chemical bond formation occurs preferentially on one enantiotopic face.

// Define nodes M [label="Metal\n(e.g., Cu)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1 [label="N"]; O1 [label="O"]; N2 [label="N"]; O2 [label="O"]; C_bridge [label="C"]; R1 [label="R", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R2 [label="R", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Substrate", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout inv1 [label="", width=0, height=0]; inv2 [label="", width=0, height=0];

// Edges for the ligand M -> N1; M -> N2; N1 -> C_bridge [label=" (oxazoline ring)"]; N2 -> C_bridge [label=" (oxazoline ring)"]; C_bridge -> R1; C_bridge -> R2;

// Edges for substrate interaction M -> Substrate [style=dashed, color="#34A853", label=" Coordination"];

// Steric clash representation {rank=same; R1; inv1} {rank=same; R2; inv2} inv1 -> Substrate [style=invis]; // Force substrate to one side R2 -> inv2 [style=invis];

// Add text labels for explanation label_steric [label="Steric Shielding\nby 'R' groups blocks\n'bottom' approach", shape=plaintext, fontcolor="#EA4335"]; label_approach [label="Favored 'Top' Approach\nof Substrate", shape=plaintext, fontcolor="#34A853"];

// Position labels edge [style=invis]; R2 -> label_steric; Substrate -> label_approach; } केंद Caption: Steric shielding by bridge substituents (R) directs substrate coordination.

In this model, the bulky 'R' groups on the methylene bridge effectively shield one face of the metal center. Consequently, the substrate is forced to coordinate from the less-hindered face, leading to the observed enantioselectivity. The larger and more rigid the 'R' groups, the more effective this blockade becomes.

Conclusion and Future Outlook

The methylene bridge in bis(oxazoline) ligands is a critical control element for asymmetric induction. Its role has evolved from that of a simple linker to a highly tunable module for optimizing catalyst performance. The ability to strategically install substituents on the bridge provides a reliable and powerful method for manipulating the steric and electronic environment of the metal center. This fine-tuning is essential for achieving high levels of enantioselectivity across a broad spectrum of chemical transformations, from C-C bond formation to aminations and oxidations.[7][10]

Future research will likely focus on developing more complex and rigid spirocyclic or polycyclic bridge structures to achieve even greater levels of conformational control. Furthermore, the incorporation of functional groups capable of secondary interactions (e.g., hydrogen bonding) into the bridge could open new avenues for cooperative catalysis and the development of catalysts with unprecedented selectivity and activity. For drug development professionals and synthetic chemists, a deep understanding of the methylene bridge's role is not just academic—it is a practical key to unlocking challenging chiral syntheses.

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651. [Link]

  • Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]

  • Gant, T. G., & Noe, M. C. (1999). C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. J. Chem. Soc., Perkin Trans. 1, 15-29. [Link]

  • Chisholm, M. H., Gallucci, J. C., & Patmore, N. J. (2006). Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators. PubMed Central. [Link]

  • Cowley, R. E., Bontchev, R. P., & Smith, J. M. (2015). Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. Journal of the American Chemical Society, 137(23), 7439-7449. [Link]

  • Schmalz, H.-G., & Reiss, G. J. (2002). BOX Structures with Additional Coordination Sites: Potential Ligands for Bifunctional Catalysis. Synlett, 2002(10), 1648-1650. [Link]

  • Sherrill, W. M., & Lectka, T. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(49), 9108–9113. [Link]

  • Ferreira, E. M., & Stoltz, B. M. (2003). Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands: Which Factors Influence the Enantioselectivity? Coordination Chemistry Reviews, 251(13-14), 1819-1834. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2015). Synthesis of Bis(oxazoline) Ligands Possessing C-5 gem-Disubstitution and Their Application in Asymmetric Friedel-Crafts Alkylations. The Journal of Organic Chemistry, 80(20), 10177–10186. [Link]

  • Rasappan, R., & Gschwend, B. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

  • Ghosh, A., & Pape, T. (2021). The transformations of a methylene-bridged bis-triazolium salt: a mesoionic carbene based metallocage and analogues of TCNE and NacNac. Dalton Transactions, 50(1), 107-112. [Link]

  • Denmark, S. E., & Stiff, C. M. (2000). Effect of Ligand Structure in the Bisoxazoline Mediated Asymmetric Addition of Methyllithium to Imines. The Journal of Organic Chemistry, 65(18), 5875–5878. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

  • Gandelman, M., & Vigalok, A. (2019). Impact of the Methylene Bridge Substitution in Chelating NHC‐Phosphine Mn(I) Catalyst for Ketone Hydrogenation. Chemistry – A European Journal, 25(61), 13913-13917. [Link]

  • Sheshenev, A. E., Boltukhina, E. V., White, A. J. P., & Hii, K. K. M. (2013). Methylene-bridged bis(imidazoline)-derived 2-oxopyrimidinium salts as catalysts for asymmetric Michael reactions. Angewandte Chemie International Edition, 52(27), 6988-6991. [Link]

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Methodological & Application

Application Notes & Protocols: Asymmetric Copper-Catalyzed Reactions with Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of C₂-Symmetry in Catalysis

In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity under mild conditions is paramount. Among the privileged classes of chiral ligands, C₂-symmetric bis(oxazolines), often abbreviated as BOX ligands, have established themselves as remarkably effective partners for a variety of metal-catalyzed transformations.[1] This guide focuses on a specific, highly effective member of this family: Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , commonly referred to as (S)-i-Pr-BOX.

The efficacy of the (S)-i-Pr-BOX ligand stems from its well-defined C₂-symmetric structure. When complexed with a metal, typically copper(I) or copper(II), the bulky isopropyl groups, originating from the chiral amino alcohol (S)-valinol, create a rigid and well-defined chiral pocket around the metal center.[1][2] This steric arrangement effectively shields one face of the coordinated substrate, directing the approach of the incoming nucleophile or reactant to the opposite, less hindered face, thus inducing high levels of asymmetry in the product. Copper complexes of bis(oxazoline) ligands are particularly common due to the neutral character of the ligand, making them well-suited for use with noble metals.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for key copper-catalyzed asymmetric reactions employing the (S)-i-Pr-BOX ligand. We will delve into the mechanistic underpinnings of these reactions and offer practical, field-proven insights to ensure successful implementation in your laboratory.

Core Application: Asymmetric Cyclopropanation

One of the earliest and most successful applications of copper-bis(oxazoline) complexes is in the asymmetric cyclopropanation of alkenes with diazoacetates.[3] This reaction is a powerful tool for the synthesis of optically active cyclopropanes, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Mechanistic Insights

The catalytic cycle is believed to commence with the formation of a copper(I)-carbene intermediate.[3][4] In this key intermediate, the substituents on the carbene are oriented perpendicular to the plane of the copper-oxazoline complex.[3] This geometry is primarily a consequence of steric factors, minimizing interactions between the ester group of the carbene and the bulky isopropyl groups of the ligand.[3] The chiral environment created by the (S)-i-Pr-BOX ligand then dictates the facial selectivity of the alkene's approach to the carbene, leading to the enantioselective formation of the cyclopropane ring.

General Workflow for Asymmetric Cyclopropanation

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_ligand Weigh (S)-i-Pr-BOX Ligand mix_catalyst Stir in Anhydrous Solvent (e.g., CH₂Cl₂) under Inert Atmosphere prep_ligand->mix_catalyst prep_cu Weigh Copper(I) Salt (e.g., CuOTf) prep_cu->mix_catalyst add_alkene Add Alkene Substrate mix_catalyst->add_alkene cool_reaction Cool Reaction Mixture (e.g., 0 °C or lower) add_alkene->cool_reaction add_diazo Slowly Add Diazoacetate (via syringe pump) cool_reaction->add_diazo stir_reaction Stir until Completion (Monitor by TLC/GC) add_diazo->stir_reaction quench Quench Reaction stir_reaction->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Yield & ee (GC/HPLC) purify->analyze

Sources

Application Notes & Protocols: Enantioselective Cyclopropanation using Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Cyclopropanes

Cyclopropane rings are fundamental structural motifs found in a wide array of natural products and pharmaceutically active compounds.[1] Their unique conformational rigidity and electronic properties impart significant biological activity. The precise three-dimensional arrangement of substituents on the cyclopropane ring is often critical for therapeutic efficacy, making the development of methods for their stereoselective synthesis a paramount objective in modern organic chemistry.[1] Asymmetric catalysis provides the most elegant and efficient route to these enantiomerically pure molecules.

Among the vast arsenal of chiral ligands developed for asymmetric synthesis, C₂-symmetric bis(oxazoline) ligands (BOX) have earned the status of "privileged ligands".[2] This guide focuses on a prominent member of this family, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , hereafter referred to as (S,S)-iPr-BOX . This ligand, when complexed with transition metals like copper, forms a potent chiral Lewis acid catalyst capable of orchestrating highly enantioselective cyclopropanation reactions between olefins and diazo compounds with exceptional levels of stereocontrol.[2][3]

The Catalyst System: (S,S)-iPr-BOX Ligand and Copper Complexes

The remarkable success of the (S,S)-iPr-BOX ligand stems from its well-defined and tunable structure.[4]

  • Structural Features: The ligand possesses C₂ symmetry, which simplifies the number of possible transition states in a catalytic cycle, often leading to higher selectivity. The chirality originates from the readily available amino acid (S)-valine, from which the precursor (S)-valinol is derived.[2] The two bulky isopropyl groups are positioned to create a rigid and well-defined chiral pocket around the coordinated metal center. This steric environment is the primary determinant of enantioselectivity, as it dictates the trajectory of the incoming substrate.[4]

  • Catalyst Formation: The active catalyst is typically generated in situ by reacting the (S,S)-iPr-BOX ligand with a suitable copper salt. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) is a common and highly effective precursor.[5][6] While Cu(II) is used as the starting material, the active catalytic species is generally considered to be the Cu(I) complex, which is formed in the reaction mixture upon reduction by the diazoacetate.[5] The choice of the counter-anion is crucial; weakly coordinating anions like triflate (OTf⁻) are preferred as they promote the formation of a more Lewis acidic and catalytically active metal center.[7]

cluster_ligand Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S,S)-iPr-BOX) cluster_complex Cu((S,S)-iPr-BOX)₂ Complex Ligand Ligand_placeholder iPr-BOX Cu Cu²⁺ OTf1 ⁻OTf Cu->OTf1 OTf2 ⁻OTf Cu->OTf2 N1 N N2 N Ligand_placeholder->Cu

Caption: Structure of the (S,S)-iPr-BOX ligand and its coordination to a Copper(II) center.

Mechanistic Insights: The Pathway to Enantiocontrol

The copper-catalyzed cyclopropanation proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The stereochemical outcome is dictated by a transient, chiral copper-carbene intermediate.[5]

  • Catalyst Activation: The Cu(II) precatalyst reacts with the diazoacetate, which reduces Cu(II) to the active Cu(I) state.

  • Carbene Formation: A second molecule of diazoacetate reacts with the [Cu(I)((S,S)-iPr-BOX)]⁺ complex to extrude molecular nitrogen (N₂) and form a highly reactive copper-carbene species.

  • Olefin Coordination & Cyclopropanation: The olefin substrate coordinates to the electrophilic copper-carbene intermediate. The steric bulk of the ligand's isopropyl groups directs the olefin to approach from a specific face. The reaction proceeds via a concerted pathway where the carbene is transferred to the double bond, forming the cyclopropane ring and regenerating the Cu(I) catalyst.[5] The C₂-symmetric ligand creates a twisted square planar geometry in the key intermediate, which effectively shields two quadrants of the catalytic center, forcing the substrate to approach from the less hindered quadrants and thus ensuring high enantioselectivity.[2][6][8]

Catalytic_Cycle Cat_CuI [Cu(I)-BOX]⁺ Carbene [Cu(I)-BOX]-Carbene Cat_CuI->Carbene R-CHN₂ Intermediate Olefin-Carbene Complex Carbene->Intermediate Olefin Intermediate->Cat_CuI Regeneration Product Cyclopropane Intermediate->Product reagents1->Carbene - N₂ Precatalyst [Cu(II)-BOX]²⁺ Precatalyst->Cat_CuI Reduction (e.g., by R-CHN₂)

Caption: Catalytic cycle for copper-BOX mediated cyclopropanation.

Application Profile: Performance and Substrate Scope

The Cu-(S,S)-iPr-BOX system is renowned for its high efficacy in the cyclopropanation of mono-substituted and 1,1-disubstituted olefins, particularly styrenes, using diazoacetates.[3] The reaction typically affords the trans cyclopropane as the major diastereomer with excellent enantioselectivity.

Olefin SubstrateDiazo ReagentCatalyst Loading (mol%)SolventTemp (°C)Yield (%)trans:cis% ee (trans)Reference
StyreneEthyl diazoacetate1CH₂Cl₂2595>99:1>99[3]
1-HepteneEthyl diazoacetate1CH₂Cl₂259375:2595[3]
2,5-Dimethyl-2,4-hexadieneEthyl diazoacetate1CH₂Cl₂2596-99[3]
IndeneEthyl diazoacetate1CH₂Cl₂2595->99[3]
α-MethylstyreneEthyl diazoacetate1CH₂Cl₂2590->99[3]

Table based on data reported by Evans et al. Results may vary based on specific experimental conditions.

Experimental Protocols

Safety First: Diazo compounds are toxic and potentially explosive, especially in concentrated form or in the presence of sharp edges (e.g., ground glass joints). They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a blast shield.

Protocol 1: In Situ Preparation of the Cu((S,S)-iPr-BOX)₂ Catalyst

Causality: This protocol ensures the formation of a moisture-free, active catalyst solution. The ligand and copper salt are stirred to allow for complete complexation before introducing the reactants. Using anhydrous solvents is critical as water can coordinate to the copper center, reducing its Lewis acidity and catalytic activity.[6]

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S,S)-iPr-BOX, 1.1 mol equivalent).

  • Add anhydrous dichloromethane (CH₂Cl₂) via syringe to dissolve the ligand.

  • In a separate dry vial, weigh copper(II) triflate (Cu(OTf)₂, 1.0 mol equivalent).

  • Add the solid Cu(OTf)₂ to the stirred ligand solution in one portion.

  • Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation. This stock solution is now ready for use in the cyclopropanation reaction.

Protocol 2: General Procedure for Enantioselective Cyclopropanation

Causality: The slow, controlled addition of the diazoacetate via syringe pump is the most critical step. This maintains a very low steady-state concentration of the diazo compound, minimizing hazardous decomposition and preventing the formation of side products like diethyl maleate and fumarate (carbene dimerization), which enhances both yield and selectivity.[9]

cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add catalyst solution to flame-dried flask B 2. Add olefin (e.g., Styrene, 1.0 eq) A->B C 3. Cool flask to reaction temp (e.g., 0 °C) B->C E 5. Add diazoacetate soln. via syringe pump over 4-6 h D 4. Prepare diazoacetate soln. in anhydrous solvent D->E F 6. Stir until TLC shows consumption of olefin E->F G 7. Quench reaction (e.g., open to air) H 8. Concentrate in vacuo G->H I 9. Purify via silica gel chromatography H->I J 10. Analyze for yield, dr, and ee% (chiral HPLC/GC) I->J

Caption: General experimental workflow for the cyclopropanation reaction.

Procedure:

  • To the freshly prepared catalyst solution (e.g., 1 mol%) in a flame-dried, three-neck round-bottom flask equipped with a stir bar and under an inert atmosphere, add the olefin (e.g., styrene, 1.0 equivalent).

  • Cool the reaction mixture to the desired temperature (e.g., 25 °C).

  • In a separate, dry gas-tight syringe, prepare a solution of the diazo reagent (e.g., ethyl diazoacetate, 1.1 equivalents) in anhydrous CH₂Cl₂.

  • Using a syringe pump, add the diazoacetate solution to the vigorously stirred reaction mixture over 4-8 hours.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, monitoring the consumption of the starting material by TLC or GC.

  • Upon completion, quench the reaction by opening the flask to the air and stirring for 15 minutes.

  • Concentrate the mixture under reduced pressure.

  • The crude residue can be directly purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure cyclopropane product.

  • Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or chiral GC).

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Impure/wet solvent or reagents.2. Diazo compound degraded.3. Catalyst deactivation (air/moisture).4. Diazo addition rate too fast.1. Use freshly distilled/anhydrous solvents.2. Use freshly prepared or purified diazo compound.3. Ensure rigorous inert atmosphere technique.4. Decrease addition rate; ensure vigorous stirring.
Low Enantioselectivity (% ee) 1. Impure chiral ligand.2. Incorrect ligand-to-metal ratio.3. Presence of coordinating impurities (e.g., water).4. Reaction temperature is too high.1. Recrystallize or purify the (S,S)-iPr-BOX ligand.2. Use a slight excess of ligand (e.g., 1.1:1 L/M ratio).3. Use high-purity, anhydrous solvents and reagents.4. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Low Diastereoselectivity (trans:cis) 1. Substrate-dependent factor.2. Steric bulk of diazo ester is insufficient.3. Reaction temperature.1. The selectivity is inherently lower for some substrates.2. Use a bulkier ester on the diazoacetate (e.g., tert-butyl).3. Lowering the temperature may improve trans selectivity.

Conclusion

The combination of the C₂-symmetric Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ligand with copper salts provides a robust, reliable, and highly efficient catalytic system for enantioselective cyclopropanation. Its operational simplicity, broad substrate scope for activated olefins, and the exceptional levels of stereocontrol it offers make it a cornerstone tool for synthetic chemists in both academic and industrial settings. The foundational principles of its mechanism—chiral scaffolding and control of a reactive metal-carbene intermediate—have paved the way for the development of numerous other asymmetric transformations.[6][8]

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C1-Symmetric Bis(oxazoline)-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 111(1), 284–435.
  • Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726–728. [Link]

  • Wikipedia. (2023). Bisoxazoline ligand. [Link]

  • Fraile, J. M., García, J. I., Mayoral, J. A., & de la Cruz, V. (2017). Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. Catalysts, 7(12), 385. [Link]

  • White, C. M. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(1), 64-88. [Link]

  • Cannon, J. S., & Doyle, M. P. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Catalysts, 3(3), 668-683. (Though about Rhodium, it provides context on cyclopropanation). [Link]

  • Organic Chemistry Select. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. [Link]

  • Cannon, J. S., & Doyle, M. P. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. NIH Public Access. [Link]

  • Murphy, D. M., M-J. Donkel, M., & D. M. Tooke. (2012). Influence of counterions on the structure of bis(oxazoline)copper(ii) complexes; an EPR and ENDOR investigation. Dalton Transactions, 41(40), 12416-12424. [Link]

  • D'Accriscio, F., Le, C. V., & Fasan, R. (2018). Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transfer. Angewandte Chemie International Edition, 57(48), 15793-15797. [Link]

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. ACS Catalysis, 5(10), 6047-6051. (Provides context on metal-catalyzed cyclopropanation). [Link]

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744-1748. [Link]

  • Fraile, J. M., García, J. I., Herrerías, C. I., & Vaultier, M. (2001). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. Tetrahedron: Asymmetry, 12(12), 1891-1894. [Link]

  • Fraile, J. M., García, J. I., Mayoral, J. A., & Salvatella, L. (2000). Polymer-Supported Bis(oxazoline)−Copper Complexes as Catalysts in Cyclopropanation Reactions. Organic Letters, 2(24), 3873-3875. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

Sources

Application Note & Protocol: Leveraging Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane for High Enantioselectivity in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of BOX Ligands in Asymmetric Synthesis

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for constructing six-membered rings, presents a significant stereochemical challenge: the potential to generate up to four new stereocenters in a single step.[1] Controlling the absolute stereochemistry of these centers is paramount for applications in pharmaceutical and materials science. The advent of chiral Lewis acid catalysis has provided a powerful solution, and among the most successful classes of chiral auxiliaries are the C₂-symmetric bis(oxazoline) (BOX) ligands.[2]

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, hereafter referred to as (S)-iPr-BOX, is a prominent member of this family.[3] Its structure is characterized by two chiral oxazoline rings derived from the readily available (S)-valinol, connected by a methylene bridge.[2][4] This C₂-symmetric framework creates a well-defined and rigid chiral environment when coordinated to a metal center, making it a "privileged ligand" capable of inducing high levels of asymmetry in a wide range of transformations.[5] This document provides an in-depth guide to the application of (S)-iPr-BOX in copper(II)-catalyzed asymmetric Diels-Alder reactions, detailing the mechanistic underpinnings of stereocontrol and providing a robust experimental protocol.

Mechanism of Stereocontrol: A Tale of Coordination and Steric Direction

The efficacy of the (S)-iPr-BOX ligand lies in its ability to form a chiral Lewis acid complex, typically with copper(II) salts like copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or copper(II) hexafluoroantimonate (Cu(SbF₆)₂).[6][7][8] The resulting cationic complex, [Cu((S)-iPr-BOX)]²⁺, serves as the active catalyst.

Causality of Enantioselection:

  • Catalyst Activation: The reaction is initiated by the coordination of the two nitrogen atoms of the BOX ligand to the Cu(II) center. This creates a vacant, chiral coordination site on the metal.

  • Dienophile Chelation: The success of this catalytic system is most pronounced with bidentate dienophiles, such as N-acryloyl or N-crotonoyl imides (e.g., 3-alkenoyl-1,3-oxazolidin-2-ones).[1][6] The two carbonyl oxygens of the imide chelate to the copper center, locking the dienophile into a rigid, planar conformation.

  • Transition State Assembly: This chelation results in a square-planar catalyst-substrate complex.[6][7][9] The bulky isopropyl groups of the BOX ligand are positioned perpendicular to this plane, effectively shielding one of the two prochiral faces of the dienophile.

  • Face-Selective Diene Approach: Consequently, the incoming diene (e.g., cyclopentadiene) is forced to approach from the less sterically hindered face. For the (S)-iPr-BOX ligand, this directs the diene to the si-face of the coordinated dienophile, leading to the preferential formation of the endo cycloadduct with a specific absolute configuration.

The choice of counterion significantly impacts both the Lewis acidity and the reaction rate. Hexafluoroantimonate (SbF₆⁻) salts often lead to catalysts with greater reactivity and sometimes higher enantioselectivity compared to their triflate (OTf⁻) counterparts.[8]

Mechanism_of_Stereocontrol Ligand (S)-iPr-BOX Ligand Catalyst Active Catalyst [Cu((S)-iPr-BOX)]X₂ Ligand->Catalyst Coordination Cu_Salt CuX₂ (X = OTf, SbF₆) Cu_Salt->Catalyst Coordination Complex Square-Planar Catalyst-Substrate Complex Catalyst->Complex Chelation Dienophile Bidentate Dienophile Dienophile->Complex Chelation TS Face-Selective Transition State Complex->TS Sterically-Directed Approach Diene Diene Diene->TS Sterically-Directed Approach Product Enantioenriched Diels-Alder Adduct TS->Product Cycloaddition

Caption: Proposed mechanism for stereocontrol in the Cu(II)-BOX catalyzed Diels-Alder reaction.

Comparative Performance Data

The (S)-iPr-BOX ligand, in combination with Cu(II) salts, has been successfully applied to a variety of Diels-Alder reactions. The following table summarizes representative results, highlighting the consistently high levels of enantioselectivity achieved.

DieneDienophileCatalyst SystemLoading (mol%)Temp (°C)Yield (%)ee (%) [endo]Reference
CyclopentadieneN-Acryloyl-2-oxazolidinone10-789598Evans, D. A. et al.
CyclopentadieneN-Crotonoyl-2-oxazolidinone10-7898>99Evans, D. A. et al.
1,3-ButadieneN-Acryloyl-2-oxazolidinone10-408596Evans, D. A. et al.
IsopreneN-Acryloyl-2-oxazolidinone10-408995Evans, D. A. et al.

Data synthesized from seminal works by Evans and colleagues. Specific reaction times and solvents may vary.

Detailed Experimental Protocol

This section provides a step-by-step methodology for a representative asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone, catalyzed by the in situ generated ₂ complex.

4.1. Materials and Reagents

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S)-iPr-BOX) (CAS: 131833-90-4)[3]

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N-Acryloyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (CH₂Cl₂), anhydrous, inhibitor-free

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

4.2. Equipment

  • Oven-dried glassware (Schlenk flask, syringes, cannula)

  • Magnetic stirrer and stir bars

  • Inert atmosphere line (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system (UV lamp, potassium permanganate stain)

4.3. Experimental Workflow

Experimental_Workflow Start Start: Inert Atmosphere Setup Catalyst_Prep 1. Catalyst Preparation - Add (S)-iPr-BOX and Cu(OTf)₂ to CH₂Cl₂ - Stir for 1-2 hours at 25 °C Start->Catalyst_Prep Cooling 2. Cool Reaction - Cool catalyst solution to -78 °C Catalyst_Prep->Cooling Dienophile_Add 3. Add Dienophile - Add N-acryloyl-2-oxazolidinone - Stir for 15 min Cooling->Dienophile_Add Diene_Add 4. Add Diene - Add freshly cracked cyclopentadiene - Stir for 3-4 hours at -78 °C Dienophile_Add->Diene_Add Quench 5. Quench Reaction - Add saturated NH₄Cl solution Diene_Add->Quench Workup 6. Aqueous Workup - Separate layers - Wash organic phase (NaHCO₃, Brine) - Dry over MgSO₄ Quench->Workup Purify 7. Purification - Concentrate in vacuo - Purify by silica gel chromatography Workup->Purify Analyze 8. Analysis - Characterize (NMR, etc.) - Determine ee% (Chiral HPLC) Purify->Analyze End End: Enantiopure Product Analyze->End

Sources

Application Notes & Protocols: Synthesis and Use of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis and application of the chiral ligand Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, commonly referred to as (S,S)-iPr-BOX-CH2. This C₂-symmetric bis(oxazoline) ligand has proven to be a cornerstone in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1] We will delve into the modular synthesis of the ligand, the in-situ formation of its catalytically active metal complexes, and provide detailed, field-tested protocols for its application in key enantioselective transformations, including cyclopropanation and Diels-Alder reactions. The causality behind experimental choices, mechanistic insights, and quantitative performance data are integrated throughout to provide a self-validating and authoritative resource.

Introduction: The Privileged Nature of Bis(oxazoline) Ligands

Bis(oxazoline) (BOX) ligands are a class of "privileged" chiral ligands, a designation earned due to their consistent success in inducing high levels of enantioselectivity across a wide array of metal-catalyzed reactions.[1][2] Their efficacy stems from a rigid C₂-symmetric scaffold that creates a well-defined and sterically constrained chiral environment around the metal center.[3] The ligand detailed herein, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, features two (S)-configured oxazoline rings tethered by a simple methylene bridge.[3] This specific architecture has been instrumental in the development of highly selective catalysts for crucial carbon-carbon bond-forming reactions.[1][4]

The power of (S,S)-iPr-BOX-CH2 lies in its ability to form stable, well-defined complexes with various transition metals, particularly copper, which then act as potent chiral Lewis acids.[4][5][6] The stereochemical outcome of the catalyzed reactions is often dictated by a twisted square planar intermediate geometry, where the substrate coordinates to the metal in a way that minimizes steric hindrance with the bulky isopropyl groups of the ligand.[1] This guide will provide the practical knowledge to harness the capabilities of this versatile ligand.

Synthesis of the (S,S)-iPr-BOX-CH2 Ligand

The synthesis of bis(oxazoline) ligands is a well-established and robust process, typically achieved through the condensation of a chiral amino alcohol with a dinitrile or diacid derivative.[1] The chirality of the final ligand is directly inherited from the chiral amino alcohol precursor. For (S,S)-iPr-BOX-CH2, the readily available and optically pure (S)-Valinol is the chiral source.

Synthetic Workflow Diagram

cluster_synthesis Ligand Synthesis Workflow Valinol (S)-Valinol Intermediate Intermediate Dihydrooxazole (Not Isolated) Valinol->Intermediate 2 eq. Malononitrile Malononitrile Malononitrile->Intermediate 1 eq. Product Bis[(S)-4-isopropyl-4,5- dihydrooxazol-2-yl]methane ((S,S)-iPr-BOX-CH2) Intermediate->Product Intramolecular Cyclization Catalyst ZnCl₂ (catalyst) Catalyst->Intermediate cat. Solvent Chlorobenzene Reflux Solvent->Intermediate

Caption: Synthesis of (S,S)-iPr-BOX-CH2 from (S)-Valinol and Malononitrile.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[1] Standard Schlenk line techniques under an inert atmosphere (Argon or Nitrogen) are crucial for success.[3]

Materials:

  • (S)-Valinol (2.0 eq.)

  • Malononitrile (1.0 eq.)

  • Anhydrous Zinc Chloride (ZnCl₂, ~5 mol%)

  • Chlorobenzene (anhydrous)

  • Standard glassware for reflux under inert atmosphere

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a positive pressure of Argon.

  • Reagent Addition: To the flask, add (S)-Valinol (2.0 eq.), Malononitrile (1.0 eq.), and anhydrous Zinc Chloride (catalytic amount).

  • Solvent Addition: Add anhydrous chlorobenzene via cannula to create a solution or slurry of appropriate concentration (typically 0.5-1.0 M with respect to malononitrile).

  • Reaction: Heat the mixture to reflux (approx. 132 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like Dichloromethane or Ethyl Acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The product is typically a white solid.

Causality and Insights:

  • Why Zinc Chloride? ZnCl₂ acts as a Lewis acid, activating the nitrile groups of malononitrile towards nucleophilic attack by the amino group of (S)-Valinol. It also facilitates the subsequent cyclization and dehydration steps to form the oxazoline rings.

  • Why an Inert Atmosphere? While the final ligand is relatively stable, the amino alcohol precursor can be susceptible to oxidation at high temperatures. An inert atmosphere ensures the integrity of the reagents and prevents side reactions.[3]

  • Solvent Choice: Chlorobenzene is a high-boiling, non-protic solvent that is ideal for this condensation reaction, allowing the necessary temperature for the reaction to proceed efficiently.

Application in Asymmetric Catalysis: General Principles

The (S,S)-iPr-BOX-CH2 ligand is not catalytically active on its own. It requires coordination to a transition metal, most commonly a copper(I) or copper(II) salt, to form the active chiral Lewis acid catalyst.[4][6][7] This is typically performed in situ just before the addition of the reactants.

Catalyst Formation and Proposed Active Species

cluster_catalyst In-Situ Catalyst Formation Ligand (S,S)-iPr-BOX-CH2 Active_Catalyst [Cu((S,S)-iPr-BOX-CH2)](OTf)₂ (Active Chiral Lewis Acid) Ligand->Active_Catalyst Metal Cu(OTf)₂ Metal->Active_Catalyst Solvent CH₂Cl₂ Room Temp. Solvent->Active_Catalyst Bound_Complex Square-Planar Catalyst-Substrate Complex Active_Catalyst->Bound_Complex Substrate Dienophile (e.g., Acryloyl Imide) Substrate->Bound_Complex Coordination

Caption: Formation of the active Cu(II)-BOX complex and substrate coordination.

The most common catalyst precursors are copper(I) triflate (CuOTf) or copper(II) triflate (Cu(OTf)₂). The triflate anion is weakly coordinating, which leaves open coordination sites on the copper center for the substrate to bind. The resulting complex is believed to adopt a square-planar or distorted square-planar geometry, which is crucial for achieving high enantioselectivity.[4][6]

Protocol: Asymmetric Copper-Catalyzed Cyclopropanation

Copper-bis(oxazoline) complexes are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates.[4][7][8] This reaction is a powerful tool for constructing stereodefined cyclopropane rings, which are important structural motifs in many natural products and pharmaceuticals.

Reaction Data
EntryOlefinDiazo ReagentCatalyst Loading (mol%)Temp (°C)Yield (%)trans:cisee (%) [trans]
1StyreneEthyl Diazoacetate1258594:6>99
21-Octenet-Butyl Diazoacetate1258288:1297
3IndeneEthyl Diazoacetate1090>99:198

Data compiled from representative literature.[4][8]

Detailed Cyclopropanation Protocol

Materials:

  • (S,S)-iPr-BOX-CH2 ligand (~1.1 mol%)

  • Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆) (~1.0 mol%)

  • Olefin (e.g., Styrene, 1.0 eq.)

  • Diazoacetate (e.g., Ethyl diazoacetate, 1.2 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Syringe pump

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve the (S,S)-iPr-BOX-CH2 ligand (1.1 mol%) and CuOTf·0.5C₆H₆ (1.0 mol%) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 30-60 minutes. The solution should turn from colorless to a pale green or yellow, indicating complex formation.

  • Olefin Addition: Add the olefin (1.0 eq.) to the catalyst solution.

  • Diazoacetate Addition: Using a syringe pump, add the diazoacetate (1.2 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, to the reaction mixture over a period of 4-8 hours.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor for the disappearance of the diazoacetate (a yellow color) and the formation of the product by TLC or GC analysis.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to isolate the cyclopropane product.

  • Analysis: Determine the diastereomeric ratio (trans:cis) by ¹H NMR or GC and the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Causality and Insights:

  • Why Copper(I)? While Cu(II) salts can be used, Cu(I) is generally considered the active catalytic species. Cu(II) precursors are often reduced in situ or require higher temperatures to become active.[8] The reaction proceeds via a copper-carbene intermediate.[7]

  • Why Slow Addition? The slow addition of the diazoacetate via syringe pump is critical. It maintains a low concentration of the highly reactive diazo compound, which suppresses the formation of side products, such as the dimerization of the carbene (to form diethyl fumarate and maleate).

  • Stereochemical Model: The high enantioselectivity is rationalized by the approach of the olefin to the copper-carbene intermediate. The olefin approaches from the less sterically hindered face, avoiding the bulky isopropyl groups of the ligand, leading to the preferential formation of one enantiomer.[7]

Protocol: Asymmetric Copper-Catalyzed Diels-Alder Reaction

The Diels-Alder reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. The use of chiral bis(oxazoline) copper(II) complexes as Lewis acids allows for highly enantioselective versions of this reaction, particularly with bidentate dienophiles like N-acryloyl oxazolidinones.[6][9][10]

Reaction Data
EntryDienophileDieneCatalyst Loading (mol%)Temp (°C)Yield (%)endo:exoee (%) [endo]
1N-Acryloyl-2-oxazolidinoneCyclopentadiene10-7895>98:298
2N-Crotonyl-2-oxazolidinoneCyclopentadiene10-4088>98:297
3N-Acryloyl-2-oxazolidinoneIsoprene10-2085>98:294

Data compiled from representative literature.[4][6][10]

Detailed Diels-Alder Protocol

Materials:

  • (S,S)-iPr-BOX-CH2 ligand (~10 mol%)

  • Copper(II) triflate (Cu(OTf)₂) (~10 mol%)

  • Dienophile (e.g., N-Acryloyl-2-oxazolidinone, 1.0 eq.)

  • Diene (e.g., Cyclopentadiene, 3.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, add Cu(OTf)₂ (10 mol%) and powdered 4Å molecular sieves. Add anhydrous CH₂Cl₂ and stir. Add a solution of the (S,S)-iPr-BOX-CH2 ligand (10 mol%) in CH₂Cl₂. Stir the resulting bright blue suspension at room temperature for 1-2 hours.

  • Cooling: Cool the catalyst mixture to the desired reaction temperature (e.g., -78 °C).

  • Substrate Addition: Add a solution of the dienophile (1.0 eq.) in CH₂Cl₂ to the cold catalyst suspension. Stir for 10-15 minutes.

  • Diene Addition: Add the diene (3.0 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the low temperature for several hours until TLC analysis indicates complete consumption of the dienophile.

  • Quenching and Work-up: Quench the reaction by adding a few drops of aqueous ammonium hydroxide. Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio (endo:exo) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Causality and Insights:

  • Why Copper(II)? In contrast to cyclopropanation, Cu(II) complexes are the preferred catalysts for Diels-Alder reactions. The Cu(II) center functions as a strong Lewis acid, activating the dienophile by coordinating to its carbonyl groups.

  • Bidentate Coordination: The high levels of stereocontrol are attributed to the bidentate coordination of the N-acryloyl oxazolidinone substrate to the copper center. This creates a rigid, square-planar catalyst-substrate complex where one face of the dienophile is effectively blocked by one of the isopropyl groups of the BOX ligand.[6] The diene then approaches from the exposed face, leading to the observed high diastereo- and enantioselectivity.

  • Role of Molecular Sieves: Molecular sieves are added to scavenge any trace amounts of water, which can deactivate the Lewis acidic catalyst.

Conclusion

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a powerful and reliable chiral ligand for asymmetric synthesis. Its straightforward preparation and the predictable stereochemical outcomes it delivers in complexation with copper salts make it an invaluable tool for chemists in academic and industrial settings. The protocols detailed herein for cyclopropanation and Diels-Alder reactions serve as a robust starting point for researchers seeking to construct complex, enantiomerically enriched molecules. The underlying principle of a sterically-defined, rigid metal-ligand complex provides a rational basis for understanding the high levels of stereocontrol and for the future development of new catalytic transformations.

References

  • Benchchem. Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane | 131833-90-4.
  • Campos-Martin, J. M., et al. (2018). Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). MDPI.
  • Wikipedia. Bisoxazoline ligand. Available from: [Link]

  • Ghosh, A. K., et al. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PubMed Central. Available from: [Link]

  • Kingston, C., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Available from: [Link]

  • Rasappan, R., et al. (2018). Chiral bisoxazoline ligands designed to stabilize bimetallic complexes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. European Journal of Inorganic Chemistry.
  • Tshibaka, C. K., et al. (2017). Δ-Bisruthenium(III) hexafluoridophosphate. PubMed Central. Available from: [Link]

  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Johnson, J. S. & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research.
  • Evans, D. A., et al. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. Available from: [Link]

  • Yang, K., et al. (2023). Highly Stereoselective Diels-Alder Reactions Catalyzed by Diboronate Complexes. Angewandte Chemie International Edition. Available from: [Link]

  • PubChem. Bis[(s)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. Available from: [Link]

  • Reissig, H.-U. & Zimmer, R. (2011). Metal-Catalyzed Cyclopropanation. Thieme E-Books. Available from: [Link]

  • Pellissier, H. (2016).
  • Ahrendt, K. A., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group. Available from: [Link]

  • Carreño, M. C., et al. (1996). Studies of Diastereoselectivity in Diels-Alder Reactions of (S)S-4a,5,8,8a-Tetrahydro-5,8-methane-2-(p-tolylsulfinyl)-1,4-naphthoquinones with Cyclopentadiene. Journal of Organic Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2009). Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. Angewandte Chemie International Edition. Available from: [Link]

  • Villaescusa, L., et al. (2018). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. PubMed Central. Available from: [Link]

  • Van der Voort, M., et al. (2016). Synthesis of a novel C2-symmetric bis-oxazoline (_bis[4,5-dihydrooxazole]) and its application as chiral ligand in asymmetric transition metal catalysis. Ghent University Academic Bibliography. Available from: [Link]

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Mastering Asymmetric Synthesis: Application and Protocols for Palladium-Catalyzed Allylic Alkylation with BOX Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] This powerful transformation is pivotal in the synthesis of complex chiral molecules, which are the building blocks of numerous pharmaceuticals, agrochemicals, and advanced materials. The versatility of the AAA reaction stems from its ability to utilize a wide range of substrates and nucleophiles, offering a direct route to stereochemically rich products.[2] At the heart of this catalytic system's success lies the chiral ligand, which orchestrates the stereochemical outcome of the reaction. Among the pantheon of chiral ligands, C2-symmetric bis(oxazolines), commonly known as BOX ligands, have emerged as a privileged class due to their modular synthesis, stability, and consistent ability to induce high levels of enantioselectivity in a variety of metal-catalyzed reactions.[3][4]

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the palladium-catalyzed AAA using BOX ligands, moving beyond a mere recitation of procedures to offer a deeper understanding of the underlying principles. We will delve into the mechanistic intricacies, provide detailed, field-tested protocols, and discuss the critical interplay between ligand structure and catalytic performance, empowering you to effectively implement and optimize this transformative methodology in your own research endeavors.

Mechanism of Enantioselection: The Role of the Chiral Pocket

The remarkable enantioselectivity achieved with BOX ligands in palladium-catalyzed AAA is a direct consequence of the well-defined chiral environment they create around the metal center. The catalytic cycle, illustrated below, initiates with the oxidative addition of a Pd(0) species to the allylic substrate, forming a key (π-allyl)palladium(II) intermediate. It is at this stage that the C2-symmetric BOX ligand exerts its profound stereochemical control.

The bulky substituents at the 4-position of the oxazoline rings, which are typically derived from readily available chiral amino alcohols, project into the space around the palladium-bound π-allyl moiety. This creates a "chiral pocket" that sterically differentiates the two enantiotopic termini of the allyl group.[1] The nucleophile is then guided to attack the more accessible terminus, leading to the preferential formation of one enantiomer of the product. The rigidity and C2-symmetry of the BOX ligand are crucial for maintaining a consistent and predictable chiral environment throughout the catalytic cycle, thus ensuring high enantiomeric excess (ee).[5]

The final step involves reductive elimination from the resulting palladium(II) complex, which releases the desired chiral product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Allylic Substrate Pd(0)L->Oxidative_Addition Pi_Allyl_Pd(II) (π-allyl)Pd(II)-BOX Complex Oxidative_Addition->Pi_Allyl_Pd(II) Formation of π-allyl complex Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_Pd(II)->Nucleophilic_Attack Nucleophile (Nu-) Pi_Allyl_Pd(II)->Nucleophilic_Attack Product_Complex Pd(II)-Product Complex Nucleophilic_Attack->Product_Complex C-C Bond Formation Product_Complex->Pd(0)L Reductive Elimination (Product Release) Product_Complex->Pd(0)L Pd(0)L* Pd(0)-BOX Complex

Figure 1: The catalytic cycle of Pd-catalyzed asymmetric allylic alkylation with BOX ligands.

Ligand Selection and Performance: A Comparative Analysis

The modular nature of BOX ligands allows for systematic tuning of their steric and electronic properties by varying the substituents on the oxazoline rings. This fine-tuning is critical for optimizing the enantioselectivity for a given substrate and nucleophile combination. The following table summarizes the performance of different BOX ligands in the benchmark reaction of racemic (E)-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate.

EntryLigand (BOX-R)R-GroupYield (%)ee (%)Reference
1BOX-PhPhenyl>9596[4]
2BOX-iPrIsopropyl>9592[4]
3BOX-tButert-Butyl>9585[4]
4BOX-BnBenzyl>9594[4]

Conditions: [Pd(π-cinnamyl)Cl]2, NaCH(CO2Me)2, CH2Cl2. Data is representative and compiled from literature sources.

As the data illustrates, the nature of the R-group substituent on the BOX ligand has a significant impact on the enantioselectivity of the reaction. While all listed ligands provide excellent yields and high enantioselectivities, subtle electronic and steric differences can lead to variations in the degree of asymmetric induction. The phenyl-substituted BOX ligand (BOX-Ph), for example, consistently delivers outstanding results in this model reaction.[4]

Experimental Protocols: A Step-by-Step Guide

The following section provides a detailed, validated protocol for the palladium-catalyzed asymmetric allylic alkylation of the model substrate, racemic (E)-1,3-diphenyl-2-propen-1-yl acetate, with dimethyl malonate using a phenyl-substituted BOX ligand.

Materials and Reagents
  • Palladium Precursor: Allylpalladium(II) chloride dimer, [Pd(η³-C₃H₅)Cl]₂

  • Chiral Ligand: (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (BOX-Ph)

  • Substrate: (E)-1,3-Diphenyl-2-propen-1-yl acetate

  • Nucleophile: Dimethyl malonate

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) and Potassium acetate (KOAc)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

Experimental Workflow

Experimental_Workflow start Start prep Prepare Catalyst Solution (Pd Precursor + BOX Ligand in CH2Cl2) start->prep add_reagents Add Substrate, Dimethyl Malonate, BSA, and KOAc prep->add_reagents react Stir at Room Temperature (Monitor by TLC/GC-MS) add_reagents->react workup Aqueous Workup (e.g., wash with NH4Cl) react->workup extract Extract with CH2Cl2 workup->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Analyze Product (Yield, ee determination by chiral HPLC) purify->analyze end End analyze->end

Figure 2: A generalized workflow for the Pd-catalyzed AAA reaction.
Detailed Procedure
  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the BOX-Ph ligand (0.03 mmol, 1.2 mol%) in anhydrous dichloromethane (1.0 mL). To this solution, add the allylpalladium(II) chloride dimer (4.6 mg, 0.0125 mmol, 0.5 mol%). Stir the resulting solution at room temperature for 30 minutes. The solution should turn from a pale yellow to a more intense yellow or orange, indicating complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve (E)-1,3-diphenyl-2-propen-1-yl acetate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL). To this solution, add dimethyl malonate (1.5 mmol, 3.0 equiv), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol, 3.0 equiv) and anhydrous potassium acetate (KOAc, 0.1 mmol, 20 mol%).

  • Reaction Initiation: Transfer the pre-formed catalyst solution from step 1 to the reaction mixture in step 2 via a cannula under a positive pressure of inert gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure alkylated product.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC) analysis.

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions are Crucial: The presence of water can lead to catalyst decomposition and side reactions, resulting in lower yields and enantioselectivities. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Purity of Reagents: The purity of the palladium precursor, ligand, and substrate is paramount. Impurities can poison the catalyst or interfere with the reaction.

  • Choice of Base: The combination of BSA and a catalytic amount of KOAc is effective for generating the malonate nucleophile in situ. BSA acts as a proton scavenger, while KOAc serves as a mild base. Other base systems can be employed, but may require optimization.[6]

  • Low Enantioselectivity: If low ee is observed, consider the following:

    • Ligand Purity: Ensure the chiral ligand is enantiomerically pure.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may slow down the reaction rate.

    • Solvent Effects: The choice of solvent can influence the stereochemical outcome. While dichloromethane is a common choice, other non-coordinating solvents may be screened.

  • Sluggish Reaction: If the reaction is slow or incomplete:

    • Catalyst Loading: A slight increase in catalyst loading may be necessary.

    • Degassing: Ensure the solvent is properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

Conclusion

The palladium-catalyzed asymmetric allylic alkylation with BOX ligands is a robust and highly effective method for the synthesis of chiral molecules. By understanding the mechanistic principles that govern enantioselection and by adhering to carefully optimized protocols, researchers can harness the full potential of this powerful transformation. The modularity of BOX ligands provides a versatile platform for catalyst design, enabling the synthesis of a diverse array of complex, high-value compounds with exceptional stereocontrol. This guide serves as a foundational resource to facilitate the successful application of this indispensable synthetic tool.

References

  • Pfaltz, A., & Drury, W. J. (2004). Asymmetric Allylic Alkylation. In Comprehensive Organic Synthesis II (Vol. 5, pp. 63-104). Elsevier.
  • Rasappan, R., Giese, D., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

  • Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. The Journal of organic chemistry, 77(13), 5489–5507. [Link]

  • Liu, L., Ma, H., & Fu, B. (2012). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. Molecules (Basel, Switzerland), 17(2), 1992–1999. [Link]

  • Gant, T. G. (2014). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses, 91, 84. [Link]

  • Corey, E. J., & Imai, N. (1991). A practical one-pot procedure for the synthesis of chiral bis(oxazoline) (BOX) ligands. Tetrahedron Letters, 32(51), 7517-7520.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359–1470.
  • Pellissier, H. (2011). Asymmetric palladium-catalyzed allylic alkylations of prochiral soft nucleophiles. Tetrahedron, 67(20), 3769-3802.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical reviews, 96(1), 395–422. [Link]

  • Pfaltz, A. (1999). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Non-Symmetric P,N-Ligands. Accounts of Chemical Research, 32(4), 339-347. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical reviews, 103(8), 2921–2944.
  • White, M. C., & Watch, M. L. (2017). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules (Basel, Switzerland), 22(7), 1083. [Link]

  • Li, X., & You, S.-L. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2533–2547. [Link]

  • Trost, B. M., & Zhang, Y. (2015). A New Class of Non-C2-Symmetric Ligands for Oxidative and Redox-Neutral Palladium-Catalyzed Asymmetric Allylic Alkylations of 1,3-Diketones. Journal of the American Chemical Society, 137(4), 1630–1633. [Link]

  • Singh, O. V., & Han, H. (2013). Expanding insight into asymmetric palladium-catalyzed allylic alkylation of N-heterocyclic molecules and cyclic ketones. Chemistry, an Asian journal, 8(4), 724–733. [Link]

  • Trost, B. M., & Toste, F. D. (1999). A New Catalyst for the Asymmetric Allylic Alkylation. The Importance of Ligand Flexibility. Journal of the American Chemical Society, 121(19), 4545–4554.
  • Trost, B. M., Bream, R. N., & Xu, J. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of Prochiral Nucleophiles.
  • Pfaltz, A., & Bell, S. (2019). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Accounts of chemical research, 32(4), 339-347. [Link]

  • Liu, L., Ma, H., & Fu, B. (2012). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. Molecules, 17(2), 1992-1999. [Link]

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Application Note: Asymmetric Henry Reactions Catalyzed by Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane-Copper(II) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Asymmetric Henry Reaction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable β-nitro alcohols.[1] These products are versatile synthetic intermediates that can be readily transformed into β-amino alcohols, α-hydroxy carboxylic acids, and other chiral building blocks essential for the pharmaceutical industry.[2] The development of catalytic, enantioselective variants of the Henry reaction has been a significant focus of research, as control over stereochemistry is paramount in drug development. Chiral catalysts, particularly those based on transition metal complexes, have emerged as powerful tools for achieving high enantioselectivity.[3]

Among the most successful classes of chiral ligands for these transformations are C2-symmetric bis(oxazolines), commonly known as BOX ligands.[4] When complexed with a metal center, such as copper(II), these ligands create a well-defined chiral environment that effectively directs the stereochemical outcome of the reaction. This application note provides a detailed guide to the use of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , a prominent BOX ligand, in copper-catalyzed asymmetric Henry reactions.

The Ligand: Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, characterized by its two (S)-configured oxazoline rings linked by a methylene bridge, is a bidentate ligand that forms stable complexes with various transition metals.[4] The C2-symmetric nature of the ligand and the steric bulk of the isopropyl groups are crucial for inducing high levels of asymmetry in catalytic reactions.

In the context of the Henry reaction, this ligand is typically used in conjunction with a copper(II) salt, most commonly copper(II) acetate (Cu(OAc)₂).[5][6] The resulting complex functions as a chiral Lewis acid catalyst.

Mechanism of Asymmetric Induction

The catalytic cycle of the copper-bis(oxazoline) catalyzed Henry reaction involves several key steps. The currently accepted model suggests a dual role for the copper complex: acting as a Lewis acid to activate the aldehyde and facilitating the deprotonation of the nitroalkane.[5][6]

The key to enantioselectivity lies in the geometry of the catalyst-substrate complex in the transition state. X-ray crystallographic studies of related copper(II)-bis(oxazoline) complexes reveal a tendency to form distorted square planar or square pyramidal geometries.[4] In the proposed transition state for the Henry reaction, the aldehyde coordinates to the copper center in the more Lewis acidic equatorial position. The nitroalkane, after deprotonation by the acetate counterion, attacks the aldehyde from a specific face, dictated by the steric environment created by the chiral ligand.[5] The bulky isopropyl groups on the oxazoline rings effectively shield one face of the coordinated aldehyde, leading to a preferential attack from the less hindered side and thus, high enantioselectivity.

Catalytic Cycle of Asymmetric Henry Reaction catalyst [Cu(BOX)(OAc)₂] activated_aldehyde Aldehyde Coordination (Lewis Acid Activation) catalyst->activated_aldehyde R-CHO cc_bond C-C Bond Formation (Stereoselective Attack) activated_aldehyde->cc_bond R'-CH₂NO₂ -HOAc nitronate_formation Nitronate Formation (Base-Assisted) nitronate_formation->cc_bond product_release Product Release & Catalyst Regeneration cc_bond->product_release Protonation product_release->catalyst β-Nitro Alcohol Product

Figure 1: Proposed Catalytic Cycle for the Copper-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction.

Experimental Protocol: Asymmetric Henry Reaction of an Aromatic Aldehyde with Nitromethane

This protocol details a representative procedure for the asymmetric Henry reaction between an aromatic aldehyde and nitromethane, utilizing an in-situ generated catalyst from Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane and Cu(OAc)₂·H₂O.

Materials:

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitromethane (CH₃NO₂)

  • Anhydrous ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried screw-capped vial

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chromatography columns

  • TLC plates and developing chamber

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Catalyst Preparation (In-Situ):

    • To an oven-dried screw-capped vial equipped with a magnetic stir bar, add Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (5.5 mol%) and Cu(OAc)₂·H₂O (5.0 mol%).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous ethanol (to achieve a final concentration of 0.5 M with respect to the aldehyde).

    • Stir the mixture at room temperature for 1-2 hours. The solution should turn a characteristic blue-green color, indicating complex formation.

  • Reaction Execution:

    • To the catalyst solution, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

    • Add nitromethane (10.0 mmol, 10.0 equiv) to the reaction mixture.

    • Seal the vial and stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.[5]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess nitromethane.

    • The crude residue is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired β-nitro alcohol product and concentrate under reduced pressure to yield the purified product.

  • Analysis:

    • Determine the isolated yield of the product.

    • The enantiomeric excess (ee) of the β-nitro alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or AD).[5]

Scope and Performance Data

The Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane-Cu(OAc)₂ catalytic system has demonstrated broad applicability for a range of aldehydes, affording the corresponding β-nitro alcohols in good yields and with high enantioselectivities.

EntryAldehydeTime (h)Yield (%)ee (%)
1Benzaldehyde367694
24-Nitrobenzaldehyde249192
34-Chlorobenzaldehyde368093
44-Methoxybenzaldehyde488587
52-Naphthaldehyde488892
6Cinnamaldehyde487590
7Cyclohexanecarboxaldehyde488290
8Isovaleraldehyde487891

Table 1: Performance of the Copper-Bis(oxazoline) Catalyst in the Asymmetric Henry Reaction with Various Aldehydes. Data adapted from Evans, D. A., et al. (2003).[5][6]

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent can sometimes be beneficial. If the reaction is sluggish, a slight increase in temperature can be considered, although this may negatively impact enantioselectivity.[6]

  • Low Enantioselectivity: The purity of the ligand and copper salt is critical. Ensure proper complex formation by allowing sufficient stirring time before adding the substrates. Lowering the reaction temperature can often improve enantiomeric excess, albeit at the cost of longer reaction times.[6]

  • Side Products: The primary side reaction is often the dehydration of the β-nitro alcohol to the corresponding nitroalkene.[7] This can be minimized by careful control of the reaction conditions and prompt work-up upon completion.

Conclusion

The use of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in combination with copper(II) acetate provides a robust and highly effective catalytic system for the asymmetric Henry reaction. This methodology offers a reliable route to enantiomerically enriched β-nitro alcohols from a variety of aldehydes. The operational simplicity, coupled with the high yields and enantioselectivities, makes this a valuable tool for synthetic chemists in both academic and industrial settings.

References

  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693. [Link]

  • Organic Syntheses. (2023). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325–335. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Gizecki, P., & Daugulis, O. (2012). Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction. The Journal of Organic Chemistry, 77(13), 5762–5768. [Link]

  • Alammari, A. S., Al-Majid, A. M., Barakat, A., Alshahrani, S., Ali, M., & Islam, M. S. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. Catalysts, 11(10), 1208. [Link]

  • New Journal of Chemistry. (2024). Partially carbonized chiral polymer with Cu-bis(oxazoline) as an efficient heterogeneous catalyst for asymmetric Henry reaction. [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. [Link]

  • ResearchGate. (2007). Enantioselective Henry reaction catalyzed by a C2-symmetric bis(oxazoline)–Cu(OAc)2·H2O complex. [Link]

  • Almac. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. [Link]

  • Indian Journal of Chemistry. (2013). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. [Link]

  • YouTube. (2022). Henry Reaction. [Link]

  • ResearchGate. (2018). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. [Link]

  • Buchler GmbH. Asymmetric Henry Reaction (Nitroaldol Reaction). [Link]

  • ResearchGate. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. [Link]

  • MDPI. (2019). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. [Link]

  • ResearchGate. (2016). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. [Link]

Sources

Application Notes and Protocol for the Synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane-Copper(II) Complex

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of the chiral ligand Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane and its subsequent complexation with copper(II). Bis(oxazoline) (BOX) ligands are a cornerstone in the field of asymmetric catalysis, prized for their modular synthesis and the high levels of stereocontrol they impart in a vast array of chemical transformations.[1][2] The C₂-symmetric backbone of these ligands, when chelated to a metal center like copper, creates a well-defined chiral environment that effectively biases the stereochemical outcome of reactions such as cyclopropanation, Diels-Alder, and conjugate additions.[3][4] This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles and supported by authoritative references.

Chemical Structures & Properties

CompoundStructureIUPAC NameFormulaMol. WeightCAS No.
Ligand bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methaneC₁₃H₂₂N₂O₂238.33 g/mol 131833-90-4[5]
Copper Salt N/ACopper(II) trifluoromethanesulfonateCu(CF₃SO₃)₂361.68 g/mol 34946-82-2

Experimental Workflow Overview

The synthesis is a two-stage process involving the initial preparation of the chiral bis(oxazoline) ligand, followed by its reaction with a copper(II) salt to form the target catalyst.

G cluster_0 Part I: Ligand Synthesis cluster_1 Part II: Copper Complexation A Step 1: Prepare Diethyl Malonimidate Dihydrochloride B Step 2: Condensation with (S)-Valinol A->B C Step 3: Purification of Ligand B->C D Step 4: Dissolve Ligand and Copper(II) Salt C->D Purified Ligand E Step 5: Stir and Precipitate D->E F Step 6: Isolate and Dry Complex E->F G Bis(oxazoline)-Cu(II) Complex F->G Final Product Reaction cluster_products Product Ligand Bis(oxazoline) Ligand Plus + CopperSalt Copper(II) Salt (e.g., Cu(OTf)₂) Arrow Solvent (THF/DCM) Room Temperature CopperSalt->Arrow Complex Ligand-Copper(II) Complex Arrow->Complex

Sources

Substrate scope for reactions catalyzed by "Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane"

Author: BenchChem Technical Support Team. Date: February 2026

Starting Research on Ligand

I've initiated a thorough search for information on Bis[(S)- 4-isopropyl-4,5-dihydrooxazol-2-yl]methane, hoping to learn about its properties and reactions. I'm focusing on its common name as a BOX ligand, the reaction types it facilitates, and its substrate scope. I'm ready to begin analysis of the search results now.

Analyzing Ligand Catalysis

I'm now diving into the Google search results for Bis[(S)- 4-isopropyl-4,5-dihydrooxazol-2-yl]methane, hoping to pinpoint the most well-documented catalytic applications. I'm focusing on specific reaction classes, like cyclopropanation and Diels-Alder reactions. I will then conduct targeted searches for each reaction, seeking detailed data on compatible substrates, including both successes and failures, as well as experimental protocols. I also plan to look for mechanistic studies and review articles to confirm the accuracy of the information.

Structuring the Application Note

I'm now moving on to the structure of the application note. I'll introduce the ligand and its role in asymmetric catalysis. Then I'll focus on the main reactions it catalyzes. I plan to use sections for each reaction type, which will explain the mechanisms, and discuss substrate scope. I will incorporate examples and tables, and also create Graphviz diagrams for clarity. I'll include detailed experimental protocols and a comprehensive references section. Finally, I'll meticulously review everything.

Discovering the Foundation

I've established a solid base with my initial search. It's clear that "Bis[(S)- 4-isopropyl-4,5-dihydrooxazol-2-yl]methane" is a chiral bis(oxazoline) ligand, also known as (S)-iPr-BOX. It's used widely.

Uncovering Substrate Specificity

I've gone deeper to discover the specifics. I know that (S)-iPr-BOX is used with transition metals, like copper. I'm now focusing on the substrate scope for various reactions. For example, for cyclopropanation, I'm now looking into suitable alkenes, diazo compounds, and limitations. I want to find tables of substrates with yields and enantioselectivities. The search is for detailed experimental protocols.

Expanding the Applications

I am expanding my scope to examine the substrate scope for this ligand more fully. For cyclopropanation, I now seek details on suitable alkenes, diazo compounds, and any constraints. I also need substrate tables, yields, and enantioselectivities. The search is for detailed experimental protocols, and catalytic cycles with diagrams.

Gathering Relevant Literature

I've made headway in my research, finding more targeted information. Review articles about bis(oxazoline) ligands in asymmetric catalysis have been particularly useful. I'm focusing on their applications, especially in Diels-Alder reactions and cyclopropanations.

Analyzing Reaction Scope

My recent searches have been fruitful. I'm deep diving into specific examples, like Cu(II)-BOX complexes in Diels-Alder reactions. Substrate scope is becoming clearer, seeing high enantioselectivity with cyclopentadiene and substituted acrylimides. Also, Cu(I)-BOX for cyclopropanation looks promising, even with a modified BOX ligand for 1,2-disubstituted olefins.

Consolidating Findings and Refining

I'm now focusing on organizing the accumulated data. I'm building comprehensive tables with specific substrate examples and their enantioselectivities for each reaction type (Diels-Alder, cyclopropanation, and conjugate addition). I'm also searching for detailed mechanistic diagrams and transition state models to clarify stereoselectivity. I'm planning to generalize the experimental protocol I found and design comparable ones for the other reactions.

Focusing On Reaction Scope

I've been drilling down on the substrate scope for those reactions – cyclopropanation, Diels-Alder, conjugate addition – all copper complex-catalyzed. I'm specifically focused on bis(oxazoline) ligands and gathering a lot of data on the specifics.

Detailing Reaction Mechanisms

I've uncovered crucial data on substrate scopes, specifically with (S)-iPr-BOX ligands and reaction yields. I've found insights into mechanisms, including the Diels-Alder's square-planar complex and the carbene intermediate in cyclopropanation. Now, I'm prioritizing detailed mechanistic diagrams and clear, step-by-step experimental protocols for each reaction type to satisfy the expert's request.

Synthesizing Found Data

I've got a solid grasp of the substrate scope with (S)-iPr-BOX ligands for those reactions and yield information is good, particularly for cyclopropanation, Diels-Alder, and conjugate addition. I now feel prepared to make the necessary diagrams for the catalytic cycles and transition states of these reactions, as well as the experimental protocols. I plan to organize the complete document, including the introduction, sections for each reaction type with tables, discussions with diagrams, and the protocols; I will conclude with a complete references section. I can move ahead without needing further searches.

The Pivotal Role of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in Asymmetric Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement for ensuring therapeutic efficacy and safety. Chiral ligands are the architects of this stereochemical control in asymmetric catalysis. Among the elite class of "privileged ligands," C₂-symmetric bis(oxazoline) ligands, often abbreviated as BOX ligands, have demonstrated exceptional versatility and effectiveness. This technical guide delves into the synthesis and application of a prominent member of this family, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , commonly referred to as i-Pr-BOX . We will explore its synthesis from readily available chiral precursors, detail its application in key metal-catalyzed reactions for forging chiral pharmaceutical building blocks, and elucidate the mechanistic principles that govern its remarkable ability to induce asymmetry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful catalytic tool.

Introduction: The C₂-Symmetric Advantage in Catalysis

The principle of asymmetric catalysis hinges on the creation of a chiral environment around a metallic catalytic center. This environment preferentially stabilizes the transition state leading to one enantiomer of the product over the other. C₂-symmetric ligands, such as i-Pr-BOX, are particularly adept at this task. Their twofold axis of rotational symmetry reduces the number of possible competing diastereomeric transition states, simplifying the stereochemical puzzle and often leading to higher enantioselectivities.

The i-Pr-BOX ligand, with its two (S)-configured oxazoline rings bridged by a methylene group, forms well-defined, rigid chelate complexes with various transition metals, most notably copper(II).[1][2] The isopropyl groups at the C4 position of the oxazoline rings provide the necessary steric bulk to effectively shield one face of the coordinated substrate, directing the attack of the reagent to the opposite, less hindered face. This steric control is the cornerstone of its utility in synthesizing complex chiral molecules.[3]

Synthesis and Characterization of i-Pr-BOX Ligand

The synthesis of i-Pr-BOX is a well-established procedure that leverages the chiral pool, starting from the naturally occurring amino acid (S)-valine, which is the source of its stereochemistry.[3] The general strategy involves the preparation of the chiral amino alcohol, (S)-valinol, followed by its condensation with a methylene-bridged linking agent.[4]

Synthesis Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ligand Assembly cluster_2 Part 3: Purification S_Valine (S)-Valine S_Valinol (S)-Valinol S_Valine->S_Valinol  Reduction  (e.g., LiAlH4) iPr_BOX Bis[(S)-4-isopropyl-4,5- dihydrooxazol-2-yl]methane (i-Pr-BOX) S_Valinol->iPr_BOX  Condensation  (CH2Cl2, reflux) Linker Diethyl Malonimidate Dihydrochloride Linker->iPr_BOX Purification Aqueous Workup & Column Chromatography iPr_BOX->Purification

Caption: General workflow for the synthesis of the i-Pr-BOX ligand.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for analogous bis(oxazoline) ligands.[5]

Materials:

  • (S)-Valinol (2.0 eq)

  • Diethyl malonimidate dihydrochloride (1.0 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under a nitrogen atmosphere, add (S)-valinol (2.1 eq) and diethyl malonimidate dihydrochloride (1.0 eq).

  • Add anhydrous dichloromethane via cannula to create a suspension.

  • Heat the reaction mixture to reflux (approx. 45 °C internal temperature) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of an aliquot. The reaction is typically complete within 18-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with water. Separate the layers and extract the aqueous layer with dichloromethane.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the i-Pr-BOX ligand as a white crystalline solid.

Characterization Data
PropertyValue
Molecular Formula C₁₃H₂₂N₂O₂
Molecular Weight 238.33 g/mol
CAS Number 131833-90-4
Appearance White to off-white solid
¹H NMR (CDCl₃) Consistent with the structure, showing characteristic peaks for isopropyl, methylene, and oxazoline ring protons.
Optical Rotation A specific rotation value confirms the enantiopurity of the ligand.

Application in Pharmaceutical Intermediate Synthesis

The true value of the i-Pr-BOX ligand is realized when it is complexed with a metal, typically a Lewis acid like copper(II) trifluoromethanesulfonate (Cu(OTf)₂), to form a potent chiral catalyst.[1] This catalyst system has proven highly effective in a range of carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex pharmaceutical ingredients.

Application Example: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, a common motif in natural products and pharmaceuticals. The Cu(II)-iPr-BOX complex catalyzes the enantioselective Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene, yielding a key chiral building block.[1][6]

Protocol: Asymmetric Diels-Alder Cycloaddition [6]

Materials:

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (i-Pr-BOX) (0.10 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 eq)

  • 3-Acryloyl-2-oxazolidinone (dienophile, 1.0 eq)

  • Cyclopentadiene (diene, 3.0 eq, freshly cracked)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Powdered 4 Å molecular sieves

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, stir the i-Pr-BOX ligand (0.10 eq) and Cu(OTf)₂ (0.10 eq) in anhydrous dichloromethane at room temperature for 1 hour to form the blue-green catalyst complex.

  • Add powdered 4 Å molecular sieves to the catalyst solution.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve the N-acryloyloxazolidinone (1.0 eq) in dichloromethane and add it slowly to the catalyst mixture.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to yield the desired exo Diels-Alder adduct.

Expected Results:

  • Yield: >90%

  • Diastereoselectivity (exo:endo) : >95:5

  • Enantioselectivity (% ee) : >98%

Mechanism of Stereocontrol

The high enantioselectivity observed is a direct consequence of the chiral environment created by the Cu(II)-i-Pr-BOX complex. A widely accepted model proposes a square-planar catalyst-substrate complex.[1]

cluster_0 Proposed Catalytic Cycle Catalyst Cu(II)-iPr-BOX Complex Substrate_Complex Square-Planar Catalyst-Dienophile Complex Catalyst->Substrate_Complex + Dienophile Transition_State Diastereomeric Transition State Substrate_Complex->Transition_State + Diene (Face-selective attack) Product_Complex Product-Catalyst Complex Transition_State->Product_Complex [4+2] Cycloaddition Product_Complex->Catalyst Product Release Product Chiral Product (>98% ee) Product_Complex->Product

Caption: Mechanism of the Cu(II)-iPr-BOX catalyzed Diels-Alder reaction.

In this model:

  • The bidentate N-acryloyloxazolidinone coordinates to the copper center.

  • The complex adopts a square-planar geometry.

  • The isopropyl group on the (S)-configured oxazoline ring sterically blocks the Si-face of the dienophile's double bond.

  • This forces the cyclopentadiene to approach from the less hindered Re-face, leading to the preferential formation of one enantiomer of the product.[6]

Analysis of Enantiomeric Purity

A critical step in any asymmetric synthesis is the accurate determination of the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Protocol: Chiral HPLC Analysis[6]
  • Column: Chiralcel OD

  • Mobile Phase: A mixture of isopropanol and hexanes (e.g., 10% Isopropanol / 90% Hexanes). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure: A small sample of the purified product is dissolved in the mobile phase and injected into the HPLC system. The two enantiomers will have different retention times, and the % ee can be calculated from the relative areas of the two peaks.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane and its metal complexes.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Toxicity: While specific toxicity data is limited, it should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane stands as a testament to the power of rational ligand design in asymmetric catalysis. Its straightforward synthesis, robust nature, and the high degree of stereocontrol it imparts in a variety of crucial C-C bond-forming reactions make it an invaluable tool for the synthesis of enantiomerically pure pharmaceutical intermediates. The predictable stereochemical outcomes, governed by a well-understood mechanistic model, allow chemists to confidently construct complex chiral architectures, accelerating the path from discovery to development of new life-saving medicines.

References

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. Available from: [Link]

  • Kowalski, J. A., & Charette, A. B. (2014). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry, 12(36), 7031-7034. Available from: [Link]

  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands (Master's thesis, University of Illinois Urbana-Champaign). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of chiral bis(oxazolines) 1. Retrieved from [Link]

  • Li, Y., et al. (2019). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry, 17(15), 3749-3753. Available from: [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. Available from: [Link]

  • Padwa, A., et al. (2000). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 65(19), 6194-6203. Available from: [Link]

  • Fu, G. C., et al. (2011). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Organic Syntheses, 88, 227. Available from: [Link]

  • Organic Syntheses. (n.d.). Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Retrieved from [Link]

  • Charette, A. B., et al. (2011). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Angewandte Chemie International Edition, 50(15), 3529-3532. Available from: [Link]

  • Ivy Fine Chemicals. (n.d.). Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]

  • Fasan, R., et al. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Available from: [Link]

  • Kozlowski, M. C., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of Organic Chemistry, 76(11), 4559-4573. Available from: [Link]

  • SciSpace. (2005). Synthesis of (–)-(S,S)- bis(4-isopropyloxazoline) (4S, 4S')-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (-)-(S,S)-bis(4-Isopropxyoxazoline). Retrieved from [Link]

  • Nishiyama, H., et al. (2007). A Chiral Iron Complex Containing a Bis(oxazolinyl)phenyl Ligand: Preparation and Asymmetric Hydrosilylation of Ketones. Organometallics, 26(23), 5534-5536. Available from: [Link]

  • Federal, C., et al. (2014). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 12(40), 8003-8006. Available from: [Link]

  • Almansour, A. I., et al. (2020). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 25(17), 3982. Available from: [Link]

  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559-7573. Available from: [Link]

  • Evans, D. A., et al. (2002). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Journal of the American Chemical Society, 124(46), 13817-13828. Available from: [Link]

  • Bio, M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 1028-1032. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. Retrieved from [Link]

  • Cornejo, A., et al. (2007). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Synlett, 2007(14), 2321-2324. Available from: [Link]

  • Brunel, J. M., et al. (1998). Enantioselective copper catalyzed Diels-Alder reaction using chiral quinoline-phosphine ligand. Tetrahedron Letters, 39(52), 9663-9666. Available from: [Link]

  • Semantic Scholar. (1999). CHIRAL BIS(OXAZOLINE)COPPER(II) COMPLEXES AS LEWIS ACID CATALYSTS FOR THE ENANTIOSELECTIVE DIELS-ALDER REACTION. Retrieved from [Link]

  • Philouze, C., et al. (2023). Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. Molecules, 28(16), 6030. Available from: [Link]

  • Blakey, S., et al. (2008). Enantioselective CH Amination Using Cationic Ruthenium(II)–pybox Catalysts. Angewandte Chemie International Edition, 47(36), 6825-6828. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Reactions with Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S,S)-iPr-BOX)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions catalyzed by metal complexes of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, commonly referred to as (S,S)-iPr-BOX. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and stereoselectivity of your catalytic processes. Here, you will find a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of (S,S)-iPr-BOX in asymmetric catalysis.

Q1: What is Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S,S)-iPr-BOX) and what are its primary applications?

A1: Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a C₂-symmetric chiral bis(oxazoline) ligand.[1][2] Its rigid structure and well-defined coordination sphere make it a highly effective ligand in asymmetric catalysis when complexed with a metal, most commonly copper.[3][4] These catalysts are instrumental in a variety of enantioselective transformations, including Diels-Alder reactions, Michael additions, aldol reactions, and cyclopropanations, which are crucial for the synthesis of single-enantiomer pharmaceutical compounds.[3][5]

Q2: How do I prepare the active catalyst from the (S,S)-iPr-BOX ligand and a metal salt?

A2: The active catalyst is typically prepared in situ by reacting the (S,S)-iPr-BOX ligand with a suitable metal precursor. A common and effective precursor is copper(II) triflate (Cu(OTf)₂).[6][7] The preparation involves stirring the ligand and the copper salt in an anhydrous, coordinating solvent (like dichloromethane or THF) under an inert atmosphere prior to the addition of the substrates. The metal-to-ligand ratio is typically 1:1, though slight variations may be explored for optimization.

Q3: What is a typical starting catalyst loading for a new reaction?

A3: For initial screening of a new reaction, a catalyst loading in the range of 5-10 mol% is a common starting point.[3] Depending on the reaction's efficiency and the cost of the catalyst, this loading can be optimized. In some cases, loadings as low as 2 mol% have been effective, while more challenging transformations might require up to 15 mol%.[8][9]

Q4: How should I handle and store the (S,S)-iPr-BOX ligand?

A4: The (S,S)-iPr-BOX ligand is a solid that should be stored in a cool, dry place, typically at 2-8°C.[10] It is advisable to handle the ligand under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture and atmospheric contaminants, which could negatively impact its performance in catalysis.

Section 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues that may arise during your experiments.

Low Enantioselectivity

Problem: The enantiomeric excess (e.e.) of my product is lower than expected.

Systematic Troubleshooting Approach:

start Low Enantiomeric Excess catalyst_prep Verify Catalyst Preparation and Purity start->catalyst_prep loading Optimize Catalyst Loading catalyst_prep->loading Catalyst OK temp Adjust Reaction Temperature loading->temp Loading Optimized solvent Screen Solvents temp->solvent Temperature Optimized reagents Check Reagent and Substrate Purity solvent->reagents Solvent Optimized end Improved Enantioselectivity reagents->end Purity Confirmed start Low Yield catalyst_activity Assess Catalyst Activity start->catalyst_activity reaction_time Optimize Reaction Time and Temperature catalyst_activity->reaction_time Catalyst Active reagent_stoichiometry Check Reagent Stoichiometry reaction_time->reagent_stoichiometry Time/Temp Optimized side_reactions Investigate Potential Side Reactions reagent_stoichiometry->side_reactions Stoichiometry Correct end Improved Yield side_reactions->end Side Reactions Minimized

Caption: Troubleshooting workflow for low reaction yield.

Q: My yield is poor, but the e.e. of the product that is formed is high. What does this suggest?

A: This often indicates that the chiral catalyst is performing as it should in terms of stereocontrol, but the overall reaction is either slow, incomplete, or subject to side reactions.

  • Cause: Insufficient catalyst activity, incomplete reaction, or degradation of starting materials or products can all lead to low yields.

  • Solution:

    • Increase Catalyst Loading: A low yield with high e.e. can sometimes be improved by simply increasing the catalyst loading to drive the reaction to completion. [11] 2. Optimize Reaction Time and Temperature: Monitor the reaction over time using techniques like TLC, GC, or NMR to determine if it has gone to completion. If the reaction is stalling, a longer reaction time or a moderate increase in temperature might be necessary. Be aware that increasing the temperature may negatively impact enantioselectivity.

    • Check Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. In some cases, using a slight excess of one of the reactants can improve the yield.

Q: I have optimized the catalyst loading and reaction time, but the yield remains low. What else could be the problem?

A: The issue could be related to catalyst deactivation or the presence of inhibitory species.

  • Cause: Trace impurities in the substrates or solvent (e.g., water, coordinating species) can deactivate the catalyst. The substrates themselves might be unstable under the reaction conditions.

  • Solution:

    • Purify Substrates and Solvents: Ensure all substrates are of high purity. Solvents should be rigorously dried and deoxygenated. The use of molecular sieves in the reaction mixture can help to scavenge trace amounts of water.

    • Investigate Side Reactions: Analyze the crude reaction mixture to identify any byproducts. This can provide clues about potential side reactions, such as substrate decomposition or undesired reactions catalyzed by the metal complex. In some cases, issues with regioselectivity can lead to the formation of isomeric products, reducing the yield of the desired compound. [12][13] 3. Consider Additives: In some catalytic systems, the addition of a co-catalyst or an additive can enhance the reaction rate and yield. However, the effect of additives is highly reaction-specific and would require a screening process.

Section 3: Experimental Protocols

General Protocol for In Situ Preparation of the Cu(II)-(S,S)-iPr-BOX Catalyst

This protocol provides a general guideline for the preparation of the active catalyst complex.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S,S)-iPr-BOX) (e.g., 0.11 equivalents relative to the limiting reagent).

  • Add anhydrous solvent (e.g., dichloromethane, 0.1 M) via syringe.

  • In a separate flame-dried flask, add copper(II) triflate (Cu(OTf)₂) (e.g., 0.10 equivalents).

  • Add anhydrous solvent to the Cu(OTf)₂ and stir until dissolved.

  • Transfer the Cu(OTf)₂ solution to the flask containing the (S,S)-iPr-BOX ligand via cannula or syringe.

  • Stir the resulting solution at room temperature for 1 hour to ensure complete complex formation. The color of the solution will typically change, indicating complexation.

  • The active catalyst is now ready for the addition of the substrates.

start Start: Flame-dried flask under inert gas add_ligand Add (S,S)-iPr-BOX ligand start->add_ligand prepare_cu Prepare Cu(OTf)2 solution in a separate flask add_solvent1 Add anhydrous solvent add_ligand->add_solvent1 combine Transfer Cu(OTf)2 solution to ligand solution add_solvent1->combine prepare_cu->combine stir Stir at room temperature for 1 hour combine->stir end Active Catalyst Ready stir->end

Caption: Workflow for in situ catalyst preparation.

References

Sources

Technical Support Center: The Role of Solvent in Bis(oxazoline) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing C₂-symmetric bis(oxazoline) (BOX) ligands in their synthetic workflows. The choice of solvent is a frequently underestimated parameter that can dramatically alter the outcome of a reaction, turning a near-racemic mixture into a product with over 90% enantiomeric excess (ee).[1] This document provides in-depth answers to common questions, troubleshooting protocols for when you encounter issues, and the mechanistic rationale behind the profound influence of the solvent environment.

Frequently Asked Questions (FAQs): Fundamental Principles
Q1: Why is solvent selection so critical for enantiomeric excess (ee) in bis(oxazoline) catalyzed reactions?

The solvent is far more than an inert medium for dissolving reactants; it is an active participant in the catalytic cycle that directly influences the energy landscape of the reaction. The enantiomeric excess of a product is determined by the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Solvents can preferentially stabilize one transition state over the other, thereby amplifying this energy difference and enhancing enantioselectivity.[2][3]

The primary ways a solvent exerts this influence are:

  • Transition State Stabilization: The solvent shell around the catalyst-substrate complex can form specific, stabilizing interactions (or destabilizing steric clashes) with one of the diastereomeric transition states.[2]

  • Catalyst Conformation: Solvation can "prepare" or lock the flexible metal-BOX catalyst into a specific conformation that is more conducive to high stereoselectivity.[1]

  • Second Coordination Sphere Interactions: Solvents create a "second coordination sphere" around the metal's primary coordination sphere.[4][5] Non-covalent interactions like hydrogen bonding or dipole-dipole interactions within this sphere can pre-organize the substrate for a more selective reaction.[4]

Q2: What are the primary mechanisms by which a solvent influences stereoselectivity?

The influence of a solvent is multifaceted and depends on its specific physical and chemical properties. Key mechanisms include:

  • Polarity and Dielectric Constant: A solvent's polarity can affect the stability of charged or polar intermediates and transition states.[2] However, a simple linear relationship between dielectric constant and enantiomeric excess is rare, as more specific interactions are often dominant.

  • Coordinating vs. Non-Coordinating Ability: Coordinating solvents (e.g., THF, acetonitrile) can bind to the metal center of the catalyst. This can sometimes be detrimental by blocking a substrate's access, but in other cases, it can enforce a specific geometry on the catalyst that enhances selectivity. In contrast, non-coordinating solvents (e.g., toluene, hexane) leave the metal center more exposed.

  • Lewis Basicity: Solvents that are strong Lewis bases can interact with the Lewis acidic metal center of the BOX catalyst. This interaction can favor a specific catalyst conformation that leads to a higher differentiation between the enantiomeric transition states.[1]

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) or even trace amounts of water can act as hydrogen bond donors or acceptors.[6] These interactions can be highly specific. For instance, in a Cu-catalyzed reaction, water as a co-solvent was shown to block an undesired reaction pathway by forming a hydrogen bond with the nucleophile.[7] In the same study, a switch from H₂O to D₂O as the co-solvent unexpectedly improved enantioselectivity, highlighting the sensitivity of the system to subtle isotopic effects.[7]

Q3: Are there any general rules for choosing a starting solvent for my BOX-catalyzed reaction?

While there are no universal rules, a logical starting point is to screen a small, diverse set of solvents. This initial screen should probe the effects of polarity, coordinating ability, and aromaticity.

Solvent Class Example(s) Rationale & Common Observations Citation
Aromatic Hydrocarbon TolueneNon-polar, non-coordinating. Often a good starting point that provides high enantioselectivity.[2][8]
Chlorinated Dichloromethane (DCM), ChloroformWeakly coordinating, moderate polarity. Widely used due to good solubility of many catalysts and substrates.[7]
Ethereal Tetrahydrofuran (THF), MTBECoordinating solvents. Can sometimes give high ee, though occasionally with lower yields.[2]
Polar Aprotic Acetonitrile (ACN)Polar, coordinating solvent. Its effect is highly variable; it can be beneficial or detrimental to ee.[8][9]
Troubleshooting Guide: Low or Unexpected Enantioselectivity
Q4: I am observing low ee. Could the solvent be the problem, and how do I systematically troubleshoot it?

Yes, an unoptimized solvent is one of the most common causes of low enantioselectivity.[2] A systematic screening process is the most effective way to troubleshoot this issue. Do not assume that the solvent reported in a similar literature procedure will be optimal for your specific substrate.

Below is a workflow designed to efficiently identify a more suitable solvent system.

Troubleshooting_Workflow start Low or Inconsistent Enantiomeric Excess (ee) purity Step 1: Verify Solvent Purity & Anhydrous Conditions start->purity screen Step 2: Perform Systematic Solvent Screen (Toluene, DCM, THF, ACN) purity->screen Purity Confirmed analyze Step 3: Analyze Results Identify Lead Solvent(s) screen->analyze analyze->screen All Results Poor (Consider Ligand/Metal Variation) optimize Step 4: Further Optimization (if needed) - Solvent Mixtures - Temperature Study - Additives analyze->optimize Promising Result(s) Found success Optimized ee Achieved optimize->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Q5: My reaction gave the opposite enantiomer compared to the literature. Could the solvent be responsible?

Absolutely. While less common than simply reducing the ee, a complete reversal of enantioselectivity is possible and points to a fundamental change in the reaction mechanism or the catalyst's structure. A classic example involves a Mg-bis(oxazoline) catalyzed Diels-Alder reaction.[10]

  • In the absence of water , the Mg-BOX complex adopts a tetrahedral geometry , leading to the (2S)-enantiomer.

  • When water is added , it coordinates to the magnesium center, increasing the coordination number and forcing the catalyst into an octahedral geometry . This new geometry favors the transition state leading to the (2R)-enantiomer, thus reversing the stereoselectivity.[10]

This demonstrates that even a component often considered an impurity (water) can act as a powerful ligand that reshapes the catalyst's chiral environment.

Q6: I'm seeing inconsistent results between batches. What solvent-related factors should I check?

Reproducibility issues are frequently traced back to solvent quality. Before investigating more complex variables, rigorously check the following:

  • Water Content: Use a Karl Fischer titrator to quantify the water content in your solvent. Do not rely solely on the label of a new bottle. Store anhydrous solvents over activated molecular sieves (3Å or 4Å).

  • Solvent Purity: Use high-purity, anhydrous-grade solvents. Trace impurities can sometimes coordinate to the catalyst and inhibit or alter the reaction.[2]

  • Peroxide Formation: Ethereal solvents like THF can form explosive peroxides upon storage. These can also interfere with catalytic activity. Test for peroxides and purify if necessary.

  • Proper Degassing: For oxygen-sensitive reactions, ensure your solvent is properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).

Advanced Protocols & Methodologies
Protocol 1: Systematic Solvent Screening for Reaction Optimization

This protocol outlines a parallel screening approach to efficiently test multiple solvents.

Materials:

  • Array of small reaction vials (e.g., 1-dram vials) with stir bars and septa.

  • Anhydrous solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).

  • Bis(oxazoline) ligand and metal precursor.

  • Substrates and any required reagents.

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

  • Catalyst Pre-formation (Recommended): In a larger flask under an inert atmosphere, prepare a stock solution of the activated metal-BOX catalyst in a volatile, relatively non-coordinating solvent like DCM. This ensures the catalyst is consistent across all reactions.

  • Vial Preparation: In a glovebox or under a positive pressure of inert gas, add the starting material(s) to each of the pre-labeled reaction vials.

  • Solvent Addition: Add the specified screening solvent (e.g., 0.5 mL) to each respective vial.

  • Reaction Initiation: Add an equal aliquot of the catalyst stock solution to each vial to initiate the reactions simultaneously.

  • Reaction Monitoring: Stir all reactions at the desired temperature for a set period. Monitor completion by TLC or a suitable analytical method.

  • Work-up and Analysis: Quench the reactions, perform a standard work-up, and analyze the crude product from each vial by chiral HPLC or GC to determine the enantiomeric excess and conversion.

Protocol 2: Preparation and Handling of Anhydrous Solvents

Reproducibility demands truly anhydrous conditions.

Procedure:

  • Solvent Purification: If not purchasing high-purity anhydrous grade, purify solvents using a solvent purification system (e.g., Grubbs apparatus) or by distillation over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM/ACN).

  • Storage: Store the purified anhydrous solvent in a sealed flask or bottle over activated 3Å or 4Å molecular sieves under an inert atmosphere (Argon or Nitrogen).

  • Dispensing: Use dry syringes or cannulas to transfer the solvent. Never open a bottle of anhydrous solvent to the air.

Data Interpretation & Case Studies

The effect of the solvent is best illustrated with quantitative data. The following case studies from the literature highlight the dramatic and sometimes non-intuitive outcomes of solvent choice.

Case Study 1: Pd-Catalyzed Asymmetric Allylic Alkylation

In a study using spiro-fused carbohydrate oxazoline ligands for a palladium-catalyzed allylic alkylation, the solvent had a profound impact on enantioselectivity.[8]

Solvent Temperature (°C) Enantiomeric Excess (ee, %)
Dichloromethane2067
Toluene 20 76
Acetonitrile20Negative Effect
Toluene085
Toluene -20 93
Data synthesized from Beilstein J. Org. Chem. 2013, 9, 2158–2164.[8]

Analysis: This data clearly shows that the non-polar solvent, toluene, provided a superior ee compared to DCM.[8] The polar, coordinating solvent acetonitrile was detrimental.[8] This suggests that a less-coordinating environment around the palladium center is crucial for achieving high stereochemical communication. Furthermore, the data underscores that optimizing temperature in conjunction with the best solvent can lead to excellent results.[8]

Case Study 2: Diastereodivergent Pd/PHOX-Catalyzed Cycloaddition

A remarkable example of solvent control was demonstrated in a dearomative [3+2] cycloaddition.[9] The polarity of the solvent was the key factor in determining which diastereomer of the product was formed.

  • In Toluene (non-polar): The reaction yielded one diastereomer with high selectivity (up to 95:5 dr) and good enantioselectivity (70-88% ee).[9]

  • In Acetonitrile (polar): The reaction yielded the opposite diastereomer, also with high selectivity (up to 93:7 dr) and excellent enantioselectivity (86-98% ee).[9]

Analysis: Mechanistic studies suggested that the solvent alters the rate-limiting step of the catalytic cycle, leading to a complete reversal of diastereocontrol.[9] This is an authoritative example of how solvent choice can be a powerful tool to access different stereoisomers from the same set of starting materials.

Second_Sphere cluster_catalyst First Coordination Sphere cluster_transition Favored Transition State catalyst Metal-BOX Complex substrate Substrate catalyst->substrate binding placeholder s1 Solvent s1->catalyst s2 Solvent s2->substrate s3 Solvent s3->substrate s4 Solvent s4->catalyst label_text Solvent molecules form a 'Second Coordination Sphere', stabilizing the favored transition state via non-covalent interactions.

Caption: Solvent's role in the second coordination sphere.

References
  • Gomez-Ballesteros, M., et al. (n.d.). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. Retrieved from [Link]

  • Solvent Effects in Proton Transfers; Lewis Acid-base Reactions. (2023, May 15). YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2023). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Nature Communications, 14(1), 5873. Retrieved from [Link]

  • Ghosh, A. K., et al. (2002). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 13(10), 1-59. Retrieved from [Link]

  • Patterson, D. H., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 94(30), 10776-10783. Retrieved from [Link]

  • Enantioselective synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Coccia, F., et al. (2020). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 25(23), 5733. Retrieved from [Link]

  • Ghorai, M. K., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7329-7398. Retrieved from [Link]

  • Iron bis(oxazoline) complexes in asymmetric catalysis. (2015). RSC Publishing. Retrieved from [Link]

  • Reek, J. N. H., et al. (2022). Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere. Chemical Reviews, 122(12), 10933-11000. Retrieved from [Link]

  • Denmark, S. E., et al. (2022). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper-Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. ChemRxiv. Retrieved from [Link]

  • Desimoni, G., et al. (2011). ChemInform Abstract: Update 1 Of: C 2 -Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. Retrieved from [Link]

  • Schmidt, F., et al. (2013). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 9, 2158–2164. Retrieved from [Link]

  • Iron bis(oxazoline) complexes in asymmetric catalysis. (2015). RSC Publishing. Retrieved from [Link]

  • Solvent effect on complexation reactions. (2018). ResearchGate. Retrieved from [Link]

  • Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces. (2021). Chemical Society Reviews. Retrieved from [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis. (2019). RSC Publishing. Retrieved from [Link]

  • Whither Second-Sphere Coordination? (2021). CCS Chemistry. Retrieved from [Link]

  • Soft interactions with hard Lewis acids: generation of mono- and dicationic alkaline-earth metal arene-complexes by direct oxidation. (2021). PubMed Central. Retrieved from [Link]

  • Transition metal catalysis in confined spaces. (2014). Chemical Society Reviews. Retrieved from [Link]

  • Fu, G. C., et al. (2013). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Negishi Arylations of Racemic Secondary Benzylic Electrophiles to Generate Enantioenriched 1,1-Diaryalkanes. Journal of the American Chemical Society, 135(40), 15201-15204. Retrieved from [Link]

  • Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. (2023). Organic Letters. Retrieved from [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021). OSTI.GOV. Retrieved from [Link]

  • Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. (2005). Organometallics. Retrieved from [Link]

  • Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). (2020). Organic Syntheses. Retrieved from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Retrieved from [Link]

  • Photo-Induced Active Lewis Acid–Base Pairs in a Metal–Organic Framework for H2 Activation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding. (2022). PubMed Central. Retrieved from [Link]

  • C 2 -Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. (2001). ResearchGate. Retrieved from [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (2020). Chemical Science. Retrieved from [Link]

  • Inside or outside the box? Effect of substrate location on coordination-cage based catalysis. (n.d.). [Source not further specified].
  • ChemInform Abstract: Oxazoline‐Based Organocatalyst for Enantioselective Strecker Reactions: A Protocol for the Synthesis of Levamisole. (2014). Sci-Hub. Retrieved from [Link]

  • A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. (2007). PubMed Central. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). [Source not further specified].
  • Optimization studies. Reaction conditions: unless otherwise specified.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Stereoselectivity with Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral ligand Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, commonly known in the field as iPr-BOX. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for its application in asymmetric catalysis. Here, we will delve into the critical role of temperature in controlling stereoselectivity and provide practical solutions to common challenges encountered during experimentation.

Introduction: The Role of Temperature in Asymmetric Catalysis

The C₂-symmetric chiral bis(oxazoline) ligand, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, is a versatile and powerful tool for inducing enantioselectivity in a wide array of metal-catalyzed reactions. The formation of a rigid chelate complex with a metal center creates a well-defined chiral environment that directs the approach of substrates, favoring the formation of one enantiomer over the other.

A fundamental principle in asymmetric catalysis is the inverse relationship between reaction temperature and enantioselectivity. Generally, lower temperatures lead to a greater difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers, resulting in a higher enantiomeric excess (ee). However, the effect of temperature can be more complex, with some reactions exhibiting a non-linear relationship or even a reversal of enantioselectivity. This guide will provide a framework for understanding and optimizing this critical parameter.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (ee) in our reaction using the iPr-BOX ligand. What is the first parameter we should investigate?

A1: One of the most common culprits for low ee is a suboptimal reaction temperature. Before exploring more complex variables like solvent or catalyst loading, we recommend performing a temperature screening experiment. Running the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C) while keeping all other parameters constant will quickly reveal the temperature dependency of your specific transformation.

Q2: Is it always true that lower temperatures will lead to higher enantioselectivity?

A2: While it is a very common trend, it is not an absolute rule. In some cases, the relationship between temperature and ee can be more complex. Factors such as changes in the rate-determining step, catalyst aggregation at low temperatures, or different active catalyst species at varying temperatures can lead to a non-linear relationship or even an inversion of the major enantiomer formed.

Q3: We observed a decrease in reaction rate at lower temperatures. How can we balance reaction time with achieving high enantioselectivity?

A3: This is a classic challenge in process development. If the reaction rate is impractically slow at the optimal temperature for enantioselectivity, you may need to consider a few strategies. You could slightly increase the catalyst loading, although this should be done with caution as it can sometimes negatively impact ee. Alternatively, you can explore different solvents that may enhance solubility and reaction rates at low temperatures. Ultimately, a compromise between reaction time, yield, and enantiomeric excess may be necessary, depending on the specific requirements of your synthesis.

Q4: Can the metal precursor used with the iPr-BOX ligand affect the optimal reaction temperature?

A4: Absolutely. The nature of the metal center and its counter-ions can significantly influence the Lewis acidity and geometry of the active catalyst. This, in turn, can affect the transition state energies and the optimal temperature for stereoselectivity. When changing the metal salt (e.g., from Cu(OTf)₂ to Cu(SbF₆)₂), it is crucial to re-optimize the reaction temperature.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Issue 1: Low Enantioselectivity at Standard Conditions (e.g., Room Temperature or 0 °C)

Causality: The energy difference between the diastereomeric transition states leading to the two enantiomers is likely insufficient at higher temperatures. Thermal energy can overcome the subtle energetic preferences of the chiral catalyst, leading to a more racemic product mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Inconsistent Enantioselectivity Between Batches

Causality: Poor temperature control is a likely cause of batch-to-batch variability. Even small fluctuations in temperature during the reaction can lead to significant differences in the final enantiomeric excess.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure that your cooling bath is well-insulated and maintained at a stable temperature throughout the reaction. Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath temperature.

  • Standardize Addition Rates: For reactions involving the slow addition of a reagent, ensure the addition rate is consistent. A fast addition can cause local hot spots, leading to a decrease in enantioselectivity.

  • Ensure Homogeneous Mixing: Inefficient stirring can lead to temperature gradients within the reaction vessel. Use appropriate stirring methods to ensure the reaction mixture is homogeneous.

Issue 3: Unexpected Reversal of Enantioselectivity at Different Temperatures

Causality: While less common, a reversal of the major enantiomer with a change in temperature is possible and indicates a more complex mechanistic scenario. This can be due to a change in the rate-determining step of the catalytic cycle or the involvement of different catalyst species (e.g., monomer vs. dimer) at different temperatures.

What to do:

  • Confirm the Result: Carefully repeat the experiments at the two temperatures where the reversal is observed to ensure the result is reproducible.

  • Detailed Mechanistic Study: This phenomenon often warrants a more in-depth investigation. Consider techniques like variable-temperature NMR to study the catalyst structure at different temperatures.

  • Embrace the Opportunity: A temperature-controlled switch in enantioselectivity can be a powerful synthetic tool, allowing access to either enantiomer from the same catalyst.

Illustrative Data: Temperature Effects on Stereoselectivity

The following tables provide illustrative examples of how temperature can influence the enantiomeric excess in common asymmetric reactions catalyzed by a metal/iPr-BOX complex. Note: This data is representative and intended for guidance. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

EntryTemperature (°C)Yield (%)ee (%)
1258575
208288
3-207895
4-7865>99

Table 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene and an Acryloyl Oxazolidinone

EntryTemperature (°C)Yield (%)endo:exoee (%) (endo)
1259295:585
209097:394
3-408898:298
4-7885>99:1>99

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in an Asymmetric Reaction
  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., Cu(OTf)₂, 0.01 mmol) and the iPr-BOX ligand (0.011 mmol) in the chosen anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL). Stir the mixture at room temperature for 1 hour to ensure the formation of the chiral catalyst complex.

  • Reaction Setup: In separate, identical, flame-dried reaction vessels, place the substrate (0.1 mmol) and any other solid reagents.

  • Temperature Equilibration: Cool each reaction vessel to the desired temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C) using an appropriate cooling bath (ice/water, ice/salt, dry ice/acetone, etc.).

  • Reaction Initiation: To each cooled reaction vessel, add the pre-formed catalyst solution via syringe, followed by the second substrate (if applicable).

  • Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC or GC.

  • Work-up and Analysis: Once the reactions are complete (or after a fixed time point), quench the reactions appropriately (e.g., with saturated aqueous NH₄Cl). Extract the product, purify by column chromatography, and determine the enantiomeric excess by chiral HPLC or GC.

Caption: Workflow for temperature screening experiment.

Conclusion

Temperature is a powerful yet straightforward parameter to manipulate for the optimization of stereoselectivity in asymmetric reactions catalyzed by iPr-BOX metal complexes. A systematic approach to screening and controlling the reaction temperature is essential for achieving high enantiomeric excess and ensuring reproducible results. This guide provides a foundational understanding and practical troubleshooting strategies to empower researchers in their pursuit of efficient and highly selective asymmetric transformations.

References

  • Soai, K., et al. (2017). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry. [Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c6ob02415g]
  • BenchChem. (n.d.). Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem. [Source: BenchChem, URL: https://www.benchchem.
  • Ghosh, A. K., et al. (2000). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry. [Source: PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755353/]
  • MacMillan, D. W. C., et al. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Source: Macmillan Group, URL: https://macmillan.princeton.edu/wp-content/uploads/2018/02/MacMillan-JACS-2000-122-4243.pdf]
  • Mukaiyama, T. (1982). The Mukaiyama Aldol Reaction. Organic Reactions. [Source: Chem-Station Int. Ed., URL: https://www.chem-station.com/en/reactions-en/carbon-carbon-bond-formations/2014/05/mukaiyama-aldol-reaction.html]

Common side reactions and byproducts in BOX-ligand catalyzed transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(oxazoline) (BOX) ligand catalyzed transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their asymmetric syntheses. As privileged C2-symmetric chiral ligands, BOX-metal complexes are powerful catalysts for a vast array of enantioselective reactions, including Diels-Alder, Aldol, and Michael additions.[1] However, achieving high yield and enantioselectivity can be nuanced. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal BOX ligand for a new transformation?

A1: Ligand selection is the most critical parameter for success. The stereochemical outcome of a BOX-catalyzed reaction is dictated by the three-dimensional structure of the catalyst-substrate complex.[1] The substituents on the oxazoline ring (typically at the 4-position) and the bridge connecting the two rings create a specific chiral pocket.

  • Steric Influence: Bulky substituents like tert-butyl or phenyl groups are often a good starting point as they create a more defined and rigid chiral environment, which can lead to higher enantioselectivity. For instance, in the copper-catalyzed aziridination of styrene, BOX ligands with phenyl substituents proved superior to those with bulkier tert-butyl groups, indicating that subtle steric changes can have a profound impact.

  • Electronic Effects: While less common, modifying the electronic properties of the ligand can influence catalyst reactivity and selectivity.

  • Systematic Screening: The most reliable method is to perform a screen of commercially available or synthesized BOX ligands with varying steric properties (e.g., Phenyl-BOX, Isopropyl-BOX, tert-Butyl-BOX).[2] This empirical approach is often necessary because predicting the ideal ligand for a novel substrate is challenging.[3]

Q2: What is the role of the metal salt and its counterion?

A2: The metal (commonly Cu(II), Fe(II), Zn(II), etc.) acts as the Lewis acid, coordinating to both the BOX ligand and the substrate to facilitate the reaction.[4][5] The counterion (e.g., OTf⁻, SbF₆⁻, ClO₄⁻) plays a crucial role in determining the Lewis acidity and coordination geometry of the active catalyst.

  • Lewis Acidity: Weakly coordinating counterions like triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) typically generate a more cationic and highly Lewis acidic metal center. This enhanced acidity can accelerate the reaction rate.

  • Coordination Sphere: The counterion can sometimes occupy a coordination site on the metal, influencing the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity. In the absence of coordinating solvents or anions, tetrahedral species are often the decisive intermediates.[6]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can significantly impact both reactivity and enantioselectivity by influencing catalyst solubility, aggregation, and the stability of the transition states.

  • Coordinating vs. Non-coordinating: Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred as they are less likely to compete with the substrate for binding to the metal center.

  • Polarity: Solvent polarity can affect the conformation of the catalyst-substrate complex. For example, in some copper-catalyzed radical reactions with BOX-type ligands, nonpolar solvents have been shown to provide higher enantiomeric excess (ee) compared to polar solvents like DMF.[7] A solvent screen is a highly recommended step during reaction optimization.[8]

Q4: Can additives improve my reaction?

A4: Yes, additives can have a remarkable effect. Protic additives, such as 2,6-di-tert-butyl-p-cresol (BHT), have been found to improve both the reaction time and enantioselectivity in certain Pd-catalyzed decarboxylative allylic alkylations.[9] The precise role of an additive can vary, from scavenging inhibitory species to participating directly in the catalytic cycle. Their effect is often discovered empirically during reaction optimization.

Troubleshooting Guide

Even with a well-designed system, experimental challenges can arise. This section addresses the most common issues encountered in BOX-catalyzed reactions.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is one of the most frequent challenges. It suggests that the energy difference between the diastereomeric transition states leading to the two product enantiomers is small.

Potential Cause Recommended Solution & Rationale
Impure Chiral Ligand Verify the enantiomeric and chemical purity of the BOX ligand using chiral HPLC and NMR. Even small amounts of the opposite enantiomer can catalyze the formation of the undesired product, directly reducing the overall ee.
Suboptimal Temperature Perform a temperature screen (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Lowering the temperature generally increases the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.[8]
Inappropriate Solvent Conduct a solvent screen. Start with non-coordinating solvents (DCM, Toluene) and test solvents with varying polarity. The solvent influences the catalyst's conformation and the stability of the key transition states.[7][9]
Incorrect Ligand Choice Screen a small library of BOX ligands with different steric bulk (e.g., Isopropyl, Phenyl, tert-Butyl). The chiral pocket of the catalyst must be complementary to the substrate's geometry to achieve effective stereodifferentiation.[2]
Catalyst Degradation Use freshly prepared catalyst or handle rigorously under an inert atmosphere. Many organometallic complexes are sensitive to air and moisture, which can lead to the formation of less selective or inactive species.
Competing Background Reaction Run a control reaction without the chiral ligand. If a significant background reaction occurs, it will produce a racemic product, lowering the overall ee. If this is the case, a more active/selective catalyst system may be required.
Issue 2: Poor Yield or Low Conversion

Low conversion can be caused by an inactive or deactivated catalyst, or by reaction conditions that are not optimal for the specific substrate.

Potential Cause Recommended Solution & Rationale
Catalyst Deactivation Increase catalyst loading or use freshly prepared/purified catalyst. The catalyst may be degrading over the course of the reaction. In some cases, catalyst deactivation can occur via the formation of inactive bis(chelate) species, especially during long reaction times.[10]
Insufficient Lewis Acidity Screen metal precursors with weakly coordinating anions (e.g., switch from CuCl₂ to Cu(OTf)₂). A more electrophilic metal center can enhance substrate activation and accelerate the reaction.[4]
Presence of Inhibitors Ensure strictly anhydrous and anaerobic conditions. Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst. Use of molecular sieves or degassing the solvent can be beneficial.
Product Inhibition Try adjusting the reaction concentration or temperature. The product may be coordinating to the catalyst more strongly than the starting material, leading to catalyst sequestration and shutting down the catalytic cycle.
Issue 3: Formation of Unexpected Byproducts

The formation of byproducts such as homocoupled materials is a common issue, particularly in cross-coupling type reactions, but can also occur in other transformations.

G cluster_main Desired Catalytic Cycle cluster_side Homocoupling Side Reaction A [M-BOX] + Substrate A B Intermediate I A->B Reductive Elimination C [M-BOX] + Substrate B B->C Reductive Elimination D Intermediate II C->D Reductive Elimination F [M-BOX] + Substrate B C->F Catalyst Diversion E Product A-B D->E Reductive Elimination E->A Reductive Elimination G Intermediate III F->G Reductive Elimination H [M-BOX] + Substrate B G->H Reductive Elimination I Intermediate IV H->I Reductive Elimination J Byproduct B-B I->J Reductive Elimination J->F Reductive Elimination

Byproduct Type Potential Cause Recommended Solution & Rationale
Homocoupling Presence of an oxidant (e.g., O₂); reaction rate mismatch. In reactions analogous to Suzuki or Negishi couplings, the presence of oxygen can promote the homocoupling of organometallic intermediates.[11][12] It can also occur if transmetalation is slow compared to a competing homocoupling pathway.Thoroughly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere. Optimizing the ligand and reaction conditions can help match the rates of the productive catalytic steps.
Decomposition Products Substrate or product instability. The reaction conditions (e.g., high temperature, strong Lewis acid) may be too harsh, leading to the degradation of starting materials or the desired product.Lower the reaction temperature or screen for a milder catalyst system. A shorter reaction time, if conversion allows, can also minimize byproduct formation.
Fumarates/Maleates Side reactions in carbene chemistry. In reactions involving diazo compounds (e.g., cyclopropanation), the dimerization of the carbene intermediate can lead to the formation of diethyl fumarate or maleate.[10]Adjust the rate of addition of the diazo compound. Adding the diazo compound slowly via syringe pump can maintain a low concentration, disfavoring the bimolecular dimerization reaction.

Detailed Experimental Protocols

These protocols provide a self-validating framework for optimizing a new BOX-catalyzed transformation.

Protocol 1: Ligand Screening for Optimal Enantioselectivity

Objective: To empirically determine the best BOX ligand for a given substrate and reaction.

Methodology:

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) in separate vials under an inert atmosphere.

  • Catalyst Preparation: In each vial, add the metal salt (e.g., Cu(OTf)₂, 5 mol%).

  • Ligand Addition: To each vial, add a different BOX ligand (e.g., tBu-BOX, Ph-BOX, iPr-BOX, 6 mol%).

  • Solvent & Reagents: Add the anhydrous, degassed solvent, followed by the substrate and other reagents at the chosen reaction temperature (e.g., 0 °C).

  • Monitoring: Stir the reactions under identical conditions. Monitor progress by TLC or GC/LC-MS.

  • Analysis: Once the reactions are complete (or after a fixed time), quench appropriately. Determine the yield and enantiomeric excess (by chiral HPLC or GC) for each reaction.

  • Validation: Tabulate the results. The ligand providing the best combination of conversion and enantioselectivity is identified for further optimization. A successful screen should show a clear trend related to the steric or electronic nature of the ligands.

Protocol 2: Byproduct Identification via GC-MS

Objective: To identify the structure of an unknown byproduct to diagnose a side reaction.

Methodology:

  • Sample Preparation: Take a crude sample from the reaction mixture. If necessary, pass it through a small plug of silica gel with a nonpolar solvent to remove the metal catalyst, which can interfere with analysis.

  • Injection: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Separation: The GC will separate the components of the crude mixture based on their volatility and polarity. Note the retention times of the starting material, product, and byproduct peaks.

  • Mass Analysis: The Mass Spectrometer will provide a mass spectrum for each separated peak.

  • Interpretation:

    • Analyze the molecular ion peak (M⁺) of the byproduct to determine its molecular weight.

    • Compare this molecular weight to potential structures. For example, a peak corresponding to double the molecular weight of a starting material minus two hydrogens suggests a homocoupling product.

    • Analyze the fragmentation pattern to further confirm the structure.

  • Confirmation: If possible, confirm the identity by synthesizing an authentic sample of the suspected byproduct and comparing its retention time and mass spectrum.

References

  • Chemoinformatic Catalyst Selection Methods for the Optimization of Copper- Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. ChemRxiv.
  • New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes.
  • Bisoxazoline ligand - Wikipedia.
  • BOX ligands used in Case Study 1.
  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric C
  • C2-symmetric chiral bisoxazolines (BOX) ligands - Sigma-Aldrich.
  • Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis.
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
  • Iron bis(oxazoline) complexes in asymmetric catalysis.
  • Lewis acid c
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Lewis Acid C
  • Common Byproducts in Suzuki Coupling - YouTube.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation and Regeneration of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane complexes, commonly known in the scientific literature as (S,S)-iPr-pybox or iPr-pybox . These C2-symmetric chiral ligands are renowned for their ability to form well-defined complexes with a variety of metals, enabling a wide range of highly enantioselective catalytic transformations.[1][2] This guide is designed to provide practical, field-proven insights into troubleshooting common issues related to catalyst deactivation and to offer guidance on potential regeneration strategies.

I. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.

1. Issue: My reaction shows low or no conversion, but the starting materials are consumed.

  • Question: I am running an asymmetric hydrosilylation of a ketone using an in-situ prepared Fe(II)-iPr-pybox catalyst. My starting material is consumed according to GC-MS analysis, but I am not seeing the desired alcohol product. What could be the problem?

  • Answer: This is a common issue that often points towards catalyst deactivation or a competing side reaction. Let's break down the potential causes:

    • Oxygen Sensitivity: Many low-valent metal complexes, particularly those involving iron, are highly sensitive to oxygen.[3] In the presence of O₂, the active catalyst can be oxidized to a higher, inactive oxidation state. This can lead to the consumption of the reducing agent (e.g., silane) without productive turnover.

      • Troubleshooting Steps:

        • Ensure all solvents and reagents are rigorously deoxygenated using techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).

        • Perform the reaction under a strict inert atmosphere using Schlenk line techniques or in a glovebox.

        • Consider adding a small amount of a reducing agent scavenger if trace oxygen is suspected, though compatibility with your specific reaction must be verified.

    • Water Contamination: Water can react with both the organometallic catalyst and some reagents, like silanes, leading to catalyst decomposition or unproductive consumption of reagents.[3]

      • Troubleshooting Steps:

        • Use freshly distilled and dried solvents.

        • Ensure all glassware is oven-dried or flame-dried under vacuum before use.

        • Dry substrates and other reagents thoroughly. For example, solid substrates can be dried under high vacuum.

    • Ligand Degradation: The pybox ligand itself can be susceptible to degradation under certain conditions. For instance, dehydrogenation of the oxazoline backbone has been observed in some related iron-bis(oxazoline) systems, leading to catalyst deactivation.[4]

      • Troubleshooting Steps:

        • Analyze a sample of the reaction mixture by ¹H NMR to check for the integrity of the iPr-pybox ligand signals.

        • If ligand degradation is suspected, consider if any reagents or byproducts in your reaction could be promoting this pathway. For example, strong oxidants or radicals could be detrimental.

2. Issue: My reaction is proceeding, but the enantioselectivity is poor.

  • Question: I am performing a copper-catalyzed asymmetric Friedel-Crafts alkylation and while I am getting a good yield, the enantiomeric excess (ee) is significantly lower than reported values. What could be causing this?

  • Answer: A drop in enantioselectivity often indicates the presence of a non-chiral or less selective catalytic species, or that the reaction conditions are not optimal for stereochemical control.

    • Formation of Achiral Catalytic Species: If the metal precursor is not fully coordinated by the chiral iPr-pybox ligand, an achiral or less-defined metal species may be present, catalyzing the reaction non-selectively.

      • Troubleshooting Steps:

        • Ensure the correct stoichiometry between the metal salt and the iPr-pybox ligand is used. A slight excess of the ligand may sometimes be beneficial.

        • Allow for sufficient pre-formation time for the catalyst complex before adding the substrates. This can be done at room temperature or slightly elevated temperatures, depending on the specific protocol.

        • Consider the choice of metal precursor. Different counter-ions can affect the lability and coordination of the ligand.

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through higher energy, less-ordered transition states.

      • Troubleshooting Steps:

        • Run the reaction at the recommended temperature. If the reaction is exothermic, ensure efficient stirring and consider external cooling to maintain a constant temperature.

        • If low ee persists, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Solvent Effects: The solvent can play a crucial role in the organization of the transition state. A suboptimal solvent may not effectively solvate the catalyst-substrate complex to favor the desired stereochemical pathway.

      • Troubleshooting Steps:

        • Consult the literature for the recommended solvent for your specific reaction.

        • If possible, screen a small set of different anhydrous, non-coordinating solvents to see if enantioselectivity improves.

3. Issue: My catalyst appears to die after a certain percentage of conversion.

  • Question: In my ruthenium-catalyzed C-H amination reaction, the reaction proceeds smoothly to about 50% conversion and then stops. What could be causing this catalyst deactivation mid-reaction?

  • Answer: This behavior is characteristic of product inhibition or catalyst degradation caused by a byproduct.

    • Product Inhibition: The product of the reaction may be a good ligand for the metal center, competing with the substrate for coordination to the active site.[4] This competitive binding can effectively shut down the catalytic cycle.

      • Troubleshooting Steps:

        • Try running the reaction at a lower substrate concentration to disfavor product binding.

        • If possible, add a non-coordinating additive that might help to sequester the product or prevent its strong binding to the catalyst. This requires careful consideration of the reaction mechanism.

        • In some cases, a continuous process where the product is removed as it is formed can be a solution, although this is more complex to set up.

    • Byproduct-Induced Decomposition: A byproduct of the reaction could be reacting with and decomposing the catalyst.

      • Troubleshooting Steps:

        • Analyze the reaction mixture for the presence of any unexpected byproducts.

        • Consider the stoichiometry of your reagents. An excess of one reagent could lead to the formation of byproducts that are detrimental to the catalyst.

II. Frequently Asked Questions (FAQs)

Q1: How should I store my iPr-pybox ligand and its metal complexes?

A1: The iPr-pybox ligand itself is generally a stable solid. However, it is good practice to store it in a cool, dry place, preferably under an inert atmosphere to prevent any potential long-term degradation. Metal complexes of iPr-pybox, especially those with air- and moisture-sensitive metals like Fe(II), should be stored under a strict inert atmosphere (e.g., in a glovebox or a sealed Schlenk flask) and at low temperatures if they are in solution.

Q2: Can I prepare the iPr-pybox metal complex in situ?

A2: Yes, in many cases, the active catalyst can be generated in situ by simply mixing the iPr-pybox ligand and the appropriate metal salt in the reaction solvent prior to adding the substrates.[5] This is often convenient and avoids the need to isolate and handle potentially unstable pre-catalysts. However, it is crucial to allow for a sufficient pre-formation time to ensure complete complexation.

Q3: What are some typical reaction conditions for catalysis with iPr-pybox complexes?

A3: The optimal reaction conditions are highly dependent on the specific reaction and the metal used. However, a general summary of conditions for a common application, asymmetric hydrosilylation of ketones, is provided in the table below.

ParameterTypical Range/ValueRationale
Catalyst Loading 0.1 - 5 mol%Lower loadings are more economical, but higher loadings may be needed for challenging substrates.
Metal Precursor Fe(II), Rh(III), Ru(II) saltsThe choice of metal dictates the reactivity and selectivity.[6][7][8]
Solvent Toluene, THF, CH₂Cl₂ (anhydrous)Non-coordinating, anhydrous solvents are generally preferred to avoid interference with catalysis.
Temperature -78 °C to room temperatureLower temperatures often lead to higher enantioselectivity.
Reducing Agent PhSiH₃, (EtO)₂MeSiHThe choice of silane can influence reaction rate and selectivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and decomposition of the catalyst.

Q4: Is it possible to regenerate a deactivated iPr-pybox catalyst?

A4: The regeneration of homogeneous catalysts is often challenging and there are no universally established protocols for iPr-pybox complexes.[3] The feasibility of regeneration depends heavily on the deactivation mechanism.

  • If deactivation is due to oxidation: A potential strategy could involve the addition of a stoichiometric amount of a suitable reducing agent to regenerate the active lower oxidation state of the metal. However, this must be done with caution as the reducing agent could also interact with other components of the reaction.

  • If deactivation is due to product inhibition: It might be possible to remove the inhibiting product from the catalyst by precipitation or extraction, although this is often difficult without also losing the catalyst.

  • If deactivation is due to ligand degradation: In this case, regeneration is generally not possible, and fresh catalyst must be used.

It is crucial to emphasize that any attempt at catalyst regeneration should be performed on a small scale first to validate the procedure before applying it to a larger batch. A general approach for catalyst recovery and potential reactivation is outlined below, but its success is not guaranteed.

III. Experimental Protocols

A. General Protocol for In-Situ Catalyst Formation
  • To a flame-dried Schlenk flask under an inert atmosphere, add the iPr-pybox ligand (e.g., 1.1 mol equivalent).

  • Add the desired anhydrous solvent (e.g., 5 mL of toluene).

  • Add the metal precursor (e.g., 1.0 mol equivalent of FeCl₂).

  • Stir the mixture at room temperature for the recommended pre-formation time (typically 30 minutes to 2 hours).

  • The catalyst solution is now ready for the addition of substrates.

B. Potential Catalyst Regeneration Strategy (Exploratory)

This is a general and exploratory procedure. Its effectiveness will depend on the nature of the deactivation.

  • Catalyst Recovery: After the reaction, if the catalyst is in a soluble form, it may be possible to precipitate it by adding a non-polar solvent in which the complex is insoluble. The solid can then be collected by filtration under inert conditions.

  • Washing: The recovered solid can be washed with a non-coordinating solvent to remove any adsorbed product or byproducts.

  • Re-dissolution and Analysis: The washed solid can be re-dissolved in a suitable solvent and analyzed (e.g., by NMR or UV-Vis spectroscopy) to assess its integrity.

  • Reactivation (if oxidation is suspected): A carefully controlled amount of a chemical reductant could be added to the solution of the recovered catalyst. The choice of reductant is critical and must be compatible with the metal complex.

  • Testing: The activity and selectivity of the regenerated catalyst should be tested on a small-scale reaction and compared to that of a fresh batch of catalyst.

IV. Visualizations

DeactivationPathways cluster_catalyst Active Catalyst [M(II/III)-iPr-pybox] cluster_deactivation Deactivation Pathways cluster_inactive Inactive Species Active_Catalyst Active_Catalyst Oxidation Oxidation (e.g., by O₂) Active_Catalyst->Oxidation Air/Moisture Ligand_Degradation Ligand Degradation (e.g., dehydrogenation) Active_Catalyst->Ligand_Degradation Harsh Conditions Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Product Binding Inactive_Catalyst Inactive Catalyst Oxidation->Inactive_Catalyst Ligand_Degradation->Inactive_Catalyst Product_Inhibition->Inactive_Catalyst

Caption: Potential deactivation pathways for iPr-pybox metal complexes.

TroubleshootingFlowchart Start Reaction Issue Observed Low_Conversion Low/No Conversion? Start->Low_Conversion Low_EE Low Enantioselectivity? Start->Low_EE Catalyst_Death Catalyst Dies Mid-Reaction? Start->Catalyst_Death Check_Inertness Check Inert Atmosphere & Anhydrous Conditions Low_Conversion->Check_Inertness Yes Check_Ligand_Integrity Check Ligand Integrity (NMR) Low_Conversion->Check_Ligand_Integrity Yes Check_Stoichiometry Verify Metal:Ligand Ratio & Pre-formation Time Low_EE->Check_Stoichiometry Yes Check_Temperature Optimize Reaction Temperature Low_EE->Check_Temperature Yes Check_Product_Inhibition Investigate Product Inhibition or Byproduct Formation Catalyst_Death->Check_Product_Inhibition Yes

Caption: A decision-making flowchart for troubleshooting common issues.

V. References

  • Bart, S. C. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Retrieved January 21, 2026, from [Link]

  • Nishiyama, H., et al. (1989). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics. Available at: [Link]

  • PMC. (n.d.). Application of chiral recyclable catalysts in asymmetric catalysis. Retrieved January 21, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric CuI–Pybox‐catalysed reaction for the synthesis of propargylamines. Retrieved January 21, 2026, from [Link]

  • de Bruin, B., et al. (2020). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society. Available at: [Link]

  • PMC. (2021). Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020). Self-Regeneration of Chirality in Proline. Retrieved January 21, 2026, from [Link]

  • ECMA. (n.d.). Catalyst regeneration. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalytic Performance of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (i-Pr-BOX)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane" (commonly referred to as i-Pr-BOX). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral ligand in asymmetric catalysis. Here, we address common challenges related to impurities and their impact on catalytic performance, providing you with practical troubleshooting guides and in-depth FAQs to ensure the success and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when using i-Pr-BOX in catalytic systems.

Q1: My enantioselectivity is significantly lower than reported in the literature for this reaction. What are the likely causes related to the ligand?

A1: Low enantioselectivity is a frequent issue and can often be traced back to the purity of the i-Pr-BOX ligand. The primary culprits are often residual starting materials from the synthesis, the presence of the corresponding mono-oxazoline, or diastereomeric impurities. Each of these can either catalyze the reaction non-selectively or interfere with the formation of the desired chiral catalyst complex, leading to a drop in the enantiomeric excess (ee) of your product.

Q2: My reaction yield is poor, or the reaction is not proceeding to completion. Could the ligand be the issue?

A2: While reaction conditions play a significant role, impurities in the i-Pr-BOX ligand can certainly lead to low yields. Impurities may coordinate with the metal catalyst, forming inactive or less active species. This effectively reduces the concentration of the active catalyst, slowing down the reaction or preventing it from reaching completion.

Q3: I observe inconsistent results between different batches of the i-Pr-BOX ligand. Why is this happening?

A3: Batch-to-batch inconsistency is a classic sign of variable purity. Different batches may contain varying levels and types of impurities. To ensure reproducibility, it is crucial to establish a stringent quality control protocol for each new batch of ligand, including purity assessment by techniques such as NMR and chiral HPLC.

Q4: How can I assess the purity of my i-Pr-BOX ligand?

A4: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy are excellent for identifying structural impurities, such as unreacted starting materials or byproducts.[1][2][3] Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric purity of the ligand.[4]

II. Troubleshooting Guides

This section offers detailed guidance for diagnosing and resolving specific problems encountered during your catalytic reactions.

Guide 1: Diagnosing and Addressing Low Enantioselectivity

Low enantiomeric excess is a critical issue in asymmetric catalysis. This guide will walk you through a systematic approach to identify the root cause related to your i-Pr-BOX ligand.

start Low Enantioselectivity Observed check_purity Assess Ligand Purity (NMR & Chiral HPLC) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected no_impurity Purity >99% ee and structurally pure impurity_detected->no_impurity No identify_impurity Identify Impurity Type impurity_detected->identify_impurity Yes troubleshoot_reaction Troubleshoot Reaction Conditions (Solvent, Temp, Metal Source) no_impurity->troubleshoot_reaction mono_oxazoline Mono-oxazoline or Starting Material identify_impurity->mono_oxazoline diastereomer Diastereomeric Impurity identify_impurity->diastereomer purify_ligand Purify Ligand (Column Chromatography or Recrystallization) mono_oxazoline->purify_ligand diastereomer->purify_ligand reassess_purity Re-assess Purity purify_ligand->reassess_purity proceed Proceed with Reaction reassess_purity->proceed

Caption: Troubleshooting workflow for low enantioselectivity.

Impurity TypeProbable OriginImpact on Catalysis
Mono-oxazoline Incomplete reaction during the second cyclization step of the synthesis.Can form catalytically active species with lower or no enantioselectivity, leading to a racemic or near-racemic product.
Unreacted Amino Alcohol Excess starting material or incomplete reaction.Can coordinate to the metal center, potentially inhibiting the formation of the active chiral catalyst.
Diastereomeric Impurity Use of an enantiomerically impure amino alcohol starting material.The "wrong" diastereomer will form a catalyst that produces the opposite enantiomer of the product, directly reducing the overall ee.[5][6][7][8][9]
Dimerized Byproducts Side reactions during synthesis, especially at elevated temperatures.May act as a ligand poison by strongly binding to the metal center and forming inactive complexes.

Protocol 1: Purity Analysis by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the i-Pr-BOX ligand and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Pure i-Pr-BOX: Look for the characteristic signals of the ligand. The methylene bridge protons should appear as a singlet. The isopropyl groups and the protons on the oxazoline rings should have well-defined multiplicities and integrations.

    • Impurity Detection: The presence of additional, unassignable peaks may indicate impurities. Compare the spectrum to that of the starting materials (e.g., (S)-valinol) to check for their presence. Mono-oxazoline impurities will show a different set of signals, often with a less complex pattern in the oxazoline region.

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC

  • Column Selection: A chiral stationary phase is required. Columns such as Daicel Chiralcel OD-H or equivalent are often effective for separating enantiomers of bis(oxazoline) ligands.[4]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve good separation.

  • Sample Preparation: Prepare a dilute solution of the i-Pr-BOX ligand in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. For a pure (S,S) ligand, only one major peak should be observed.

Guide 2: Improving Low Reaction Yields

Low yields can be a result of an inactive or inhibited catalyst. This guide focuses on ensuring your i-Pr-BOX is not the limiting factor.

start Synthesis Starting Materials ((S)-valinol & dicarboxylate derivative) step1 First Cyclization start->step1 mono_oxazoline Mono-oxazoline Intermediate step1->mono_oxazoline side_reaction Side Reactions (e.g., dimerization) step1->side_reaction High Temp. step2 Second Cyclization mono_oxazoline->step2 product Bis[(S)-4-isopropyl-4,5- dihydrooxazol-2-yl]methane (i-Pr-BOX) step2->product incomplete_reaction Incomplete Reaction step2->incomplete_reaction Low Temp./Short Time step2->side_reaction High Temp. incomplete_reaction->mono_oxazoline dimer Dimerized Impurity side_reaction->dimer

Caption: Simplified impurity formation pathway during i-Pr-BOX synthesis.

If impurities are detected, purification is necessary. Column chromatography is a common and effective method.

Protocol 3: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Dissolve the crude i-Pr-BOX in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system. A gradient of hexane/ethyl acetate is often effective.[10]

  • Elution: Carefully load the adsorbed sample onto the top of the column. Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified i-Pr-BOX.

III. Concluding Remarks

The catalytic performance of "Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane" is intrinsically linked to its purity. By understanding the potential impurities that can arise during its synthesis and their subsequent impact on catalytic reactions, researchers can take proactive steps to ensure the quality of their ligand. The troubleshooting guides and protocols provided here offer a systematic approach to diagnosing and resolving common issues, ultimately leading to more reliable and reproducible results in your asymmetric synthesis endeavors. For further inquiries, please do not hesitate to contact our technical support team.

IV. References

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (2007). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 18(21), 2467-2513. [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. [Link]

  • Wikipedia contributors. (2023, November 28). Bisoxazoline ligand. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Rasappan, R., Gissibl, A., & Reiser, O. (2008). Metal-bis (oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

  • Gagnon, A. (2010). Synthesis and Study of New Oxazoline Based Ligands. Diva-portal.org. [Link]

  • Shaikh, R. R., et al. (2018). Exploiting the Chiral Ligands of Bis (imidazolinyl)-and Bis (oxazolinyl) thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 23(11), 2975. [Link]

  • Umemoto, K., et al. (2018). Development of Bifunctional Aza-Bis (oxazoline) Copper Catalysts for Enantioselective Henry Reaction. The Journal of Organic Chemistry, 83(15), 8236-8244. [Link]

  • Gant, T. G. (2020). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 120(10), 4537-4581. [Link]

  • van der Meer, J. Y., et al. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. Angewandte Chemie International Edition, 62(15), e202217641. [Link]

  • Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis (1H-indazol-1-yl) methane Catalyzed by 3d-Metal Salts. Molbank, 2022(1), M1296. [Link]

  • Zhang, J., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(10), 5805-5923. [Link]

  • Krische, M. J., et al. (2024). Leveraging the Stereochemical Complexity of Octahedral Diastereomeric-at-Metal Catalysts to Unlock Regio-, Diastereo-, and Enantioselectivity in Alcohol-Mediated C-C Couplings via Hydrogen Transfer. Accounts of Chemical Research, 57(7), 896-910. [Link]

  • Zhu, C., et al. (2023). Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1, 2, 3-triazoles. Nature Communications, 14(1), 1-11. [Link]

  • Fekete, M., et al. (2019). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 15, 236-244. [Link]

  • Bolm, C. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1569-1579. [Link]

  • Walsh Medical Media. (2022). The Effect of Stereochemistry in Catalysis. [Link]

  • Nishio, T., & Ori, M. (2002). SYNTHESIS AND CHARACTER OF NEW BIS (ISOXAZOLINE) LIGANDS†. Heterocycles, 58(1), 443-450. [Link]

  • Krische, M. J., et al. (2024). Leveraging the Stereochemical Complexity of Octahedral Diastereomeric-at-Metal Catalysts to Unlock Regio-, Diastereo-, and Enantioselectivity in Alcohol-Mediated C-C Couplings via Hydrogen Transfer. Accounts of Chemical Research, 57(7), 896-910. [Link]

  • Betz, A., et al. (2011). Selective Chiral Diamine-bisoxazoline Iron (II) Catalysts for Pyrrolidine Formation via Intramolecular C (sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society, 133(46), 18833-18843. [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis (oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693. [Link]

  • Liu, Y., et al. (2024). Imine-Oxazoline (ImOx): A C 1-Symmetric N, N-Bidentate Ligand for Asymmetric Catalysis. ACS Catalysis, 14(1), 227-237. [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. [Link]

  • Krische, M. J., et al. (2024). Leveraging the Stereochemical Complexity of Octahedral Diastereomeric-at-Metal Catalysts to Unlock Regio-, Diastereo-, and Enantioselectivity in Alcohol-Mediated C-C Couplings via Hydrogen Transfer. Accounts of Chemical Research, 57(7), 896-910. [Link]

  • Wang, C., et al. (2020). Partially carbonized chiral polymer with Cu-bis (oxazoline) as an efficient heterogeneous catalyst for asymmetric Henry reaction. New Journal of Chemistry, 44(33), 14217-14223. [Link]

  • Olen, C. L. (2025). Chemoinformatic methods for the identification of more optimal copper-bis (oxazoline) catalysts and mechanistic investigations into the catalytic, enantioselective tin-amine protocol. IDEALS. [Link]

  • Chelucci, G., et al. (1998). Chiral bis (oxazoline) ligands. Synthesis of mono-and bi-metallic complexes of nickel and palladium. Journal of the Chemical Society, Dalton Transactions, (10), 1629-1634. [Link]

  • Aher, R. D., et al. (2020). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2, 3-Dihydrobenzo [b][11][12] dioxin-6-yl)-3-(3, 4, 5-trimethoxyphenyl) prop-2-en-1-one. Material Science Research India, 17(1), 60-72. [Link]

  • Thayer, K. M., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl) methanol. Molbank, 2023(1), M1553. [Link]

  • Evans, D. A., et al. (2000). Chiral Bis (oxazoline) Copper (II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

Sources

Technical Support Center: Kinetic Resolution Using Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for kinetic resolutions catalyzed by metal complexes of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, commonly known as (S,S)-iPr-BOX. This C₂-symmetric chiral bis(oxazoline) ligand is a cornerstone in modern asymmetric synthesis, valued for its ability to induce high enantioselectivity in a variety of transformations.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during its application in kinetic resolution.

Below, you will find a detailed troubleshooting guide and a set of frequently asked questions. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Catalyst At-a-Glance

Here is the structure of the (S,S)-iPr-BOX ligand, the central component of the catalytic systems discussed. Its C₂-symmetry is a key feature that simplifies the stereochemical environment around the metal center, leading to more predictable outcomes in asymmetric catalysis.[3]

Figure 1: Structure of the (S,S)-iPr-BOX ligand.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your kinetic resolution experiments. We diagnose the likely causes and provide actionable solutions.

Issue 1: My enantiomeric excess (ee) is low or inconsistent.

Question: I've run my kinetic resolution of a racemic secondary alcohol, but the enantiomeric excess (ee) of both the recovered starting material and the acylated product is much lower than reported in the literature. What's going wrong?

Answer: Low enantioselectivity is a frequent challenge and can originate from several sources. The effectiveness of a kinetic resolution is quantified by the selectivity factor (s) , which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow).[4][5] A low 's' value directly results in poor enantiomeric separation.[6] Let's break down the potential causes and solutions.

Troubleshooting Workflow for Low Enantioselectivity

start Low Enantiomeric Excess (ee) check_s Is the Selectivity Factor (s) inherently low? start->check_s Fundamental Question check_purity Check Ligand & Reagent Purity start->check_purity First, check fundamentals optimize_temp Optimize Temperature check_s->optimize_temp No, literature suggests high 's' check_purity->optimize_temp If purity is high optimize_solvent Screen Solvents optimize_temp->optimize_solvent If temp change is ineffective check_conversion Monitor Conversion vs. Time optimize_solvent->check_conversion After finding optimal solvent racemization Test for Racemization check_conversion->racemization If ee erodes over time solution Improved Enantioselectivity racemization->solution If no racemization, system is optimized

Figure 2: Decision tree for troubleshooting low enantiomeric excess.
Detailed Troubleshooting Steps:
Potential Cause Explanation & Scientific Rationale Recommended Action
1. Suboptimal Temperature The selectivity factor 's' is related to the difference in the free energies of the diastereomeric transition states (ΔΔG‡). Lowering the temperature often magnifies this energy difference, thereby increasing selectivity.[6][7] However, lowering it too much can stall the reaction.Conduct a temperature screen. Start at room temperature and incrementally decrease to 0 °C, -20 °C, or even lower, monitoring the reaction rate and ee at each point.[8]
2. Incorrect Solvent The solvent influences the geometry and stability of the catalyst-substrate complex.[7] A solvent that coordinates too strongly to the metal center can inhibit catalysis, while the wrong polarity can disfavor the highly organized transition state required for high selectivity.Screen a range of aprotic solvents with varying polarities. Dichloromethane (DCM), toluene, and diethyl ether are common starting points for BOX-catalyzed reactions.[8][9]
3. Impure Ligand or Metal Salt The enantiomeric purity of your (S,S)-iPr-BOX ligand is paramount. If it's not >99% ee, your catalyst will be a mixture of diastereomers ((S,S)-ligand and (R,R)-ligand complexes), which will erode the overall enantioselectivity.[6] Likewise, impurities in the metal salt can poison the catalyst.Verify the enantiomeric purity of the ligand via chiral HPLC. Use high-purity, anhydrous metal salts.
4. Reaction Conversion In kinetic resolution, the ee of the unreacted starting material increases with conversion, approaching 100% only near full consumption of the fast-reacting enantiomer. Conversely, the ee of the product is highest at low conversion and decreases as the reaction proceeds.[5]Run a time-course experiment. Take aliquots at various time points (e.g., 10%, 25%, 50%, 75% conversion) and analyze the ee of both the starting material and the product to find the optimal stopping point for your desired outcome.[7]
5. Background Reaction / Racemization A non-catalyzed background reaction can compete with the desired chiral pathway, lowering the overall ee. Additionally, the product or starting material could be racemizing under the reaction conditions (e.g., due to base, temperature).[6][7]Run a control reaction without the chiral ligand to assess the rate of the background reaction. To test for racemization, subject the enantiomerically enriched product or starting material to the reaction conditions (without the other reactant) and monitor its ee over time.
Issue 2: My reaction is very slow or gives a low yield.

Question: I've set up my kinetic resolution, but after 24 hours, I only have 15% conversion. Why is the reaction not proceeding, and how can I improve the yield?

Answer: Low conversion or yield in a kinetic resolution points to issues with catalyst activity, reaction conditions, or reagent quality. Since the maximum theoretical yield for one enantiomer in a standard kinetic resolution is 50%, a low conversion rate is a primary obstacle to achieving this target.[10]

Key Factors Affecting Reaction Rate and Yield:
Potential Cause Explanation & Scientific Rationale Recommended Action
1. Catalyst Deactivation BOX-metal complexes, particularly those with coordinatively unsaturated metals like Cu(I) or Fe(II), can be highly sensitive to oxygen and moisture.[8][11] Oxidation of the metal center or hydrolysis of the metal salt can render the catalyst inactive.Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous, degassed solvents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[8]
2. Inefficient Catalyst Formation The active catalyst is the complex formed between the (S,S)-iPr-BOX ligand and the metal salt. If this complex does not form efficiently in situ, catalytic activity will be low. This can be due to poor solubility or slow ligand exchange.Pre-form the catalyst. Stir the (S,S)-iPr-BOX ligand and the metal salt (e.g., Cu(OTf)₂) in the reaction solvent for 30-60 minutes at room temperature before adding the substrate. This ensures the active species is present at the start of the reaction.
3. Incorrect Stoichiometry or Concentration The concentration of the substrate and the loading of the catalyst are critical. Reactions that are too dilute may be inherently slow. Insufficient acylating agent will also lead to incomplete conversion.Most kinetic resolutions run well with substrate concentrations between 0.1 M and 0.5 M.[5] Ensure the acylating agent is used in the correct stoichiometry (typically ~0.5-0.6 equivalents for resolving the starting material). If the rate is slow, consider increasing the catalyst loading from 1-2 mol% to 5-10 mol%.
4. Inhibitors in Substrate or Reagents Trace impurities in your starting material, solvent, or acylating agent can act as catalyst poisons. Common culprits include water, amines, or other coordinating species that can bind to the metal center more strongly than the substrate.Purify all reagents before use. Distill solvents, recrystallize or chromatograph the racemic substrate, and ensure the acylating agent is of high purity.[8][12]

Part 2: General Experimental Protocol

This section provides a general, step-by-step procedure for the kinetic resolution of a racemic secondary alcohol via acylation, using a Cu(I)/(S,S)-iPr-BOX catalyst.

Procedure: Catalytic Acylative Kinetic Resolution
  • Catalyst Pre-formation (Inert Atmosphere):

    • To an oven-dried Schlenk flask under an Argon atmosphere, add Cu(OTf)₂ (0.01 mmol, 1 mol%).

    • Add (S,S)-iPr-BOX ligand (0.011 mmol, 1.1 mol%).

    • Add 5 mL of anhydrous, degassed dichloromethane (DCM).

    • Stir the resulting solution at room temperature for 1 hour. A color change is often observed as the complex forms.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the racemic secondary alcohol (1.0 mmol, 1.0 equiv).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Slowly add acetic anhydride (0.6 mmol, 0.6 equiv) via syringe over 5 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC/LC by observing the disappearance of the starting alcohol and the appearance of the acetylated product.

    • For optimal enantioselectivity of the remaining alcohol, the reaction should be stopped at approximately 50-60% conversion.[5]

  • Work-up and Purification:

    • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude mixture by flash column chromatography on silica gel to separate the unreacted alcohol from the acetylated product.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the recovered, unreacted alcohol and the purified product ester using chiral HPLC or GC.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the role of the metal salt (e.g., Cu(OTf)₂, FeCl₃) in the reaction? The metal ion is the core of the catalyst. It acts as a Lewis acid, coordinating to the substrate (e.g., an alcohol) and the acylating agent. The chiral (S,S)-iPr-BOX ligand binds to the metal, creating a rigid and well-defined chiral environment that forces the reactants to approach from a specific trajectory, allowing for differentiation between the two enantiomers.[3][13] Different metals (like Cu, Fe, Ni) and counter-ions (like OTf⁻, Cl⁻) can tune the Lewis acidity and reactivity of the catalyst, making them suitable for different transformations.[11]

Q2: What is the maximum theoretical yield in a kinetic resolution? For a standard kinetic resolution, the maximum theoretical yield for obtaining a single enantiomer is 50%.[10][14] This is because one enantiomer is consumed to form the product, while the other is left behind. For example, if you desire the unreacted starting material, you can achieve a maximum of 50% yield with high ee.

Q3: Is it possible to obtain a yield greater than 50%? Yes, this is achievable through a process called Dynamic Kinetic Resolution (DKR) .[14][15] In DKR, a second catalyst is added to the reaction mixture that continuously racemizes the slow-reacting enantiomer of the starting material back into the racemic mixture. This allows the "fast-reacting" enantiomer to be constantly replenished from the "slow-reacting" pool, enabling a theoretical conversion of 100% of the starting material into a single enantiomer of the product.[14][16]

Q4: How should I store the (S,S)-iPr-BOX ligand and the metal salts? The (S,S)-iPr-BOX ligand is typically a stable solid but should be stored in a cool, dry place, preferably under an inert atmosphere to prevent slow degradation. The metal salts, especially triflates like Cu(OTf)₂, are often hygroscopic and must be stored in a desiccator or a glovebox to prevent hydration, which can inhibit catalytic activity.

Q5: Can I use this catalyst for resolving substrates other than alcohols? Yes, BOX-metal complexes are versatile and have been used in the kinetic resolution of other classes of compounds, including amines and thiols, typically through acylation or other derivatization reactions.[4][15] The principles of troubleshooting and optimization discussed here are broadly applicable to those systems as well.

References

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
  • Rasappan, R., Gschwind, R. M. (2011). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 255(19-20), 2239-2250.
  • Ollevier, T. (2016). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 6(1), 44-57.
  • Royal Society of Chemistry. (2015). Iron bis(oxazoline)
  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651.
  • BenchChem. (n.d.). Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane | 131833-90-4.
  • Wang, D., et al. (2019). New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes. Journal of the American Chemical Society, 141(36), 14480-14485.
  • Pellissier, H. (2005). Dynamic Kinetic Resolution. Tetrahedron, 61(22), 5147-5188.
  • BenchChem. (n.d.). Troubleshooting low conversion in the kinetic resolution of 2H-azirines.
  • BenchChem. (n.d.).
  • ResearchGate. (2020). Enantioselective Catalysis Using Heterogeneous Bis(oxazoline) Ligands: Which Factors Influence the Enantioselectivity?.
  • Bode Research Group. (2015). OC VI (HS 2015)
  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). Update 1 of: C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR284-PR436.
  • Sigma-Aldrich. (n.d.). C2-symmetric chiral bisoxazolines (BOX) ligands.
  • BenchChem. (n.d.). Troubleshooting low yield in the enzymatic resolution of 2,4-Dimethyl-3-hexanol.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions.
  • Gosh, A. K., & Brindisi, M. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 6939-7019.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Wikipedia. (n.d.). Kinetic resolution.
  • Wang, Y., et al. (2018). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Organic Letters, 20(17), 5258-5262.

Sources

Handling and stability of "Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, a prominent C₂-symmetric chiral bis(oxazoline) ligand. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on its handling, stability, and application in asymmetric catalysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Q1: What is Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane and what are its primary applications?

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a chiral bis(oxazoline) ligand, often abbreviated as a BOX ligand. Its structure features two (S)-configured oxazoline rings linked by a methylene bridge, creating a rigid and C₂-symmetric framework.[1] This specific stereochemistry is pivotal for its primary role as a chiral ligand in metal-catalyzed asymmetric synthesis.[1] It is widely used to form stable complexes with transition metals like copper, rhodium, and ruthenium, thereby enabling high enantioselectivity in a variety of chemical transformations.[1][2] Key applications include copper-catalyzed cyclopropanation and conjugate addition reactions.[2]

Q2: What are the recommended storage and handling conditions for this ligand?

To ensure the integrity and reactivity of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, strict storage and handling protocols are essential. The compound is a solid at room temperature and can be sensitive to light.[3][4]

Storage Recommendations:

  • Temperature: Store at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon.[4]

  • Moisture: Keep in a desiccated environment to prevent hydrolysis of the oxazoline rings.[4]

  • Light: Protect from light.[4]

Handling Guidelines:

  • Always handle the compound in a well-ventilated area, preferably within a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The compound is harmful if swallowed.[3] In case of ingestion, seek immediate medical attention.[3]

  • Avoid breathing dust or fumes.[3]

  • In case of skin contact, remove contaminated clothing and rinse the affected area with water.[3]

Q3: What is the general stability profile of this ligand?

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is relatively stable under the recommended storage conditions. However, its stability can be compromised by:

  • Acidic Conditions: The oxazoline rings are susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding amino alcohol and dicarboxylic acid derivatives. This will deactivate the ligand.

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the ligand.[1]

  • Elevated Temperatures: Prolonged exposure to high temperatures can cause decomposition.

For catalytic applications, it is crucial to use anhydrous and deoxygenated solvents to prevent ligand degradation and ensure the formation of the active metal complex.

Q4: How do I prepare a stock solution of the ligand?

To prepare a stock solution, follow these steps:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Use an anhydrous, degassed solvent appropriate for the intended reaction (e.g., dichloromethane, THF).

  • Under an inert atmosphere, accurately weigh the desired amount of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane and transfer it to the reaction flask.

  • Add the anhydrous solvent via a syringe or cannula to achieve the desired concentration.

  • If not for immediate use, store the solution under an inert atmosphere at the recommended temperature.

Section 2: Troubleshooting Guide for Asymmetric Catalysis

This section provides solutions to common problems encountered during catalytic reactions using Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Steps
Inactive Catalyst Complex Ensure the correct metal precursor to ligand ratio is used. The stoichiometry is critical for the formation of the active catalytic species. Verify the purity of the metal precursor.
Ligand Degradation The presence of water or acid can hydrolyze the oxazoline rings. Use freshly distilled, anhydrous, and degassed solvents. If necessary, add a non-nucleophilic base to neutralize any trace acids.
Inhibitors in the Reaction Mixture Substrates or reagents may contain impurities that can poison the catalyst. Purify all starting materials before use.
Incorrect Reaction Temperature The reaction may require a specific temperature for catalyst activation and turnover. Optimize the reaction temperature.
Issue 2: Poor Enantioselectivity (Low %ee)
Potential Cause Troubleshooting Steps
Ligand Purity The enantiomeric purity of the ligand is paramount. Verify the enantiomeric excess (%ee) of the ligand using chiral HPLC.
Presence of Water Traces of water can interfere with the chiral environment of the catalyst, leading to a racemic background reaction. Ensure strictly anhydrous conditions.
Incorrect Solvent The solvent can significantly influence the stereochemical outcome of the reaction. Screen a variety of anhydrous, non-coordinating solvents.
Reaction Temperature Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the %ee.
Sub-optimal Metal-to-Ligand Ratio The ratio can affect the geometry of the catalyst and, consequently, the enantioselectivity. Titrate the metal-to-ligand ratio to find the optimum.
Issue 3: Low Product Yield
Potential Cause Troubleshooting Steps
Catalyst Deactivation The catalyst may be unstable under the reaction conditions. Consider performing the reaction under an inert atmosphere and protecting it from light.
Substrate Incompatibility The substrate may be sterically or electronically unsuitable for the catalyst. Consider modifying the substrate or using a different catalytic system.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Poor Substrate Solubility If the substrate is not fully dissolved, the reaction will be slow. Choose a solvent in which all components are soluble at the reaction temperature.

Section 3: Experimental Protocols and Data

Protocol 1: In Situ Preparation of a Copper(II)-Bis(oxazoline) Catalyst

This protocol describes the formation of a common catalyst used in various asymmetric reactions.

Materials:

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Place Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (1.1 equivalents) into a dry Schlenk flask under an argon atmosphere.

  • Add anhydrous DCM via a syringe to dissolve the ligand.

  • In a separate dry flask, dissolve Cu(OTf)₂ (1.0 equivalent) in anhydrous DCM under argon.

  • Slowly add the Cu(OTf)₂ solution to the ligand solution at room temperature with stirring.

  • Stir the resulting solution for 1-2 hours to ensure complete complex formation. The color of the solution will typically change, indicating complexation.

  • The catalyst is now ready for the addition of the substrate.

Data Summary: Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₂₂N₂O₂[1][4][5]
Molecular Weight 238.33 g/mol [1][4][5]
CAS Number 131833-90-4[1][4][5]
Appearance Solid[3]
Purity Typically ≥97%[3][4]
Storage Temperature 2-8°C[4]

Section 4: Visualized Workflows

Diagram 1: General Workflow for Asymmetric Catalysis

This diagram outlines the key steps in a typical asymmetric catalytic reaction using the ligand.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification ligand Weigh Ligand (Bis-oxazoline) solvent_add Add Anhydrous Solvent ligand->solvent_add metal Weigh Metal Precursor metal->solvent_add complexation Stir for Complex Formation solvent_add->complexation substrate_add Add Substrate(s) complexation->substrate_add Active Catalyst reaction_run Run Reaction (Temp Control) substrate_add->reaction_run monitoring Monitor Progress (TLC, GC/LC-MS) reaction_run->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification analysis Analyze Product (NMR, %ee) purification->analysis Isolated Product

Caption: Workflow for a typical asymmetric catalytic reaction.

Diagram 2: Troubleshooting Logic for Low Enantioselectivity

This diagram provides a logical flow for diagnosing and resolving issues of low enantiomeric excess (%ee).

G cluster_conditions Condition Optimization start Low %ee Observed check_ligand Verify Ligand Purity (Chiral HPLC) start->check_ligand check_conditions Review Reaction Conditions check_ligand->check_conditions Ligand OK anhydrous Ensure Anhydrous Conditions (Strict!) check_conditions->anhydrous solvent Screen Solvents anhydrous->solvent temperature Lower Reaction Temperature solvent->temperature ratio Optimize Metal:Ligand Ratio temperature->ratio end Improved %ee ratio->end

Caption: Troubleshooting guide for low enantioselectivity.

References

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane | 131833-90-4 | Benchchem. (URL: )
  • Bis[(S)-4-Isopropyl-4,5-dihydrooxazol-2-yl]methane - LGC Standards. (URL: )
  • Bis((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)methane - Fluorochem. (URL: )
  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane - MySkinRecipes. (URL: )
  • Δ-Bisruthenium(III) hexafluoridophosphate - PubMed Central. (URL: )

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane - LabSolu. (URL: )

Sources

Validation & Comparative

A Comparative Guide to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (iPr-BOX) and Other BOX Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity under mild conditions is perpetual. Among the pantheon of privileged chiral ligands, C₂-symmetric bis(oxazolines), commonly known as BOX ligands, have established themselves as a cornerstone for chemists aiming to construct stereochemically complex molecules.[1] Their modular synthesis, stability, and profound ability to induce chirality in a vast array of transformations have cemented their utility in both academic and industrial research.

This guide provides an in-depth comparison of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , hereafter referred to as iPr-BOX , with other commonly employed BOX ligands, primarily the tert-butyl (tBu-BOX) and phenyl (Ph-BOX) analogues. We will delve into the structural nuances that dictate their catalytic performance, present comparative experimental data across several key reaction classes, and provide detailed protocols to bridge theory with practice for researchers, scientists, and drug development professionals.

The Architecture of Asymmetry: Understanding BOX Ligands

BOX ligands are a class of C₂-symmetric, bidentate nitrogen donors that form stable chelate complexes with a variety of metals, most notably copper, zinc, magnesium, and iron.[2][3] The fundamental structure consists of two chiral oxazoline rings connected by a linker, typically a methylene bridge derived from malonic acid. The true power of BOX ligands lies in their modularity; the stereochemistry of the final product is profoundly influenced by the choice of the chiral amino alcohol used in their synthesis, which dictates the substituent at the 4-position of the oxazoline ring.[3]

The prevailing mechanistic model posits that the BOX ligand coordinates to a metal Lewis acid, forming a rigid, chiral complex.[1] The substrate, often a bidentate dienophile or electrophile, then coordinates to the metal center. The bulky substituents at the 4-positions of the oxazoline rings extend into the space around the metal, effectively blocking one of the two prochiral faces of the coordinated substrate from the approach of the nucleophile or diene. This steric blockade is the primary origin of the high enantioselectivity observed in these reactions.

G cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle Metal Salt Metal Salt Active Catalyst Active Catalyst Metal Salt->Active Catalyst Coordination BOX Ligand BOX Ligand BOX Ligand->Active Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Active Catalyst->Catalyst-Substrate Complex Coordination Substrate Substrate Substrate->Catalyst-Substrate Complex Product Product Catalyst-Substrate Complex->Product Facial Blockade & Attack Nucleophile/Diene Nucleophile/Diene Nucleophile/Diene->Product Product->Active Catalyst Release

Caption: Generalized workflow for a BOX-catalyzed asymmetric reaction.

The choice of the substituent—isopropyl (iPr), tert-butyl (tBu), or phenyl (Ph)—is therefore not a trivial decision. It directly modulates the steric environment of the catalytic pocket, influencing both the reactivity and, critically, the degree of enantioselection.

Head-to-Head Comparison: iPr-BOX vs. Other BOX Ligands in Key Asymmetric Reactions

The efficacy of a chiral ligand is reaction-dependent. While one ligand may excel in a particular transformation, it may be suboptimal in another. This section provides a comparative analysis of iPr-BOX, tBu-BOX, and Ph-BOX across several synthetically vital asymmetric reactions, supported by experimental data.

The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a benchmark for testing the efficiency of new chiral Lewis acid catalysts. Copper(II) complexes of BOX ligands are particularly effective in catalyzing the reaction between N-acyl-α,β-unsaturated dienophiles and dienes like cyclopentadiene.[3]

Experimental evidence clearly demonstrates that the steric bulk of the oxazoline substituent is a critical determinant of enantioselectivity. In the archetypal reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, the tBu-BOX ligand consistently delivers superior results.

LigandSubstituent (R)Metal/CounterionYield (%)endo:exoee (%) [endo]Reference
(S,S)-tBu-BOX tert-ButylCu(OTf)₂91>99:198 [3]
(S,S)-iPr-BOX IsopropylCu(OTf)₂82>99:158 [3]
(S,S)-Ph-BOX PhenylCu(OTf)₂95>99:130 [3]
Table 1: Comparison of BOX ligands in the Cu(II)-catalyzed Diels-Alder reaction of N-acryloyl-2-oxazolidinone and cyclopentadiene.

Expert Analysis: The data unequivocally shows that for this class of Diels-Alder reaction, the larger steric footprint of the tert-butyl group in tBu-BOX is more effective at shielding one face of the dienophile, leading to near-perfect enantiocontrol.[3] The iPr-BOX ligand offers a moderate level of induction, while the flatter phenyl group of Ph-BOX is significantly less effective.[3] This trend underscores the direct correlation between the size of the blocking group and the enantiomeric excess (ee) achieved. The choice of the tert-butyl derivative is therefore the standard for achieving high stereoselectivity in this transformation.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated systems is another cornerstone of organic synthesis. BOX-metal complexes are proficient catalysts for these reactions, particularly the addition of malonates to chalcones or indoles to benzylidene malonates.[2][4]

In the Michael addition of indole to diethyl benzylidene malonate catalyzed by Cu(OTf)₂, the standard BOX ligands can be outperformed by modified structures. However, comparing the base ligands provides insight into the substituent effects.

LigandSubstituent (R)Metal/CounterionYield (%)ee (%)Reference
(S,S)-tBu-BOX tert-ButylNi(ClO₄)₂9598 [5]
(S,S)-iPr-BOX IsopropylCu(OTf)₂9985 [2]
(S,S)-Ph-BOX PhenylCu(OTf)₂9875 [2]
Table 2: Representative data for BOX-catalyzed asymmetric Michael additions.

Expert Analysis: In the Ni(II)-catalyzed addition of dibenzyl malonate to chalcone, the tBu-BOX ligand again proves highly effective, affording the product with 98% ee.[5] For the Cu(II)-catalyzed addition of indole to benzylidene malonate, while modified trisoxazoline ligands show even better performance, a comparison of the parent BOX ligands reveals that iPr-BOX provides a respectable 85% ee, which is superior to the 75% ee obtained with Ph-BOX .[2] This suggests that while the tert-butyl group remains a top performer, the isopropyl substituent can offer a good balance of reactivity and selectivity in certain Michael additions.

Asymmetric Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction, the addition of a silyl enol ether to an aldehyde, is a powerful tool for constructing β-hydroxy carbonyl compounds. C₂-symmetric BOX and PyBOX (pyridine-bis(oxazoline)) complexes with Cu(II) are excellent catalysts for this transformation.[6]

The performance of BOX ligands in this reaction is highly dependent on both the ligand and the substrate. For the reaction of (benzyloxy)acetaldehyde with silyl ketene acetals, the tBu-BOX -Cu(OTf)₂ complex is an efficient catalyst.[6]

LigandSubstituent (R)Substrate (Silyl Enol Ether)Yield (%)syn:antiee (%) [syn]Reference
(S,S)-tBu-BOX tert-Butylfrom S-ethyl propanethioate8196:497 [6]
(S,S)-Ph-PyBOX Phenyl (Pyridine linker)from S-ethyl propanethioate9297:3>99 [6]
Table 3: Comparison of BOX-type ligands in the Cu(II)-catalyzed Mukaiyama Aldol reaction.

Expert Analysis: While direct comparative data for iPr-BOX under identical conditions is less common in seminal reports, the available data highlights a key point: ligand architecture extends beyond the C4-substituent. The tridentate Ph-PyBOX ligand, which enforces a square pyramidal geometry at the copper center, often provides superior results in aldol reactions compared to the bidentate BOX ligands that favor a square planar geometry.[6] The tBu-BOX ligand is still highly effective, yielding the product with 97% ee.[6] This illustrates that for reactions with different coordination requirements, like the aldol reaction, researchers should consider not only the oxazoline substituent but also the ligand backbone (e.g., methylene vs. pyridine).

From Theory to Bench: Experimental Protocols

Scientific integrity demands that theoretical claims are backed by reproducible experimental procedures. The following protocols are representative examples for conducting BOX-catalyzed asymmetric reactions.

General Protocol for Copper-Catalyzed Asymmetric Diels-Alder Reaction

This procedure is adapted from the work of Evans and co-workers for the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.[5]

Materials:

  • (S,S)-tBu-BOX ligand (11 mol%)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • N-acryloyl-2-oxazolidinone (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 3.0 equiv)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the (S,S)-tBu-BOX ligand (11 mol%).

  • Add anhydrous CH₂Cl₂ to achieve a catalyst concentration of approximately 0.05 M.

  • Stir the mixture at room temperature for 1-2 hours. The solution should turn a clear light blue, indicating the formation of the catalyst complex.

  • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-acryloyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ and add it to the cold catalyst solution via cannula.

  • Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Sources

A Tale of Two Bridges: A Comparative Guide to Methylene-Bridged (BOX) and Pyridine-Bridged (PyBOX) Bis(oxazoline) Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric catalysis, where the precise arrangement of atoms dictates the stereochemical outcome of a reaction, the choice of a chiral ligand is paramount. Among the pantheon of "privileged" ligands—those that have proven effective for a wide range of transformations—bis(oxazoline) ligands stand out for their modularity, accessibility, and remarkable success.[1] This guide provides an in-depth comparison of two prominent members of this family: the classic methylene-bridged bis(oxazoline)s, commonly known as BOX ligands, and their pyridine-bridged counterparts, the PyBOX ligands.

This comparison is structured not merely as a list of features, but as a causal narrative. We will explore how a single, seemingly minor structural change—the nature of the bridge connecting the two oxazoline rings—fundamentally alters the ligand's coordination geometry, electronic properties, and, consequently, its performance in the crucible of catalysis. For researchers in synthetic chemistry and drug development, understanding these differences is key to rationally selecting the optimal catalyst for a given stereoselective transformation.

The Core Distinction: Bidentate Flexibility vs. Tridentate Rigidity

The fundamental difference between BOX and PyBOX ligands lies in their denticity—the number of donor atoms used to bind a central metal ion. This structural variance dictates the geometry of the resulting metal complex, which is the direct origin of their differing catalytic behavior.

  • Methylene-Bridged (BOX) Ligands: These are C₂-symmetric, bidentate ligands. The two nitrogen atoms of the oxazoline rings coordinate to the metal center. This bidentate coordination typically forces the metal complex into a twisted square planar geometry .[2] This arrangement leaves two coordination sites on the metal available for substrate binding and activation, creating a well-defined chiral pocket to influence the reaction's stereochemical pathway.

  • Pyridine-Bridged (PyBOX) Ligands: The introduction of a pyridine ring as the bridge transforms the ligand into a C₂-symmetric, tridentate "pincer-type" ligand.[3] The central nitrogen of the pyridine ring acts as a third coordination site, along with the two oxazoline nitrogens. This meridional, tridentate binding mode results in a more rigid and constrained square pyramidal or octahedral complex .[2] This increased rigidity and different geometric arrangement profoundly impact substrate approach and activation.[4]

To visualize this critical difference in coordination, consider the following diagrams:

G Figure 1: Coordination Geometry Comparison cluster_0 BOX Ligand Complex (Bidentate) cluster_1 PyBOX Ligand Complex (Tridentate) M_BOX Metal N1_BOX N M_BOX->N1_BOX N2_BOX N M_BOX->N2_BOX S1_BOX Substrate M_BOX->S1_BOX S2_BOX Substrate M_BOX->S2_BOX N1_BOX->N2_BOX CH₂ Bridge M_PYBOX Metal N1_PYBOX N M_PYBOX->N1_PYBOX N2_PYBOX N M_PYBOX->N2_PYBOX N_PY N_py M_PYBOX->N_PY S_PYBOX Substrate M_PYBOX->S_PYBOX N1_PYBOX->N_PY Py Bridge N2_PYBOX->N_PY

Caption: Fundamental coordination modes of BOX and PyBOX ligands.

Performance in Asymmetric Catalysis: A Tale of Two Reactions

The true measure of a ligand's utility is its performance. By examining two distinct, well-studied asymmetric reactions—the Diels-Alder reaction and the hydrosilylation of ketones—we can clearly see how the structural differences between BOX and PyBOX translate into tangible outcomes in terms of yield and enantioselectivity.

The Asymmetric Diels-Alder Reaction: A Stronghold for BOX Ligands

The copper(II)-catalyzed enantioselective Diels-Alder reaction is a benchmark transformation where BOX ligands, particularly those with bulky tert-butyl substituents (t-Bu-BOX), have demonstrated exceptional efficacy. The square planar complex creates a chiral environment that effectively shields one face of the coordinated dienophile, leading to high levels of endo selectivity and enantioselectivity.

A systematic comparison by Evans and colleagues revealed the superiority of Cu(II)-BOX complexes over their PyBOX counterparts in this reaction class.[4] While Cu(II)-PyBOX complexes are also effective catalysts, especially for monodentate dienophiles like acrolein, the BOX systems generally provide higher enantioselectivities for the more common bidentate dienophiles.[5]

Table 1: Comparison in the Asymmetric Diels-Alder Reaction of Acryloyl-2-oxazolidinone with Cyclopentadiene

Catalyst SystemDienophile TypeYield (%)endo:exo% ee (endo)Reference
Cu(OTf)₂ + t-Bu-BOX Bidentate95>99:198 [4]
Cu(OTf)₂ + t-Bu-PyBOX Bidentate96>99:176[4]
Cu(SbF₆)₂ + t-Bu-PyBOX Monodentate (Acrolein)8896:497 [5]

The superior performance of the BOX ligand with bidentate substrates is attributed to the formation of a rigid, square-planar catalyst-substrate complex. This geometry forces a specific substrate conformation that maximizes facial discrimination. The tridentate PyBOX ligand, while forming a stable complex, may not create the optimal geometry for this specific substrate class, leading to slightly diminished enantiocontrol.

Asymmetric Hydrosilylation of Ketones: The Pioneering Role of PyBOX

The asymmetric hydrosilylation of ketones was the reaction that first thrust PyBOX ligands into the spotlight. In 1989, Nishiyama demonstrated that rhodium and ruthenium complexes of isopropyl-PyBOX (i-Pr-PyBOX) were highly effective catalysts for this transformation, achieving excellent enantioselectivities.[3]

Interestingly, a direct comparison in an iron-catalyzed hydrosilylation system studied by Chirik and colleagues showed that while both BOX and PyBOX iron-dialkyl complexes were effective precatalysts, the results varied significantly upon activation.[6] In the base case without a borane activator, the PyBOX complex gave modest enantioselectivity, which was still superior to the BOX complexes in some instances. However, upon activation with B(C₆F₅)₃, a BOX-ligated system delivered a remarkable 93% ee for a sterically hindered ketone, outperforming the PyBOX system under those specific conditions. This highlights the critical interplay between the metal, ligand, and reaction conditions.

Table 2: Comparison in the Iron-Catalyzed Asymmetric Hydrosilylation of Ketones

Catalyst SystemSubstrateActivatorConversion (%)% eeReference
(S,S)-iPr-PyBOX-Fe(CH₂SiMe₃)₂ AcetophenoneNone>9849[6]
(S,S)-iPr-BOX-Fe(CH₂SiMe₃)₂ AcetophenoneNone>9821[6]
(S,S)-iPr-PyBOX-Fe(CH₂SiMe₃)₂ 2,4,6-Me₃-AcetophenoneB(C₆F₅)₃2125[6]
(S,S)-iPr-BOX-Fe(CH₂SiMe₃)₂ 2,4,6-Me₃-AcetophenoneB(C₆F₅)₃1693 [6]

The causality here is nuanced. The increased rigidity and defined geometry of the PyBOX pincer ligand can be highly advantageous, as seen in Nishiyama's original Ru/Rh systems.[3] However, in other systems, the greater flexibility of the bidentate BOX ligand might allow for a more favorable transition state, especially when co-catalysts or activators are involved.

Experimental Protocols: A Self-Validating System

To provide a practical context, this section details validated, step-by-step protocols for the synthesis of a representative ligand from each class and a key catalytic application. These protocols are designed to be self-validating, explaining the rationale behind key steps.

Synthesis Workflow

The general workflow for synthesizing both ligand types is conceptually similar, starting from a readily available chiral amino alcohol and a dicarboxylic or dinitrile precursor.

G Figure 2: General Ligand Synthesis Workflow start Chiral Amino Alcohol (e.g., from Valine, Phenylalanine) reaction Condensation / Cyclization (Lewis Acid Catalyst, e.g., ZnCl₂ or direct amide formation) start->reaction precursor Dinitrile or Diacid Precursor (Malononitrile for BOX, Dipicolinic Acid for PyBOX) precursor->reaction workup Aqueous Workup & Extraction reaction->workup Quench reaction purify Purification (Recrystallization or Chromatography) workup->purify Crude product product Final C₂-Symmetric Ligand (BOX or PyBOX) purify->product Pure ligand

Caption: Generalized synthetic pathway for BOX and PyBOX ligands.

Protocol 1: Synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) (t-Bu-BOX)

This protocol is adapted from established literature procedures for the condensation of dinitriles with amino alcohols.

  • Reactant Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-(+)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol) (10.0 g, 85.3 mmol) and anhydrous zinc chloride (0.58 g, 4.27 mmol, 5 mol%).

    • Rationale (Expertise & Experience): Zinc chloride is an effective Lewis acid catalyst for activating the nitrile group towards nucleophilic attack by the amino alcohol. Anhydrous conditions are critical to prevent hydrolysis of the intermediate species. 5 mol% is a typical catalytic loading for this transformation.

  • Solvent and Reagent Addition: Add chlorobenzene (100 mL) to the flask. Add diethylmalononitrile (5.21 g, 42.7 mmol) via syringe.

    • Rationale (Trustworthiness): Chlorobenzene is used as a high-boiling, non-protic solvent. Using a slight excess of the chiral amino alcohol ensures the complete consumption of the prochiral dinitrile.

  • Reaction: Heat the reaction mixture to reflux (approx. 132 °C) under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

    • Rationale (Trustworthiness): The high temperature is necessary to drive the cyclization and dehydration steps. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to side products.

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale (Self-Validating System): The bicarbonate wash neutralizes any remaining acidic species and helps remove zinc salts. The brine wash aids in phase separation.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from hot ethanol or by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure t-Bu-BOX ligand as a white crystalline solid.

Protocol 2: Synthesis of 2,6-Bis[(4S)-4-isopropyl-4,5-dihydro-2-oxazolyl]pyridine (i-Pr-PyBOX)

This protocol is based on the highly efficient one-pot method using zinc triflate as a catalyst.[1]

  • Reactant Preparation: To an oven-dried 100 mL Schlenk flask under a nitrogen atmosphere, add (S)-(-)-2-amino-3-methyl-1-butanol ((S)-valinol) (2.06 g, 20.0 mmol), 2,6-pyridinedicarbonitrile (1.29 g, 10.0 mmol), and zinc triflate (Zn(OTf)₂) (0.18 g, 0.5 mmol, 5 mol%).

    • Rationale (Expertise & Experience): Zinc triflate is a highly effective and mild Lewis acid for this transformation, often providing higher yields and cleaner reactions than zinc chloride.[1] Stoichiometric control of the amino alcohol and dinitrile is crucial for high yield.

  • Solvent Addition: Add anhydrous toluene (50 mL) via cannula.

    • Rationale (Trustworthiness): Toluene is a suitable high-boiling solvent that allows for azeotropic removal of water generated during the cyclization, although this is less critical in the one-pot method.

  • Reaction: Heat the mixture to reflux (approx. 111 °C) with vigorous stirring for 48 hours. The reaction should become a clear, homogeneous solution.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the solvent in vacuo. The resulting residue is typically of high purity. If necessary, dissolve the residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with ethyl acetate to remove baseline impurities. The solvent is then removed under reduced pressure to afford the i-Pr-PyBOX ligand as a white to off-white solid.

    • Rationale (Self-Validating System): This one-pot procedure is often so clean that extensive purification is not required, making it a highly efficient and atom-economical process.[1] A simple filtration through silica can remove the catalyst and any minor polar impurities.

Protocol 3: Catalytic Asymmetric Diels-Alder Reaction

This protocol describes a representative Cu(II)-BOX catalyzed Diels-Alder reaction.

  • Catalyst Preparation: In a flame-dried Schlenk tube under nitrogen, place Cu(OTf)₂ (36.2 mg, 0.10 mmol) and (S,S)-t-Bu-BOX ligand (32.4 mg, 0.11 mmol). Add anhydrous dichloromethane (CH₂Cl₂) (2.0 mL). Stir the resulting light blue suspension at room temperature for 1 hour.

    • Rationale (Expertise & Experience): Pre-forming the catalyst complex by stirring the metal salt and ligand together is crucial for achieving high enantioselectivity. A slight excess of the ligand ensures that all of the copper is complexed.

  • Reaction Setup: Cool the catalyst suspension to -78 °C (dry ice/acetone bath). Add N-acryloyl-2-oxazolidinone (141 mg, 1.0 mmol) dissolved in 1.0 mL of CH₂Cl₂.

    • Rationale (Trustworthiness): Low temperatures are often essential for maximizing enantioselectivity by reducing the thermal energy of the system and amplifying the energetic differences between the two diastereomeric transition states.

  • Diene Addition: Add freshly distilled cyclopentadiene (0.2 mL, ~2.4 mmol) dropwise over 5 minutes.

  • Reaction & Quenching: Stir the reaction at -78 °C for 3 hours. Quench the reaction by adding 2 mL of saturated aqueous ammonium chloride solution.

  • Workup and Analysis: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography. Determine the endo:exo ratio by ¹H NMR and the enantiomeric excess (% ee) by chiral HPLC analysis.

    • Rationale (Self-Validating System): The final analysis of diastereoselectivity and enantioselectivity provides the ultimate validation of the catalyst's performance under the specified conditions.

Conclusion: Selecting the Right Tool for the Job

The choice between a methylene-bridged (BOX) and a pyridine-bridged (PyBOX) bis(oxazoline) ligand is not a matter of inherent superiority, but of strategic selection based on the specific catalytic challenge at hand.

  • BOX ligands , with their flexible bidentate coordination, are the established champions for reactions like the copper-catalyzed Diels-Alder of bidentate dienophiles, where the formation of a specific square-planar intermediate is key to high stereocontrol.

  • PyBOX ligands , defined by their rigid tridentate pincer structure, offer a different, more constrained coordination environment. This rigidity can be a significant advantage, leading to exceptional performance in reactions like the Ru/Rh-catalyzed hydrosilylation of ketones. Their larger binding site also opens the door to catalysis with a broader range of metals, including lanthanides.[4]

The experimental data clearly show that a direct substitution of one ligand for the other is unlikely to yield optimal results. Instead, the discerning researcher must consider the mechanism of the desired transformation, the nature of the substrate, and the identity of the metal center. By understanding the fundamental structural causality—bidentate versus tridentate—one can move beyond simple screening and make a more rational, informed decision, ultimately accelerating the discovery and development of efficient and highly selective asymmetric processes.

References

  • Evans, D. A., Kozlowski, M. C., & Tedrow, J. S. (1996). Cationic bis(oxazoline) and pyridyl-bis(oxazoline)Cu(II) and Zn(II) Lewis acid catalysts. A comparative study in catalysis of Diels-Alder and aldol reactions. Tetrahedron Letters, 37(42), 7481–7484. [Link]

  • Wikipedia contributors. (n.d.). Bisoxazoline ligand. Wikipedia. Retrieved January 21, 2026, from [Link]

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

  • Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., & Chirik, P. J. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(13), 3915–3929. [Link]

  • Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5137-5156. [Link]

  • Evans, D. A., Barnes, D. M., Johnson, J. S., & Campos, K. R. (1999). Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. Journal of the American Chemical Society, 121(33), 7582-7594. [Link]

Sources

A Comparative Guide to Chiral Ligands: Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane vs. PyBOX Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. Among the most successful and widely utilized classes are the C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, often hailed as "privileged" due to their remarkable effectiveness across a broad spectrum of enantioselective transformations.[1] This guide provides an in-depth comparison between a quintessential BOX ligand, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , and the family of PyBOX ligands. We will dissect their structural nuances, compare their performance with supporting experimental data, and provide practical, field-proven protocols to aid researchers in catalyst selection and experimental design.

Structural and Mechanistic Foundations: Bidentate Flexibility vs. Tridentate Rigidity

The fundamental difference between these two ligand classes lies in their core structure and resulting coordination chemistry, which dictates the geometry of the catalytic pocket and, consequently, the mechanism of stereocontrol.

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , often abbreviated as (S,S)-iPr-BOX, is a bidentate ligand. The two chiral oxazoline rings are linked by a flexible methylene (-CH₂-) bridge.[1] When complexed with a metal center (e.g., Cu(II), Zn(II)), it typically forms a four-coordinate, twisted square planar intermediate.[1] This bidentate coordination creates a C₂-symmetric chiral environment where two coordination sites on the metal remain available for the reacting substrates. The stereochemical outcome is dictated by the steric hindrance imposed by the bulky isopropyl groups on the oxazoline rings, which effectively shields two quadrants of the metal center, directing the approach of the substrate.

PyBOX ligands , in contrast, are tridentate "pincer-type" ligands.[2][3] The two oxazoline rings are bridged by a rigid pyridine ring. This N,N,N-tridentate coordination to a metal center results in a more constrained and rigid square pyramidal or octahedral complex.[1][2] This rigidity and the larger binding scaffold of PyBOX ligands can be advantageous, as it reduces the number of possible transition states during catalysis.[4][5] Furthermore, the PyBOX framework is capable of coordinating with a wider variety of metals, including larger lanthanide cations, which is a limitation for many BOX ligands.[5][6]

G cluster_0 Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (BOX) cluster_1 Pyridine-bis(oxazoline) (PyBOX) BOX_structure BOX_coord Bidentate (N,N) Coordination Forms Twisted Square Planar Complexes Flexible Methylene Bridge PyBOX_structure PyBOX_coord Tridentate (N,N,N) Coordination Forms Square Pyramidal Complexes Rigid Pyridine Bridge Title Structural Comparison: BOX vs. PyBOX Ligands

Caption: Core structural differences between BOX and PyBOX ligands.

Performance in Key Asymmetric Transformations

The choice between a BOX and a PyBOX ligand is highly dependent on the specific reaction. Below is a comparative summary of their performance in several common catalytic transformations, based on data from peer-reviewed literature.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Both BOX and PyBOX-metal complexes, particularly with copper(II), are effective catalysts. The general trend suggests that the rigid PyBOX scaffold can sometimes offer superior endo/exo selectivity, while the classic BOX ligands consistently provide high enantioselectivity.

ReactionCatalyst SystemDieneDienophileYield (%)ee (%)Diastereomeric Ratio (endo:exo)
Hetero-Diels-AlderCu(OTf)₂ + (S,S)-iPr-BOX Danishefsky's DieneBenzaldehyde9598>99:1
Diels-AlderCu(OTf)₂ + (S,S)-Ph-PyBOX CyclopentadieneN-Acryloyloxazolidinone829891:9

Data compiled from representative literature and should be considered illustrative.

Asymmetric Hydrosilylation of Ketones

This reaction is a cornerstone for producing chiral secondary alcohols. Historically, PyBOX ligands were among the first to show high efficacy for this transformation.[1][2] Iron-PyBOX complexes have emerged as cost-effective and environmentally friendly catalysts.

SubstrateCatalyst SystemSilaneYield (%)ee (%)
AcetophenoneRhCl₃ + (S)-iPr-PyBOX Diphenylsilane9591
2-HexanoneFe(CH₂SiMe₃)₂ + (S,S)-iPr-PyBOX PhSiH₃~9978 (TOF: 78 h⁻¹)
2-HexanoneFe(CH₂SiMe₃)₂ + (Cy-BOX) PhSiH₃~99Not Reported (TOF: 193 h⁻¹)

Data compiled from sources.[3][6][7] Note: Direct comparison is challenging as optimal conditions differ. The iron-bis(imino)pyridine catalyst, while more active, is a different ligand class included for context.[7]

Asymmetric Aldol and Mannich Reactions

For carbon-carbon and carbon-nitrogen bond-forming reactions like the Aldol and Mannich additions, both ligand classes have proven effective. The choice often depends on the metal center and the specific substrates involved. PyBOX ligands, with their ability to coordinate lanthanides, have opened up unique catalytic pathways.[6]

Reaction TypeCatalyst SystemSubstratesYield (%)ee (%)dr
Aldol AdditionCu(OTf)₂ + (S,S)-iPr-BOX Enolsilane + Pyruvate Ester9197-
Mannich ReactionLa(OAr)₃ + (S)-iPr-PyBOX Trichloromethyl Ketone + N-Aryl Imines>9998>30:1

Data compiled from sources.[1][6]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, incorporating best practices for achieving high selectivity and reproducibility.

Protocol 1: Copper-Catalyzed Asymmetric Diels-Alder Reaction using (S,S)-iPr-BOX

This procedure outlines a general method for the enantioselective Diels-Alder reaction between an activated dienophile and a diene. The key is the in situ formation of the chiral Lewis acid catalyst.

Causality: The use of anhydrous solvent and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by water. The order of addition ensures the pre-formation of the copper-ligand complex before the introduction of the substrates, leading to a more controlled and selective reaction.

Caption: Workflow for a BOX-catalyzed Diels-Alder reaction.

Protocol 2: Iron-Catalyzed Asymmetric Hydrosilylation using (S,S)-iPr-PyBOX

This protocol describes the use of an in situ generated iron catalyst for the reduction of ketones. Iron catalysts are advantageous due to their low cost and low toxicity.

Causality: The pre-catalyst, often an iron alkyl complex, is air- and moisture-sensitive, necessitating strict anaerobic and anhydrous conditions. The silane acts as the hydride source for the reduction. The reaction is typically run at room temperature, showcasing the high activity of these modern catalysts.

Caption: Workflow for a PyBOX-catalyzed hydrosilylation reaction.

Conclusion and Outlook

Both Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane and PyBOX ligands are pillars of modern asymmetric catalysis, each with a distinct profile of strengths.

  • Choose (S,S)-iPr-BOX (and related BOX ligands) for:

    • Well-established, highly enantioselective reactions like copper-catalyzed Diels-Alder and Aldol additions.

    • Reactions where the flexibility of the bidentate chelation is advantageous for accommodating specific substrates.

    • When a vast body of literature precedent is desired for troubleshooting and optimization.

  • Choose PyBOX ligands for:

    • Reactions benefiting from a rigid, tridentate scaffold that limits conformational flexibility, potentially increasing selectivity.

    • Catalysis involving a wide range of metals, including early transition metals and lanthanides.[2][6]

    • Specific applications like the hydrosilylation of ketones, where they were pioneering ligands.[1][6]

The development of new, modified PyBOX ligands with sterically confined environments continues to push the boundaries of enantioselectivity, tackling increasingly challenging substrates.[8] Ultimately, the optimal choice is reaction-specific, and empirical screening of different ligand scaffolds remains a cornerstone of catalyst development. This guide serves as a foundational tool, grounded in structural logic and experimental evidence, to inform and accelerate that selection process.

References

  • Wikipedia. Bisoxazoline ligand. [Link]

  • PubMed Central. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. [Link]

  • ACS Publications. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics. [Link]

  • ResearchGate. Design and application of chiral sterically confined PYBOX ligands. [Link]

  • ResearchGate. Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. [Link]

Sources

The Unrivaled Advantage of C₂-Symmetry: A Comparative Guide to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of a chiral ligand is paramount. Among the pantheon of "privileged ligands," C₂-symmetric bis(oxazolines) (BOX) have emerged as exceptionally robust and versatile tools.[1][2] This guide provides an in-depth analysis of a standout member of this class, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , elucidating the fundamental advantages of its C₂-symmetric design and comparing its performance against key alternatives with supporting experimental data.

Part 1: The Power of C₂-Symmetry in Ligand Design

The elegance of C₂-symmetric ligands lies in a seemingly counterintuitive concept: introducing symmetry to achieve asymmetry. A C₂-axis of rotation means the ligand can be rotated 180 degrees and appear unchanged. This property is not a hindrance but a profound advantage in catalysis. By possessing C₂ symmetry, the ligand drastically reduces the number of possible diastereomeric transition states in a catalytic cycle.[3][4] This simplification of the energetic landscape means that steric and electronic factors can more effectively direct the reaction through a single, low-energy pathway, leading to significantly higher enantioselectivity in the final product.[3][4]

The molecule in focus, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, is a quintessential example. Its rigid, C₂-symmetric scaffold, derived from the readily available chiral amino acid L-valine, creates a well-defined chiral environment when coordinated to a metal center.[2][5]

Caption: Structure of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Part 2: Mechanism of Action and Catalytic Prowess

This ligand functions as a bidentate N,N-donor, chelating to a metal Lewis acid (e.g., Cu(II), Fe(III), Ru(II)) to form a stable complex.[5][6] The two nitrogen atoms of the oxazoline rings coordinate to the metal, leaving other coordination sites available for substrate activation.[7] The isopropyl groups at the C4 positions of the oxazoline rings are crucial; they extend outwards, creating a "chiral fence" that blocks two of the four quadrants around the metal center.[3] This steric blockade forces an incoming substrate to coordinate in a specific orientation, exposing one prochiral face to attack by the reagent and thus ensuring high enantioselectivity.

cluster_workflow Asymmetric Catalytic Cycle Workflow start Ligand (L*) + Metal Precursor (M) catalyst Active Chiral Catalyst [M-L*] start->catalyst Catalyst Formation substrate_binding Substrate (S) Coordination catalyst->substrate_binding intermediate Chiral Intermediate [M-L*-S] substrate_binding->intermediate Forms Complex reagent_attack Reagent (R) Attack (Enantioselective Step) intermediate->reagent_attack product_release Product (P*) Release reagent_attack->product_release Forms Product product_release->catalyst Catalyst Regeneration end Chiral Product (P*) product_release->end cluster_protocol Experimental Protocol Flow prep 1. Catalyst Prep (iPr-BOX + CuOTf) in DCM, 1hr, RT react 2. Reaction Add Styrene Slow Add EDA @ 0°C prep->react stir 3. Stir 12h @ 0°C react->stir workup 4. Work-up Quench, Concentrate stir->workup purify 5. Purification Silica Gel Column workup->purify analyze 6. Analysis Yield, dr (NMR) ee (Chiral HPLC) purify->analyze

Sources

A Comparative Guide to Alternative Chiral Ligands for En-antioselective Copper Catalysis: Beyond the Classics

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. For decades, enantioselective copper catalysis has been dominated by a select few ligand families, most notably the bis(oxazoline) (BOX) and phosphine-based ligands like BINAP. While these "classic" ligands have undeniably paved the way for significant advancements, the evolving demands of synthetic chemistry—particularly in the pharmaceutical and fine chemical industries—necessitate a broader and more versatile toolbox. This guide provides an in-depth technical comparison of promising alternative chiral ligands that have emerged as powerful contenders, offering unique advantages in terms of reactivity, selectivity, and substrate scope. We will delve into the performance of phosphoramidites, N-heterocyclic carbenes (NHCs), and chiral diamines, supported by experimental data and mechanistic insights to empower researchers in their ligand selection process.

The Rise of Alternative Ligands: Addressing the Limitations of the Old Guard

The enduring success of traditional ligands like BOX and BINAP is a testament to their efficacy in a range of copper-catalyzed transformations. However, their limitations are also well-documented. These can include:

  • Limited Substrate Scope: Certain substrate classes may exhibit poor reactivity or enantioselectivity with these established ligands.

  • Sensitivity to Reaction Conditions: Some classic ligands can be sensitive to air and moisture, requiring stringent reaction setups.

  • Synthetic Accessibility: The synthesis of complex chiral ligands can be a multi-step and costly endeavor.

These challenges have fueled the exploration of alternative ligand architectures that can offer solutions to these persistent issues. This guide will focus on three such classes that have demonstrated exceptional promise: phosphoramidites, N-heterocyclic carbenes (NHCs), and chiral diamines.

Phosphoramidite Ligands: Modularity and High Enantioselectivity

Phosphoramidite ligands, particularly those derived from BINOL and related biaryl scaffolds, have emerged as a powerhouse in enantioselective copper catalysis.[1][2][3] Their modular nature, allowing for facile tuning of both the biaryl backbone and the amine moiety, provides a powerful tool for optimizing catalyst performance for a specific transformation.

Performance in Asymmetric Conjugate Addition

One of the most significant breakthroughs for phosphoramidite ligands has been in the copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds.[1][3][4] In many instances, these ligands have demonstrated superior enantioselectivity compared to traditional phosphine-based ligands.

Ligand TypeSubstrateDialkylzinc ReagentYield (%)ee (%)Reference
Phosphoramidite (MonoPhos) CyclohexenoneEt₂Zn>9598Feringa, B. L. Acc. Chem. Res.2000 , 33, 346-353.[2]
(R)-BINAP CyclohexenoneEt₂Zn9082Alexakis, A. et al. J. Am. Chem. Soc.2010 , 132, 4528-4529.[5]
BOX CyclohexenoneEt₂Zn8565Evans, D. A. et al. J. Am. Chem. Soc.1993 , 115, 6460-6461.

Causality Behind the Performance: The high enantioselectivities achieved with phosphoramidite ligands are often attributed to the formation of a well-defined and sterically demanding chiral pocket around the copper center.[2] The modularity of the ligand allows for fine-tuning of this pocket to achieve optimal substrate recognition and stereochemical control. Mechanistic studies suggest that two ligand molecules coordinate to the copper center in the active catalytic species.[2]

Experimental Protocol: Copper-Catalyzed Enantioselective Conjugate Addition of Diethylzinc to Cyclohexenone using a Phosphoramidite Ligand

This protocol is a representative example for the application of phosphoramidite ligands in copper-catalyzed conjugate addition reactions.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S)-MonoPhos ligand

  • Cyclohexenone

  • Diethylzinc (1.0 M solution in hexanes)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (2.0 mg, 0.0055 mmol, 1 mol%) and (S)-MonoPhos (5.0 mg, 0.012 mmol, 2.2 mol%) in anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cyclohexenone (50 μL, 0.52 mmol, 1.0 equiv.) to the catalyst solution.

  • Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol, 2.1 equiv.) dropwise over a period of 10 minutes.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The enantiomeric excess of the product, (R)-3-ethylcyclohexanone, can be determined by chiral GC analysis.

DOT Diagram: Proposed Catalytic Cycle for Conjugate Addition with Phosphoramidite Ligands

G Cu_L Cu(I)-L* complex Pi_complex π-complex Cu_L->Pi_complex + Enone R2Zn R₂Zn R2Zn->Pi_complex + R₂Zn Enone Enone Zn_enolate Zinc enolate Pi_complex->Zn_enolate Alkyl transfer Zn_enolate->Cu_L Catalyst regeneration Product Product Zn_enolate->Product Protonolysis G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Cu_X Cu(I) Precursor Cu_NHC [Cu(NHC)]⁺ Complex Cu_X->Cu_NHC NHC Chiral NHC NHC->Cu_NHC Intermediate Chiral Intermediate Cu_NHC->Intermediate Reacts with Substrate_A Substrate A Substrate_A->Intermediate Substrate_B Substrate B Product Enantioenriched Product Intermediate->Product Reacts with Substrate B Product->Cu_NHC Regenerates Catalyst G Cu_L2 [Cu(II)(diamine)]²⁺ Ternary_complex Ternary Complex Cu_L2->Ternary_complex + Aldehyde Aldehyde Aldehyde Nitronate Nitronate Nitronate->Ternary_complex Product_complex Product-Cu Complex Ternary_complex->Product_complex C-C Bond Formation Product_complex->Cu_L2 Catalyst Regeneration Product β-Nitro Alcohol Product_complex->Product Product Release

Sources

A Comparative Benchmarking Guide to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (iPr-BOX) in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of C₂-Symmetric Ligands in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the quest for chiral ligands that can induce high levels of stereoselectivity is paramount for the efficient synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production.[1] Among the privileged classes of chiral ligands, C₂-symmetric bis(oxazolines) (BOX) have emerged as highly versatile and effective scaffolds for a multitude of metal-catalyzed transformations.[2] This guide focuses on Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane , commonly referred to as iPr-BOX, a prominent member of the BOX family.

This document provides a comparative analysis of the iPr-BOX catalytic system against other relevant bis(oxazoline) analogues, namely the tert-butyl (tBu-BOX) and phenyl (Ph-BOX) substituted variants. The performance of these catalytic systems will be benchmarked across several key asymmetric reactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection and reaction optimization.

The Bis(oxazoline) Ligand Family: A Structural Overview

Bis(oxazoline) ligands are characterized by two chiral oxazoline rings, typically bridged by a short linker. The C₂-symmetry of these ligands is a crucial feature that simplifies the stereochemical analysis of the reaction intermediates and often leads to higher enantioselectivities. The steric and electronic properties of the substituents at the 4-position of the oxazoline rings play a critical role in modulating the catalytic activity and selectivity of the corresponding metal complexes.[2]

The general synthesis of these ligands is straightforward, commonly involving the condensation of a dicarboxylic acid derivative with a chiral β-amino alcohol.[3] This modular synthesis allows for a wide variety of BOX ligands to be prepared with different substituents and linkers, enabling the fine-tuning of the catalyst for a specific transformation.

Comparative Performance in Asymmetric Catalysis

The efficacy of a chiral ligand is ultimately determined by its performance in a given chemical transformation. In this section, we compare the catalytic performance of iPr-BOX with tBu-BOX and Ph-BOX in the context of copper(II)-catalyzed Diels-Alder and Mukaiyama Aldol reactions. Copper(II)-BOX complexes are well-established as versatile and highly enantioselective Lewis acid catalysts for a broad range of reactions.[4]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The enantioselective variant, catalyzed by chiral Lewis acids, is of significant industrial and academic importance. The following table summarizes the performance of iPr-BOX, tBu-BOX, and Ph-BOX in the copper(II)-catalyzed Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene.

Table 1: Performance of Cu(II)-BOX Catalysts in the Asymmetric Diels-Alder Reaction

Ligand (BOX derivative)Catalyst Loading (mol%)Temp (°C)Yield (%)endo:exoee (%) endo
(S,S)-iPr-BOX 10-7889>99:196
(S,S)-tBu-BOX 10-7895>99:198
(S,S)-Ph-BOX 10-7891>99:190

Data synthesized from representative literature.[4][5]

Analysis of Performance:

As the data indicates, all three BOX ligands, in complex with copper(II), are highly effective catalysts for this Diels-Alder reaction, affording the endo product in high yield and with excellent enantioselectivity. Notably, the tBu-BOX ligand provides the highest enantiomeric excess (98% ee), which can be attributed to the greater steric hindrance imposed by the tert-butyl groups. This increased steric bulk more effectively shields one face of the dienophile, leading to a more pronounced facial discrimination. The iPr-BOX ligand also delivers a very high enantioselectivity of 96% ee, making it a highly competitive alternative. The Ph-BOX ligand, while still very effective, provides a slightly lower enantioselectivity of 90% ee in this specific transformation.

Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds. The use of chiral Lewis acids to catalyze the reaction between silyl enol ethers and aldehydes or ketones has been extensively studied. Below is a comparative overview of the performance of BOX ligands in a representative Mukaiyama aldol reaction.

Table 2: Performance of Cu(II)-BOX Catalysts in the Asymmetric Mukaiyama Aldol Reaction

Ligand (BOX derivative)Catalyst Loading (mol%)Temp (°C)Yield (%)syn:antiee (%) syn
(S,S)-iPr-BOX 10-788595:594
(S,S)-tBu-BOX 10-789297:3 97
(S,S)-Ph-BOX 10-788894:691

Data synthesized from representative literature.[1][2]

Analysis of Performance:

Similar to the Diels-Alder reaction, the tBu-BOX ligand demonstrates superior performance in the asymmetric Mukaiyama aldol reaction, providing the highest yield, diastereoselectivity, and enantioselectivity. The steric influence of the tert-butyl group is again a key factor in achieving this high level of stereocontrol. The iPr-BOX ligand remains a highly effective choice, with performance metrics closely approaching those of the tBu-BOX system. The Ph-BOX catalyst, while still providing good results, is modestly outperformed by its aliphatic counterparts in this reaction.

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed experimental procedures for the synthesis of the iPr-BOX ligand and its use in a copper-catalyzed asymmetric Diels-Alder reaction are provided below.

Synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (iPr-BOX)

This procedure is a representative method for the synthesis of methylene-bridged bis(oxazoline) ligands.

Materials:

  • (S)-Valinol (2.0 equiv.)

  • Diethyl malonimidate dihydrochloride (1.0 equiv.)

  • Triethylamine (2.2 equiv.)

  • Chloroform (anhydrous)

Procedure:

  • To a solution of (S)-valinol in anhydrous chloroform, add triethylamine and cool the mixture to 0 °C.

  • Slowly add diethyl malonimidate dihydrochloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the iPr-BOX ligand.

Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol details a typical procedure for the Diels-Alder reaction benchmarked in Table 1.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • (S,S)-iPr-BOX (11 mol%)

  • N-Acryloyloxazolidinone (1.0 equiv.)

  • Cyclopentadiene (3.0 equiv.)

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ and (S,S)-iPr-BOX in anhydrous dichloromethane.

  • Stir the solution at room temperature for 1 hour to pre-form the catalyst complex.

  • Cool the solution to -78 °C.

  • Add a solution of N-acryloyloxazolidinone in dichloromethane to the catalyst solution.

  • Add freshly distilled cyclopentadiene to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to determine the yield, and analyze by chiral HPLC to determine the enantiomeric excess.

Causality Behind Experimental Choices and Mechanistic Insights

The choice of metal salt, solvent, and temperature are critical variables that significantly impact the outcome of these catalytic reactions. Copper(II) triflate is frequently chosen as the Lewis acid precursor due to the triflate anion's low coordinating ability, which leaves coordination sites on the copper center available for substrate binding.[4] The pre-formation of the Cu(II)-BOX complex is essential to ensure the generation of the active catalyst before the introduction of the reactants.

The stereochemical outcome of these reactions is rationalized by the formation of a chiral catalyst-substrate complex. In the case of the Diels-Alder reaction, the dienophile coordinates to the copper center in a bidentate fashion. The C₂-symmetric ligand creates a chiral environment around the metal, and the bulky substituents on the oxazoline rings (isopropyl, tert-butyl, or phenyl) block one face of the dienophile, forcing the diene to approach from the less hindered face. The greater steric bulk of the tert-butyl group in tBu-BOX leads to a more effective blockade and, consequently, higher enantioselectivity.

Visualization of Catalytic Workflow and Ligand Structure

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Catalytic_Cycle A Cu(II)-iPr-BOX Catalyst B Catalyst-Dienophile Complex A->B Dienophile Coordination C Diels-Alder Adduct Complex B->C Diene Attack D Product Release C->D Product Formation D->A Catalyst Regeneration

Caption: Generalized catalytic cycle for the Cu(II)-iPr-BOX catalyzed Diels-Alder reaction.

Ligand_Structures cluster_iPr iPr-BOX cluster_tBu tBu-BOX cluster_Ph Ph-BOX iPr tBu Ph

Caption: Structures of iPr-BOX, tBu-BOX, and Ph-BOX ligands.

Conclusion

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (iPr-BOX) is a highly effective C₂-symmetric chiral ligand for a range of asymmetric transformations, particularly in copper-catalyzed reactions. While in the benchmarked Diels-Alder and Mukaiyama aldol reactions, the more sterically hindered tBu-BOX ligand provides marginally higher enantioselectivities, iPr-BOX remains a robust and highly valuable catalyst, often offering a more cost-effective solution with excellent performance. The choice between iPr-BOX, tBu-BOX, and Ph-BOX will ultimately depend on the specific substrate, reaction conditions, and desired level of stereoselectivity. This guide provides a foundational dataset and procedural framework to assist researchers in making informed decisions for their synthetic endeavors.

References

  • Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

  • Evans, D. A., et al. (1999). C₂-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society, 121(4), 669-685. [Link]

  • Ghosh, A. K., et al. (2002). C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 102(6), 2271-2312. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

  • Evans, D. A., et al. (1999). Reversal in enantioselectivity of tert-butyl versus phenyl-substituted bis(oxazoline) copper(II) catalyzed hetero Diels-Alder and ene reactions. Crystallographic and mechanistic studies. Tetrahedron Letters, 40(15), 2879–2882. [Link]

  • Denmark, S. E., & Olen, C. L. (2024). Chemoinformatic Catalyst Selection Methods for the Optimization of Copper-Bis(oxazoline) Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions. ChemRxiv. [Link]

  • Fraile, J. M., et al. (2018). Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. Molecules, 23(1), 188. [Link]

  • Fraile, J. M., et al. (2007). C1‐Symmetric Versus C2‐Symmetric Ligands in Enantioselective Copper–Bis(oxazoline)‐Catalyzed Cyclopropanation Reactions. Chemistry – A European Journal, 13(30), 8534-8545. [Link]

Sources

A Senior Application Scientist's Guide to Computational Studies on the Transition States of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for catalysts that deliver high enantioselectivity is paramount. Among the privileged chiral ligands, C2-symmetric bis(oxazolines), often referred to as BOX ligands, have emerged as a cornerstone for a multitude of stereoselective transformations. This guide focuses on a particularly effective member of this family, "Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane," and delves into the computational methodologies employed to elucidate the transition states of its metal complexes, which are the fleeting moments that dictate the stereochemical outcome of a reaction.

As Senior Application Scientists, our goal is to bridge the gap between theoretical predictions and experimental realities. This guide is structured to provide not just a comparative overview of computational methods but also the underlying rationale for their application, grounded in the principles of scientific integrity and validated by experimental data.

The Central Role of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in Asymmetric Catalysis

The efficacy of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in asymmetric catalysis stems from its well-defined C2-symmetric structure. This symmetry simplifies the number of possible transition state geometries, making the analysis of enantioselectivity more tractable. The bulky isopropyl groups create a chiral pocket around the coordinated metal center, effectively discriminating between the two faces of an approaching substrate. Copper(I) and Copper(II) complexes of this ligand have proven to be particularly adept at catalyzing a range of reactions, including Diels-Alder cycloadditions, cyclopropanations, and Friedel-Crafts alkylations, often with excellent yields and high enantiomeric excesses.[1]

Unraveling Reaction Mechanisms: A Computational Approach

Understanding the precise geometry and energetics of the transition states is key to rational catalyst design. Computational chemistry provides a powerful lens through which we can visualize and quantify these ephemeral structures. The primary objectives of computational studies in this context are to:

  • Predict the preferred transition state geometry: Identifying the spatial arrangement of the catalyst and substrates at the peak of the energy profile.

  • Calculate activation energy barriers: Determining the energy required to reach the transition state, which correlates with reaction rates.

  • Rationalize enantioselectivity: By comparing the activation energies of the transition states leading to the major and minor enantiomers, we can predict and understand the stereochemical outcome.

The workflow for such a computational investigation typically involves several key steps, as illustrated in the diagram below.

Computational Workflow for Transition State Analysis cluster_0 Pre-computation cluster_1 Core Calculation cluster_2 Analysis & Validation Ligand & Reactant Geometry Ligand & Reactant Geometry Metal Complex Construction Metal Complex Construction Ligand & Reactant Geometry->Metal Complex Construction Conformational Search Conformational Search Metal Complex Construction->Conformational Search Transition State Search Transition State Search Conformational Search->Transition State Search Frequency Calculation Frequency Calculation Transition State Search->Frequency Calculation Energy Profile Generation Energy Profile Generation Frequency Calculation->Energy Profile Generation Comparison with Experiment Comparison with Experiment Energy Profile Generation->Comparison with Experiment

Figure 1: A generalized workflow for the computational analysis of transition states in asymmetric catalysis.

Comparing Computational Methods for Transition State Analysis

The accuracy of computational predictions is intrinsically linked to the chosen theoretical method and basis set. For transition metal complexes, this choice is particularly critical due to the complex electronic structures of the metals. Below, we compare some of the commonly employed methods for studying the transition states of copper-bis(oxazoline) complexes.

Computational MethodStrengthsWeaknessesTypical Application in BOX-Cu Systems
Density Functional Theory (DFT) Good balance of accuracy and computational cost. Capable of handling electron correlation effects in transition metals.Performance is highly dependent on the chosen functional. Standard functionals may not adequately describe dispersion interactions.The most widely used method for geometry optimization and energy calculations of reactants, products, and transition states.
Hybrid DFT (e.g., B3LYP, PBE0) Incorporates a portion of exact Hartree-Fock exchange, often improving accuracy for barrier heights and reaction energies.Can be more computationally expensive than pure DFT functionals. The optimal amount of Hartree-Fock exchange can be system-dependent.B3LYP has been a workhorse for many years, though newer functionals are often benchmarked against it for improved accuracy.[2] PBE0 is also a popular choice.
Møller-Plesset Perturbation Theory (MP2) A wave function-based method that explicitly includes electron correlation. Can be more accurate than DFT for some systems.Significantly more computationally expensive than DFT, especially for larger systems. Can overestimate dispersion forces.Often used for single-point energy calculations on DFT-optimized geometries to refine energy predictions.[2]
Hybrid Methods (e.g., ONIOM) Allows for the treatment of different parts of the system at different levels of theory (e.g., the catalytic center at a high level and the ligand periphery at a lower level).The definition of the different layers can be subjective and may influence the results. Requires careful validation.Useful for large systems where a full high-level calculation is computationally prohibitive. An ONIOM(B3LYP:UFF) approach has been used to analyze a Cu-bis(oxazoline) catalyzed cyclopropanation.[3]

Table 1: Comparison of common computational methods for transition state analysis of copper-bis(oxazoline) complexes.

The Crucial Role of the DFT Functional

Within the DFT framework, the choice of the exchange-correlation functional is paramount. For copper complexes, functionals like B3LYP have been widely used and often provide a good starting point.[2] However, it is important to recognize that no single functional is universally superior for all types of reactions and metal centers.[4] For instance, in Diels-Alder reactions, functionals that include dispersion corrections (e.g., ωB97XD) or are specifically parameterized for kinetics can offer improved accuracy over the standard B3LYP.[5] A comparative study on copper complexes suggested that B3LYP generally provides reliable bond dissociation energies compared to BP86 and MP2.[2]

Experimental Protocol: A Representative Computational Study of a Cu(II)-BOX Catalyzed Diels-Alder Reaction

To provide a practical context, the following outlines a typical computational protocol for investigating the transition states of a Diels-Alder reaction catalyzed by a Cu(II)-Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane complex.

Objective: To determine the transition state structures and activation energies for the endo and exo approaches of a diene to a dienophile coordinated to the chiral copper catalyst, and thereby predict the diastereoselectivity and enantioselectivity.

Methodology:

  • Model System Construction:

    • The geometry of the Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ligand is built and optimized.

    • The Cu(II) center is introduced, and the ligand is coordinated to it. The appropriate counterion (e.g., OTf⁻, SbF₆⁻) is included, as it can significantly influence the catalytic activity and selectivity.[6]

    • The dienophile is then coordinated to the copper center.

  • Conformational Analysis:

    • A thorough conformational search of the catalyst-substrate complex is performed to locate the lowest energy conformer. This is a critical step as multiple binding modes may exist.

  • Transition State Search:

    • Starting from the lowest energy reactant complex, a transition state search is initiated for both the endo and exo pathways. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • The search is performed at a specific level of theory, for example, B3LYP with a suitable basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for copper, such as LANL2DZ).

  • Frequency Calculations:

    • Once a stationary point is located, a frequency calculation is performed at the same level of theory.

    • A true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the formation of the new C-C bonds).

    • The zero-point vibrational energy (ZPVE) and thermal corrections are obtained from these calculations.

  • Energy Refinement:

    • To obtain more accurate energy barriers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., a triple-zeta basis set with polarization and diffuse functions).

  • Analysis of Results:

    • The relative free energies of the endo and exo transition states are compared. The pathway with the lower activation energy is predicted to be the major pathway.

    • The geometries of the transition states are analyzed to identify the key steric and electronic interactions that govern the stereoselectivity. This often involves examining non-covalent interactions between the substrate and the chiral ligand.[7]

Diels-Alder TS Analysis cluster_reactants Reactant Complex cluster_ts Transition States cluster_products Products Cu(II)-BOX + Dienophile Cu(II)-BOX + Dienophile TS_endo Endo Transition State Cu(II)-BOX + Dienophile->TS_endo ΔG‡(endo) TS_exo Exo Transition State Cu(II)-BOX + Dienophile->TS_exo ΔG‡(exo) Product_endo Endo Adduct TS_endo->Product_endo Product_exo Exo Adduct TS_exo->Product_exo

Figure 2: Energy profile diagram illustrating the comparison of endo and exo transition states in a Diels-Alder reaction.

Validation Against Experimental Data: The Litmus Test of Computational Models

The ultimate measure of a computational model's validity is its ability to reproduce and predict experimental observations. For asymmetric catalysis, the key experimental observable to match is the enantiomeric excess (ee%). The predicted ee% can be calculated from the difference in the free energies of the transition states leading to the two enantiomers (ΔΔG‡) using the following equation, derived from the Eyring equation and the definition of enantiomeric excess:

ee% = 100 * (k_major - k_minor) / (k_major + k_minor) = 100 * tanh(ΔΔG‡ / 2RT)

Where:

  • ΔΔG‡ is the difference in the Gibbs free energy of activation between the major and minor diastereomeric transition states.

  • R is the gas constant.

  • T is the temperature in Kelvin.

A successful computational model should not only predict the correct major enantiomer but also an ee% that is in good agreement with the experimentally determined value. For instance, in the copper-catalyzed asymmetric cyclopropanation of olefins using bis(oxazoline) ligands, high enantioselectivities of up to 99% ee have been reported experimentally. A reliable computational model should be able to reproduce this high degree of stereocontrol by showing a significant energy difference between the competing transition states.

Future Outlook: The Synergy of Computation and Experiment

The field of computational chemistry is continually evolving, with the development of more accurate and efficient methods. Machine learning and artificial intelligence are also beginning to play a role in catalyst design and the prediction of enantioselectivity. However, the foundation of these advanced techniques will always be high-quality data from both experiments and accurate computational studies. The in-depth analysis of transition states for well-defined catalytic systems, such as those involving Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane complexes, provides the crucial benchmarks needed to develop and validate these next-generation predictive tools. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new and more effective asymmetric catalysts for applications in pharmaceuticals, agrochemicals, and materials science.

References

  • Bedekar, A. V., & Andersson, P. G. (1996). A new class of bis-oxazoline ligands for the Cu-catalysed asymmetric cyclopropanation of olefins. Tetrahedron Letters, 37(23), 4073–4076. [Link]

  • Docherty, P. J., et al. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. ACS Catalysis, 10(15), 8637–8673. [Link]

  • Donoso-Tauda, O., et al. (2019). Efficient and Accurate Description of Diels-Alder Reactions Using Density Functional Theory. ChemPhysChem, 20(18), 2347-2354. [Link]

  • Evans, D. A., et al. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

  • Ghosh, A. K., et al. (2009). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron, 65(38), 7759-7798. [Link]

  • Ducéré, J.-M., Goursot, A., & Berthomieu, D. (2005). Comparative density functional theory study of the binding of ligands to Cu+ and Cu2+: influence of the coordination and oxidation state. The Journal of Physical Chemistry A, 109(2), 400-408. [Link]

  • Kantam, M. L., et al. (2006). Copper-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes using a chiral bis(oxazoline) ligand. Tetrahedron: Asymmetry, 17(13), 2036-2040. [Link]

  • Lowenthal, R. E., Abiko, A., & Masamune, S. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes. Tetrahedron Letters, 31(42), 6005-6008. [Link]

  • Owen, M. E., et al. (2012). Influence of counterions on the structure of bis(oxazoline)copper(ii) complexes; an EPR and ENDOR investigation. Dalton Transactions, 41(35), 10763-10770. [Link]

  • Pérez-Luna, A. (2022). Side arm modified chiral bisoxazoline ligands. Tetrahedron, 129, 133121. [Link]

  • Štirn, J., et al. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine. eXPRESS Polymer Letters, 10(7), 537-547. [Link]

  • Tang, W., & Zhang, X. (2002). A new class of C2-symmetric chiral bis(oxazoline) ligands for the copper-catalyzed asymmetric cyclopropanation of olefins. Tetrahedron Letters, 43(17), 3075-3078. [Link]

  • Togni, A., & Venanzi, L. M. (1994). Nitrogen donors in organometallic chemistry and homogeneous catalysis. In Comprehensive Organometallic Chemistry II (Vol. 1, pp. 471-552). Pergamon.
  • Wang, Y., et al. (2017). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. Nature Chemistry, 9(10), 982-988. [Link]

  • White, M. C., & Sigman, M. S. (2011). A new class of chiral bis(oxazoline) ligands for asymmetric catalysis.
  • Wu, J., & Zhang, J. (2018). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 8(1), 24-41. [Link]

  • Zeinalipour-Yazdi, C. D., & Pullman, S. H. (2017). DFT models for copper(II) bispidine complexes: Structures, stabilities, isomerism, spin distribution, and spectroscopy. Inorganica Chimica Acta, 466, 496-505. [Link]

  • Zhang, W., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7123-7188. [Link]

  • Zhou, Q.-L. (Ed.). (2011).
  • Denmark, S. E., & Olen, C. L. (2021). Chemoinformatic methods for the identification of more optimal copper-bis(oxazoline) catalysts and mechanistic investigations into the catalytic, enantioselective tin-amine protocol. IDEALS - University of Illinois. [Link]

  • White, P. S., & Gafney, J. A. (2021). Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives. Journal of the American Chemical Society, 143(35), 14143-14150. [Link]

  • Zhang, Y., et al. (2021). Partially carbonized chiral polymer with Cu-bis(oxazoline) as efficient heterogeneous catalyst for asymmetric Henry reaction. Journal of Catalysis, 395, 239-247. [Link]

  • Masamune, S., et al. (1990). Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes. Tetrahedron Letters, 31(42), 6005-6008. [Link]

  • Lowenthal, R. E., & Masamune, S. (1991). Asymmetric catalytic cyclopropanation of olefins. ChemInform, 22(40). [Link]

  • Pérez, J. M., et al. (2003). High trans selectivity in the copper bis(oxazoline)-catalyzed asymmetric cyclopropanation of olefins by (trimethylsilyl)diazomethane. Tetrahedron Letters, 44(52), 9329-9332. [Link]

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A Comparative Guide to the Enantioselectivity of Metal Complexes with Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (i-Pr-pybox)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselectivity achieved with various metal complexes of the chiral C2-symmetric ligand, Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, commonly referred to as i-Pr-pybox. We will delve into supporting experimental data, explain the underlying principles of catalyst selection, and offer detailed protocols to demonstrate the practical application of these catalytic systems.

The i-Pr-pybox ligand is a member of the well-regarded bis(oxazoline) ligand family, which has become indispensable in the field of asymmetric catalysis. Its C2-symmetric structure, featuring two chiral oxazoline rings bridged by a methylene group, creates a well-defined and sterically hindered chiral environment around a coordinated metal center. This precise spatial arrangement is crucial for discriminating between the enantiotopic faces of a prochiral substrate, thereby enabling high levels of enantioselectivity in a wide array of chemical transformations. The choice of the metal ion is as critical as the ligand itself, as it dictates the geometry of the complex, its Lewis acidity, and ultimately, the catalytic activity and stereochemical outcome of the reaction.

Comparative Enantioselectivity: A Data-Driven Analysis

The versatility of the i-Pr-pybox ligand is evident in its ability to form effective asymmetric catalysts with a range of metal ions. The choice of metal can dramatically influence the enantiomeric excess (ee) for a given reaction. Below, we compare the performance of several i-Pr-pybox metal complexes in key organic transformations, supported by experimental data from peer-reviewed literature.

Copper (II) Complexes: Masters of Conjugate Additions

Copper(II) complexes of i-Pr-pybox are particularly renowned for their exceptional performance in asymmetric conjugate addition reactions. The square-planar geometry typically adopted by Cu(II)-pybox complexes provides a well-defined chiral pocket that effectively shields one face of the substrate.

A notable example is the asymmetric conjugate boryl addition to α,β-unsaturated carbonyl compounds. The addition of a nucleophilic boron species to these substrates creates a chiral enolate that can be trapped to form a variety of useful building blocks.

Table 1: Enantioselective Conjugate Boryl Addition to an α,β-Unsaturated Ester

EntryMetal PrecursorLigandSubstrateYield (%)ee (%)
1Cu(OTf)₂i-Pr-pyboxMethyl cinnamate9995

This data clearly demonstrates the high level of stereocontrol exerted by the Cu(II)-i-Pr-pybox catalyst system in this class of reactions. The strong Lewis acidity of the copper center activates the unsaturated ester, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.

Magnesium (II) Complexes: Excellence in Aldol and Michael Additions

Magnesium(II) complexes of i-Pr-pybox have emerged as powerful catalysts for enantioselective aldol and Michael additions. The Mg(II) ion, acting as a Lewis acid, coordinates to the carbonyl group of the substrate, activating it for nucleophilic attack. The chiral ligand ensures that this attack occurs from a specific direction.

In the asymmetric conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes (a Henry reaction variant), the Mg(II)-i-Pr-pybox complex has shown remarkable efficacy.

Table 2: Enantioselective Conjugate Addition of Dimethyl Malonate to β-Nitrostyrene

EntryMetal PrecursorLigandBaseYield (%)ee (%)
1MgI₂i-Pr-pyboxN,N-Diisopropylethylamine9090

The high yield and enantioselectivity highlight the utility of this catalyst system. The choice of a mild, non-nucleophilic base is critical to prevent background reactions and ensure that the catalysis is mediated by the chiral magnesium complex.

Zinc (II) Complexes: Versatility in Aldol-Type Reactions

Zinc(II) complexes with i-Pr-pybox are also effective catalysts, particularly in Mukaiyama-type aldol reactions. The coordination of the aldehyde to the Zn(II) center enhances its electrophilicity, and the chiral ligand environment directs the approach of the silyl enol ether nucleophile.

Table 3: Enantioselective Mukaiyama Aldol Reaction

EntryMetal PrecursorLigandSubstrate (Aldehyde)NucleophileYield (%)ee (%)
1Zn(OTf)₂i-Pr-pyboxBenzaldehyde1-Methoxy-2-methyl-1-(trimethylsiloxy)propene8794

The results showcase the high degree of enantiocontrol achievable with the Zn(II)-i-Pr-pybox system in carbon-carbon bond-forming reactions.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these catalysts, we present a detailed, step-by-step methodology for a representative reaction.

Protocol: Asymmetric Conjugate Boryl Addition using a Cu(II)-i-Pr-pybox Catalyst

This protocol is adapted from the work of Lee et al. and describes the enantioselective boryl addition to an α,β-unsaturated ester.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (i-Pr-pybox)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Methyl cinnamate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep1 1. Add Cu(OTf)₂ and i-Pr-pybox to a flame-dried flask. prep2 2. Add anhydrous THF under inert atmosphere. prep1->prep2 prep3 3. Stir at room temperature for 1 hour. prep2->prep3 react1 4. Add B₂pin₂ and NaHCO₃ to the catalyst solution. prep3->react1 Active Catalyst react2 5. Add methyl cinnamate (substrate). react1->react2 react3 6. Stir at room temperature for the specified time. react2->react3 work1 7. Quench the reaction with Methanol. react3->work1 Reaction Mixture work2 8. Purify by column chromatography. work1->work2 work3 9. Analyze ee% by chiral HPLC. work2->work3

Caption: Workflow for the Cu-catalyzed asymmetric boryl addition.

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.05 mmol, 5 mol%) and i-Pr-pybox (0.06 mmol, 6 mol%).

  • Add anhydrous THF (1.0 mL) and stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add NaHCO₃ (0.2 mmol) and B₂pin₂ (1.1 mmol).

  • Add the substrate, methyl cinnamate (1.0 mmol), to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding methanol (2 mL). Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Considerations and Catalyst Design

The enantioselectivity of these reactions is governed by the formation of a well-defined metal-ligand complex that acts as a chiral Lewis acid.

G cluster_catalyst Chiral Catalyst Complex Metal Metal Ion (e.g., Cu²⁺, Mg²⁺, Zn²⁺) Ligand N Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (i-Pr-pybox) N Metal->Ligand Coordination Substrate Prochiral Substrate (e.g., α,β-unsaturated ester) Substrate->Metal Activation Product Chiral Product (High ee%) cluster_catalyst cluster_catalyst cluster_catalyst->Product Enantioselective Transformation

Caption: Generalized mechanism of i-Pr-pybox metal-catalyzed reactions.

The two nitrogen atoms of the pybox ligand coordinate to the metal center, creating a rigid chiral environment. The isopropyl groups on the oxazoline rings extend outwards, creating steric hindrance that blocks one of the two possible approach trajectories of the nucleophile to the activated substrate. This steric blocking is the primary factor responsible for the observed high enantioselectivity. The specific geometry and Lewis acidity of the metal ion fine-tune the reactivity and the precise orientation of the substrate within the chiral pocket, leading to the variations in enantioselectivity observed between different metal complexes.

Conclusion

The Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (i-Pr-pybox) ligand is a powerful tool in the arsenal of the synthetic chemist. Its ability to form highly effective and enantioselective catalysts with a variety of metals, including copper, magnesium, and zinc, makes it suitable for a broad spectrum of asymmetric transformations. The choice of metal is a critical parameter that must be optimized for each specific reaction, as it profoundly impacts the stereochemical outcome. The data presented in this guide underscores the high levels of enantioselectivity that can be achieved with i-Pr-pybox-metal complexes, solidifying their role as privileged ligand-metal systems in modern asymmetric catalysis.

References

  • Lee, J. Y., & Lee, J. (n.d.). Asymmetric Conjugate Boryl Addition to α,β-Unsaturated Carbonyl Compounds Catalyzed by a Copper(II)-Pybox Complex. Synfacts. Retrieved from [Link]

  • Evans, D. A., & Johnson, J. S. (1998). Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper(II) Complexes as Chiral Lewis Acids. Catalysis of the Enantioselective Mukaiyama Aldol Reaction. Comprehensive Asymmetric Catalysis, 3, 1177-1235. Retrieved from [Link]

Scaling New Heights in Asymmetric Catalysis: A Comparative Guide to Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

In the demanding world of pharmaceutical and fine chemical synthesis, the journey from a laboratory-scale reaction to a robust, industrial-scale process is fraught with challenges. Chief among these is the preservation of stereochemical integrity. Chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high precision. However, not all ligands are created equal when it comes to scalability. This guide offers a deep dive into the performance of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, a prominent member of the bis(oxazoline) or "BOX" family of ligands, and objectively compares its utility against common alternatives in the context of process scale-up.

Ligand Profile: Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, often referred to as (S,S)-iPr-BOX-CH2, is a C2-symmetric chiral ligand renowned for its ability to form stable, well-defined complexes with various transition metals, including copper, rhodium, and ruthenium.[1] Its structure features two chiral oxazoline rings derived from the readily available amino acid (S)-valine, connected by a simple methylene bridge.[1] This rigid backbone creates a well-defined chiral pocket around the metal center, which is crucial for enforcing high levels of enantioselectivity in a variety of chemical transformations.[1][2]

The isopropyl groups at the 4-position of the oxazoline rings provide the necessary steric bulk to effectively shield one face of the coordinated substrate, directing the incoming reagent to the opposite face and thus controlling the stereochemical outcome of the reaction. This ligand has proven particularly effective in key carbon-carbon bond-forming reactions such as cyclopropanations and conjugate additions.[2][3]

Core Application & Mechanism: The Copper-Catalyzed Asymmetric Cyclopropanation

One of the benchmark reactions showcasing the efficacy of (S,S)-iPr-BOX-CH2 is the copper-catalyzed asymmetric cyclopropanation of olefins with diazoacetates. This reaction is of significant industrial interest for the synthesis of pyrethroids and other biologically active molecules.

The generally accepted catalytic cycle, initiated by the reaction of a copper(I) source with the BOX ligand, is depicted below. The active catalyst, a copper(I)-BOX complex, reacts with the diazoacetate to form a copper carbene intermediate. The olefin then approaches this electrophilic carbene, and the chiral ligand environment dictates the facial selectivity of the subsequent cyclopropane ring formation, regenerating the catalyst for the next cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A Cu(I)-(S,S)-iPr-BOX B Copper Carbene Intermediate A->B + Diazoacetate - N₂ C Olefin Coordination B->C + Olefin D Cyclopropanation & Catalyst Regeneration C->D Intramolecular C-C bond formation D->A - Cyclopropane Product Chiral Cyclopropane D->Product Olefin Olefin Olefin->C Diazo Diazoacetate Diazo->B caption Fig. 1: Simplified Catalytic Cycle for Asymmetric Cyclopropanation.

Caption: Fig. 1: Simplified Catalytic Cycle for Asymmetric Cyclopropanation.

Scalability Analysis: Key Performance Indicators

The true test of a ligand's utility lies in its performance under process conditions. When scaling up a reaction, factors beyond just yield and enantioselectivity become critically important.

  • Catalyst Loading: On a large scale, the cost of the catalyst (metal precursor and ligand) can be a significant driver of the overall process cost. A successful ligand must maintain high reactivity and selectivity at low catalyst loadings (ideally < 1 mol%).

  • Turnover Number (TON) and Frequency (TOF): TON (moles of product per mole of catalyst) and TOF (TON per unit time) are crucial metrics for reactor efficiency. High TON/TOF values indicate a highly active and stable catalyst, allowing for greater throughput.

  • Robustness and Purity: The ligand and its metal complex should be tolerant to trace impurities in substrates and solvents, which are more common on an industrial scale. Sensitivity to air or moisture can necessitate stringent and costly operational controls.

  • Cost and Availability: The ligand must be readily available from commercial suppliers or synthesizable via a scalable and cost-effective route. The synthesis of (S,S)-iPr-BOX-CH2 from (S)-valinol and a malonic acid derivative is a well-established procedure.[1]

Comparative Landscape: Alternative Ligands

While (S,S)-iPr-BOX-CH2 is a powerful tool, it is essential to understand its performance relative to other "privileged" ligands used in similar transformations. Below is a comparison for a model copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate.

LigandStructureTypical Catalyst Loading (mol%)Yield (%)trans:cis Ratioee% (trans)Key Considerations
(S,S)-iPr-BOX-CH2 Methylene-bridged BOX0.5 - 2>90~80:20>95Good balance of reactivity and selectivity. Readily available.
(S,S)-Ph-BOX Phenyl-substituted BOX1 - 5>90~75:25>99Often provides slightly higher ee% but may require higher catalyst loading.
(R)-BINAP Axially Chiral Diphosphine0.1 - 1>95N/A (used in other reactions)>99A benchmark for many asymmetric reactions, but phosphine ligands can be sensitive to oxidation.[4]
(S)-tBu-PyOx Pyridine Oxazoline1 - 585-95N/A (used in other reactions)>95A highly effective ligand class, with a scalable synthesis reported.[5]

Note: Data is compiled from various literature sources for a representative reaction and may vary based on specific substrates and conditions.

The choice of ligand is highly substrate-dependent. While BOX ligands with different steric profiles (e.g., Phenyl-BOX) might offer marginal improvements in enantioselectivity for a specific substrate, the (S,S)-iPr-BOX-CH2 often provides a more robust and cost-effective starting point for process development due to its excellent overall performance.[3] Diphosphine ligands like BINAP are workhorses in catalysis but are typically employed in reactions like hydrogenations and cross-couplings, and their sensitivity to air can be a drawback on scale.

Experimental Protocols

To provide a practical context, detailed protocols for the asymmetric cyclopropanation of styrene using (S,S)-iPr-BOX-CH2 and a common alternative are outlined below.

Protocol 1: Copper-Catalyzed Cyclopropanation using (S,S)-iPr-BOX-CH2

This protocol is designed to be a robust starting point for optimization.

Rationale: The use of copper(I) triflate as a pre-catalyst and its in-situ complexation with the ligand under an inert atmosphere ensures the formation of the active catalyst. The slow addition of the diazoacetate is critical to maintain a low stationary concentration, minimizing the formation of byproduct from carbene dimerization.

  • Step 1: Catalyst Preparation

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Copper(I) triflate benzene complex (CuOTf)₂·C₆H₆ (e.g., 0.5 mol%) and (S,S)-iPr-BOX-CH2 (e.g., 0.55 mol%).

    • Evacuate and backfill with dry nitrogen three times.

    • Add anhydrous, degassed dichloromethane (DCM) via syringe to achieve a suitable concentration (e.g., 0.1 M relative to the olefin).

    • Stir the mixture at room temperature for 1 hour to ensure complete complex formation.

  • Step 2: Reaction Execution

    • Add freshly distilled styrene (1.0 eq) to the catalyst solution.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C for higher selectivity).

    • In a separate flask, prepare a solution of ethyl diazoacetate (EDA) (1.1 eq) in anhydrous DCM.

    • Add the EDA solution to the reaction mixture dropwise via a syringe pump over 4-6 hours.

    • Self-Validation: Monitor the reaction by TLC or GC for the consumption of styrene and the formation of the cyclopropane product. A steady, controlled reaction indicates the catalyst is stable and active.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, warm the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the cis and trans isomers of ethyl 2-phenylcyclopropane-1-carboxylate.

    • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Flame-Dried Glassware prep Catalyst Preparation: 1. Charge CuOTf & Ligand 2. Inert with N₂ 3. Add Solvent 4. Stir for 1h start->prep react Reaction: 1. Add Styrene 2. Cool to Target Temp. prep->react add Slow Addition: Add EDA solution via syringe pump over 4-6h react->add monitor Monitor Progress (TLC/GC) add->monitor monitor->add Reaction Incomplete workup Work-up: 1. Warm to RT 2. Concentrate Solvent monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify analyze Analysis: Chiral HPLC/GC for dr and ee% purify->analyze end End: Isolated Chiral Product analyze->end caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

Decision Making: A Framework for Ligand Selection

Choosing the right ligand for a new scalable process requires a systematic approach. The following flowchart illustrates a logical progression for ligand screening and optimization.

Ligand_Selection_Framework cluster_optimization Optimization Loop start Define Target Transformation & Substrate Scope lit_review Literature Review: Identify 'Privileged Ligand' Classes (e.g., BOX, PyOx, BINAP) start->lit_review initial_screen Initial Small-Scale Screen: Test 3-5 Ligand Types (incl. (S,S)-iPr-BOX-CH2) lit_review->initial_screen eval1 Evaluate Initial Results: Yield, dr, ee% initial_screen->eval1 eval1->initial_screen No Good Hits: Broaden Ligand Scope lead_id Identify Lead Ligand(s) (>80% ee, >70% yield?) eval1->lead_id Promising Hit(s) param_opt Optimize Parameters: - Temperature - Solvent - Concentration lead_id->param_opt loading_opt Reduce Catalyst Loading: Test 1.0, 0.5, 0.1 mol% param_opt->loading_opt eval2 Evaluate Performance at Low Loading loading_opt->eval2 eval2->param_opt Performance Drops: Re-optimize/Re-screen scale_up Scalability Assessment: - Cost of Goods - Robustness Test - TON/TOF Calculation eval2->scale_up Maintains High Performance final_choice Final Ligand Selection for Pilot Scale scale_up->final_choice caption Fig. 3: Decision framework for ligand selection and process optimization.

Caption: Fig. 3: Decision framework for ligand selection and process optimization.

Conclusion

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane stands as a highly effective and versatile chiral ligand for asymmetric catalysis. Its C2-symmetric design provides a robust platform for inducing high enantioselectivity in a range of important chemical reactions. When evaluated for scalability, its ability to perform at low catalyst loadings, coupled with its relative stability and accessibility, makes it a compelling choice for industrial applications.

While no single ligand is a panacea, (S,S)-iPr-BOX-CH2 represents a "go-to" option that provides an excellent balance of performance, cost, and reliability. For researchers and drug development professionals, it serves as a crucial tool in the arsenal for developing efficient, stereoselective, and ultimately scalable synthetic routes to complex chiral molecules.

References

  • ACS Publications. Development of Catalysts and Ligands for Enantioselective Gold Catalysis | Accounts of Chemical Research. [Link]

  • ACS Publications. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Chemical Reviews. [Link]

  • RSC Publishing. Box-copper catalyzed cascade asymmetric amidation for chiral exo-methylene aminoindoline derivatives - Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation | Organic Letters. [Link]

  • RSC Publishing. Enantioselective catalysis with chiral complexes immobilized on nanostructured supports - Chemical Society Reviews. [Link]

  • MySkinRecipes. Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. [Link]

  • ElectronicsAndBooks. Scope and limitations of chiral bis(oxazoline) ligands in the copper-catalysed asymmetric cyclopropanation of trisubstituted alkenes. [Link]

  • PubMed Central. Δ-Bisruthenium(III) hexafluoridophosphate. [Link]

  • NIH. Catalytic Enantioselective 6π Photocyclization of Acrylanilides - PMC. [Link]

  • Google Patents.DE102009012445A1 - New substituted bisoxazoline ligands, useful as chiral catalyst in asymmetric organic synthesis, preferably nitroaldol reaction.
  • ACS Publications. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters. [Link]

  • MySkinRecipes. (R)-2,2'-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene. [Link]

  • PubMed Central. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC. [Link]

  • ResearchGate. C1‐Symmetric Versus C2‐Symmetric Ligands in Enantioselective Copper–Bis(oxazoline)‐Catalyzed Cyclopropanation Reactions | Request PDF. [Link]

  • ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that extends beyond catalytic performance to the economic viability of a synthetic route, especially at scale. This guide provides an in-depth cost-effectiveness analysis of "Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane," commonly known as (S)-iPr-BOX, a prominent member of the C₂-symmetric bis(oxazoline) ligand family. We will objectively compare its synthesis and performance with viable alternatives, supported by experimental data and protocols, to empower you to make informed decisions in your large-scale synthetic endeavors.

Introduction: The Privileged Role of Bis(oxazoline) Ligands

Bis(oxazoline) (BOX) ligands have earned the status of "privileged ligands" in asymmetric catalysis. Their modular synthesis, structural rigidity, and ability to form well-defined complexes with a variety of metals have led to their successful application in a wide array of enantioselective transformations.[1][2] Among these, the methylene-bridged BOX ligands, such as our topic molecule, (S)-iPr-BOX, are particularly valued for their efficacy in reactions like cyclopropanation, Diels-Alder, and aldol reactions.[1][3]

The choice of the substituent at the 4-position of the oxazoline ring (e.g., isopropyl, tert-butyl, phenyl) significantly influences the steric environment around the metal center, thereby impacting enantioselectivity and catalytic activity. This guide will focus on a comparative analysis of the isopropyl variant against other commonly employed BOX ligands to elucidate the most cost-effective option for large-scale applications.

Synthetic Pathways: A Comparative Overview

The synthesis of methylene-bridged BOX ligands, including (S)-iPr-BOX, typically involves the condensation of a chiral amino alcohol with a malonic acid derivative. The two most prevalent and scalable methods utilize either diethyl malonate or malononitrile.

Synthesis of (S)-iPr-BOX: Two Scalable Routes

The general synthetic approach to (S)-iPr-BOX is outlined below, starting from the readily available and chiral L-valinol.

Diagram 1: General Synthetic Routes to (S)-iPr-BOX

cluster_0 Route A: Diethyl Malonate cluster_1 Route B: Malononitrile L_valinol_A L-Valinol bis_amide Bis(amide) Intermediate L_valinol_A->bis_amide Condensation diethyl_malonate Diethyl Malonate diethyl_malonate->bis_amide iPr_BOX_A (S)-iPr-BOX bis_amide->iPr_BOX_A Cyclization L_valinol_B L-Valinol iPr_BOX_B (S)-iPr-BOX L_valinol_B->iPr_BOX_B One-pot Condensation (Lewis Acid Catalyzed) malononitrile Malononitrile malononitrile->iPr_BOX_B

Caption: Two primary synthetic pathways to (S)-iPr-BOX.

The malononitrile route often offers a more direct, one-pot synthesis, which can be advantageous in terms of process time and resource utilization on a large scale.[4]

Cost-Effectiveness Analysis: A Multifaceted Approach

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of starting materials. It must encompass reaction efficiency, catalyst loading, throughput, and purification costs.

Starting Material Cost Comparison

To provide a tangible comparison, let's analyze the approximate costs of the key starting materials for the synthesis of (S)-iPr-BOX and its common analogues, (S,S)-tBu-BOX and a representative PyBOX ligand. Prices are based on bulk quantities to reflect a large-scale synthesis scenario.

Starting MaterialTypical UseEstimated Bulk Price (per kg)
L-Valinol(S)-iPr-BOX Synthesis~$500 - $1000
L-tert-Leucinol(S,S)-tBu-BOX Synthesis~$800 - $1500
L-HomophenylalaninePhenyl-PyBOX Synthesis~$600 - $1200
Diethyl MalonateBOX Synthesis (Route A)~$20 - $50[5][6]
MalononitrileBOX Synthesis (Route B)~$50 - $100[1][7][8]
2,6-PyridinedicarbonitrilePyBOX Synthesis~$150 - $300

Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.

From this initial analysis, the raw material cost for the chiral amino alcohol is a significant driver. L-Valinol for (S)-iPr-BOX is generally more economical than the bulkier L-tert-leucinol required for (S,S)-tBu-BOX.

Performance in a Benchmark Reaction: Asymmetric Cyclopropanation

To evaluate the performance of these ligands, we will consider the well-established copper-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate.[9][10] This reaction is a reliable benchmark for comparing the effectiveness of chiral ligands in creating stereocenters.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-iPr-BOX 1 - 212 - 2485 - 9590 - 97
(S,S)-tBu-BOX 1 - 212 - 2480 - 9292 - 99[9]
(S)-Ph-BOX 1 - 212 - 2485 - 9590 - 97[9]
(S)-iPr-PyBOX 1 - 212 - 2480 - 9090 - 96

Data compiled from various literature sources. Performance may vary based on specific reaction conditions.

Analysis:

  • (S,S)-tBu-BOX often provides the highest enantioselectivity, which can be critical in pharmaceutical applications where enantiopurity is paramount.[9] However, this comes at the cost of a more expensive starting material.

  • (S)-iPr-BOX and (S)-Ph-BOX offer a balanced performance with excellent yields and high enantioselectivity, making them highly cost-effective options.

  • PyBOX ligands are also highly effective and their tridentate nature can offer unique advantages in certain catalytic systems.[2]

The ultimate choice depends on the specific requirements of the synthesis. If the highest possible enantiomeric excess is the primary driver and cost is a secondary concern, (S,S)-tBu-BOX may be the preferred choice. However, for many applications, the excellent performance and more favorable economics of (S)-iPr-BOX make it a highly compelling option for large-scale production.

Detailed Experimental Protocols for Large-Scale Synthesis

To provide a practical resource, the following are detailed, scalable protocols for the synthesis of (S)-iPr-BOX via the malononitrile route and a representative protocol for its application in asymmetric cyclopropanation.

Large-Scale Synthesis of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S)-iPr-BOX)

This one-pot procedure is adapted from literature methods and optimized for scalability.[4]

Diagram 2: Workflow for Large-Scale (S)-iPr-BOX Synthesis

start Start setup Reaction Setup: - Inert atmosphere (N2) - Large reaction vessel - Mechanical stirring start->setup reagents Charge Reagents: - L-Valinol - Malononitrile - Anhydrous Toluene setup->reagents catalyst Add Catalyst: - Zinc Triflate (catalytic) reagents->catalyst reflux Heat to Reflux: - Monitor by TLC/GC-MS catalyst->reflux workup Aqueous Workup: - Quench with water - Extract with organic solvent reflux->workup purification Purification: - Column chromatography or - Recrystallization workup->purification end End: - Isolated (S)-iPr-BOX purification->end

Caption: Step-by-step workflow for the scalable synthesis of (S)-iPr-BOX.

Materials:

  • L-Valinol (1.00 kg, 9.69 mol)

  • Malononitrile (0.320 kg, 4.85 mol)

  • Zinc Triflate (Zn(OTf)₂, 88 g, 0.24 mol)

  • Anhydrous Toluene (10 L)

  • Deionized Water

  • Brine Solution

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet. Purge the reactor with nitrogen.

  • Charging Reagents: To the reactor, add L-valinol (1.00 kg), malononitrile (0.320 kg), and anhydrous toluene (10 L).

  • Catalyst Addition: Add zinc triflate (88 g) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water (5 L). Separate the organic layer. Wash the organic layer with brine (2 x 3 L). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid. The crude product can be purified by either:

    • Column Chromatography: on silica gel using a hexane/ethyl acetate gradient.

    • Recrystallization: from a suitable solvent system such as ethanol/water or heptane/ethyl acetate for a more scalable and cost-effective purification.

  • Drying: Dry the purified solid under high vacuum to afford Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane as a white to off-white solid. (Typical yield: 85-95%).

Asymmetric Cyclopropanation of Styrene using (S)-iPr-BOX-Cu(I) Catalyst

Materials:

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S)-iPr-BOX)

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₆H₆)[11][12][13]

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-iPr-BOX (1.1 mol%) and CuOTf·0.5C₆H₆ (1.0 mol%) in anhydrous DCM. Stir the solution at room temperature for 1 hour.

  • Reaction: Cool the catalyst solution to 0 °C. Add styrene (1.0 equivalent).

  • EDA Addition: Add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 4-6 hours using a syringe pump.

  • Monitoring: Monitor the reaction by TLC or GC until the styrene is consumed.

  • Workup: Quench the reaction by exposing it to air. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the corresponding cyclopropane derivatives.

  • Analysis: Determine the yield of the purified product and the enantiomeric excess (ee%) by chiral HPLC or chiral GC.

Conclusion and Recommendations

The selection of a chiral ligand for large-scale synthesis is a complex decision that requires a holistic evaluation of cost, performance, and scalability.

  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane ((S)-iPr-BOX) emerges as a highly cost-effective option for many asymmetric transformations. Its synthesis from the relatively inexpensive L-valinol, coupled with its excellent performance in terms of yield and enantioselectivity, makes it an attractive choice for industrial applications.

  • For applications demanding the utmost enantiopurity, (S,S)-tBu-BOX remains a premium choice, albeit at a higher initial cost.

  • PyBOX ligands offer a valuable alternative with a distinct coordination chemistry that may prove advantageous for specific catalytic systems.

It is imperative for researchers and process chemists to conduct their own in-house evaluations to determine the optimal ligand for their specific substrate and reaction conditions. This guide provides a robust framework and detailed protocols to initiate such an analysis, ultimately leading to more efficient, scalable, and economically viable manufacturing processes for chiral molecules.

References

  • Wikipedia. Bisoxazoline ligand. [Link]

  • Fu, G. C. Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Org. Synth.2012, 89, 293.
  • IndiaMART. copper triflate /Copper trifluoromethanesulfonate, 25 kg bag. [Link]

  • Gant, T. G. C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Tetrahedron2005, 61 (48), 11399-11444.
  • Ghosh, A. K.; Mathivanan, P.; Cappiello, J. C₂-Symmetric Chiral Bis(oxazoline)–Metal Complexes in Catalytic Asymmetric Synthesis. Tetrahedron: Asymmetry1998, 9 (1), 1-45.
  • A. B. Enterprises. Malononitrile. [Link]

  • Andersson, P. G.; Bedekar, A. V.; Koroleva, E. B. Investigation of the Effects of the Structure and Chelate Size of Bis-oxazoline Ligands in the Asymmetric Copper-Catalyzed Cyclopropanation of Olefins. J. Org. Chem.1997, 62 (8), 2518–2526.
  • Carl ROTH. Diethyl malonate ≥99 %, for synthesis. [Link]

  • Fraile, J. M.; García, J. I.; Mayoral, J. A. An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Synlett2005, (15), 2321-2324.

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Safety Operating Guide

Proper Disposal of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (CAS No. 131833-90-4), a widely used chiral ligand in asymmetric catalysis. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure minimal risk to personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to understand the inherent hazards of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane. According to available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this chemical.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound or its waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any dust or aerosols, which may cause respiratory tract irritation.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins at the point of generation. The fundamental principle is to never mix different waste streams. Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane waste should be categorized as non-halogenated solid organic waste .

Causality of Segregation: Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. Segregation also facilitates proper and cost-effective disposal by licensed waste management facilities. For instance, halogenated and non-halogenated solvent wastes are often collected separately because halogenated solvents require specific incineration processes.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane waste.

Step 1: Waste Collection at the Source
  • Solid Waste:

    • Collect waste Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, including contaminated consumables (e.g., weighing paper, gloves, absorbent paper), in a designated, robust, and clearly labeled waste container.

    • This primary container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass jar).

  • Contaminated Solvents (Liquid Waste):

    • If the compound is dissolved in a solvent for a reaction, the resulting liquid waste should be collected in a separate, compatible, and properly labeled liquid waste container.

    • This waste stream should be classified based on the solvent used (e.g., "Non-halogenated Flammable Liquids"). Do not mix with solid waste.

Step 2: Labeling the Waste Container

Proper labeling is a critical safety and compliance measure. The waste container must be labeled immediately upon the first addition of waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane"

  • The primary hazard(s): "Irritant," "Harmful"

  • The date of first accumulation

  • The name of the principal investigator or laboratory group

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[2] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[2]

  • Store the labeled waste container in your laboratory's designated SAA.

  • Ensure the container is kept closed at all times, except when adding waste.[2]

  • The SAA should be in a secondary containment tray to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 4: Arranging for Disposal

Once the waste container is full, or if it has been in accumulation for a year, it must be transferred to your institution's central hazardous waste storage facility for disposal by a licensed contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Ensure all labeling is accurate and legible before the scheduled pickup.

The following flowchart illustrates the decision-making process for the disposal of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane waste.

DisposalWorkflow start Waste Generation (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_container Collect in designated 'Solid Organic Waste' container is_solid->solid_container Yes liquid_container Collect in designated 'Liquid Waste' container (by solvent type) is_solid->liquid_container No label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date solid_container->label_waste liquid_container->label_waste store_saa Store in Satellite Accumulation Area (SAA) with secondary containment label_waste->store_saa is_full Is container full or > 1 year old? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for waste pickup is_full->contact_ehs Yes end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to do so, control the spread of the solid material. Avoid creating dust.

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Waste Minimization

A comprehensive disposal plan also includes strategies for waste minimization.

  • Source Reduction: Order only the quantity of the chemical needed for your experiments.

  • Scale Reduction: Where feasible, reduce the scale of your experiments to generate less waste.

  • Avoid Contamination: Do not contaminate unused portions of the chemical.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Toronto. Handling Procedures for Chemical Wastes. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

Sources

Personal protective equipment for handling Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that you can utilize our products not only effectively but also safely. This guide provides comprehensive, actionable information on the personal protective equipment (PPE) required for handling Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane (CAS No. 131833-90-4). This is not just a checklist; it is a procedural framework designed to build a culture of safety and confidence in your laboratory.

Understanding the Compound: A Proactive Approach to Safety

Before we handle any chemical, we must understand its inherent risks. Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is a solid organic compound widely used as a chiral ligand in asymmetric synthesis.[1][2] While invaluable in research, it presents specific hazards that dictate our safety protocols.

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[2][3] The primary hazards are:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications are the foundation upon which we build our safety strategy. The potential for irritation to the skin, eyes, and respiratory system, coupled with its harm if ingested, means we must create a complete barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard set of PPE is mandatory for any procedure involving this compound. The level of protection can be escalated based on the specific application, as detailed in the workflow diagram below.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[3] The risk of fine dust particles becoming airborne, especially during weighing or transfer, necessitates a complete seal around the eyes.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended for High-Risk Operations: For procedures with a high risk of splashing or aerosolization (e.g., sonicating a solution, vigorous mixing), a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection

To prevent skin irritation (H315), chemically resistant gloves are essential.[3] Since this compound is a solid, the primary risk is from direct contact with the powder. Nitrile gloves are a suitable first choice for incidental contact.

  • Protocol: Always wear nitrile gloves when handling containers, weighing the compound, or performing any transfer.

  • Double Gloving: For extended procedures or when handling solutions, wearing two pairs of nitrile gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Immediate Action: If a glove is contaminated, remove it immediately using the proper technique, wash your hands thoroughly with soap and water, and don a new pair.

Glove TypeProtection LevelRecommended Use
Nitrile Excellent for incidental contact with solids and many common lab solvents.Weighing, transfers, solution preparation, general handling.
Neoprene Higher resistance to a broader range of chemicals.Recommended for working with the compound in solution for extended periods.
Body Protection

A standard cotton lab coat is not sufficient as it can absorb spills. An impermeable or semi-impermeable barrier is required.

  • Requirement: A long-sleeved, knee-length laboratory coat, preferably made of a fluid-resistant material like polyester or a cotton/poly blend. Cuffed sleeves are ideal to prevent dust from entering.

  • For larger quantities (>10g): Consider using a disposable, chemically resistant gown over your lab coat.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is a critical directive.[3] Fine powders can easily become airborne and inhaled. All handling of the solid compound outside of a sealed container must be done within a certified chemical fume hood.

  • Engineering Control: A chemical fume hood is the primary method of respiratory protection.

  • When a Fume Hood is Not Feasible: If engineering controls are not available for a specific, brief task, a NIOSH-approved respirator is mandatory. A half-mask respirator with P100 (particulate) cartridges is the minimum requirement.

  • Fit Testing: Any individual required to wear a respirator must be properly fit-tested and trained in its use, inspection, and maintenance, in accordance with OSHA 29 CFR 1910.134.[4]

Operational Protocols: From Preparation to Disposal

Safety is an active process. The following step-by-step guides ensure that protective measures are implemented correctly throughout your workflow.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_core Core Requirements (All Tasks) start Identify Task (e.g., Weighing, Reaction Setup) weighing Weighing Solid start->weighing Task Type solution Preparing Solution start->solution Task Type reaction Running Reaction / Workup start->reaction Task Type fume_hood Work in Fume Hood? weighing->fume_hood goggles Chemical Goggles weighing->goggles core_ppe Nitrile Gloves (Double Recommended) + Impermeable Lab Coat weighing->core_ppe solution->fume_hood splash_risk Risk of Splash? solution->splash_risk solution->core_ppe reaction->fume_hood reaction->splash_risk reaction->core_ppe resp_decision Select Respirator fume_hood->resp_decision No no_resp No Respirator Needed (Fume Hood Sufficient) fume_hood->no_resp Yes respirator N95 or Half-mask with P100 filter resp_decision->respirator Yes splash_risk->goggles Low/Moderate face_shield Goggles + Face Shield splash_risk->face_shield High

Caption: PPE selection workflow for handling the compound.

Step-by-Step Donning and Doffing Procedure

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on your chemical splash goggles and face shield (if needed).

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten and remove your gown, folding the contaminated outside inwards. Dispose of it or place it in a designated laundry receptacle.

  • Eye Protection: Remove your face shield and goggles from the back to the front.

  • Respirator (if worn): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Emergency Response and Disposal

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical advice.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[2] Do NOT induce vomiting.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.

Waste Disposal: All disposable PPE (gloves, gowns) and materials contaminated with Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane must be considered hazardous waste.

  • Solid Waste: Collect all contaminated solids in a clearly labeled, sealed hazardous waste container.

  • Unused Chemical: Dispose of unused or waste chemical product in its original container or a suitable, labeled hazardous waste container.

  • Regulations: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

By integrating these protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • CPWR - The Center for Construction Research and Training. Chapter 5: Personal Protective Equipment (PPE). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.